5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-ethyl-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-11-10(12(15)16)8-13-14(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLMYSWXEOLIOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429063 | |
| Record name | 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116344-16-2 | |
| Record name | 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and potential applications, with a particular focus on its relevance in drug discovery and development. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively work with and explore the therapeutic potential of this pyrazole derivative.
Chemical Identity and Physicochemical Properties
This compound is a substituted pyrazole, a class of heterocyclic compounds renowned for its diverse biological activities.[1][2] The structural representation of this molecule features a central pyrazole ring, substituted with an ethyl group at the 5-position, a phenyl group at the 1-position, and a carboxylic acid group at the 4-position.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 116344-16-2 | [3] |
| Molecular Formula | C12H12N2O2 | [3] |
| Molecular Weight | 216.24 g/mol | [3] |
| Appearance | Solid (form may vary) | Inferred from related compounds |
| Melting Point | Not explicitly available; related compounds have melting points in the range of 100-230 °C. For instance, 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid has a melting point of 460 K (187 °C)[4] and 1-phenyl-1H-pyrazole-4-carboxylic acid melts at 222-227 °C. | |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol.[5] |
Synthesis Methodology: A Plausible Pathway
A plausible synthetic workflow is outlined below:
Caption: A plausible two-step synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) and ethyl 2-propionylacetoacetate (1 equivalent) in absolute ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Suspend the synthesized ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a base, such as potassium hydroxide (2-3 equivalents).
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours, or until the starting material is no longer detectable by TLC.[4]
-
Work-up and Isolation: Cool the reaction mixture in an ice bath and acidify with a dilute mineral acid (e.g., HCl) until the pH is acidic. The carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques. While the specific spectra for this compound are not provided in the search results, the expected characteristic signals are outlined below based on the analysis of similar structures.[1][8]
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Aromatic protons of the phenyl group. - A singlet for the pyrazole ring proton. - A quartet and a triplet corresponding to the ethyl group protons. - A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - Resonances for the carbon atoms of the pyrazole ring, the phenyl group, the ethyl group, and the carboxylic acid carbonyl. |
| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid. - A C=O stretching band for the carboxylic acid. - C-H stretching bands for the aromatic and aliphatic groups. - C=N and C=C stretching bands for the pyrazole and phenyl rings. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (216.24 g/mol ). |
Applications in Drug Discovery and Development
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[2][9] These compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2]
Caption: Diverse biological activities associated with the pyrazole scaffold.
The presence of the carboxylic acid moiety in this compound provides a handle for further chemical modifications, such as the formation of amides and esters, to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. This makes it an attractive starting point for the development of new therapeutic agents. For instance, pyrazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2), which is a key target in inflammation and pain management.[2]
Safety and Handling
Based on the safety data sheet for this compound, the following GHS hazard classifications apply:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[3]
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[10][11]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
-
Wash hands thoroughly after handling.[12]
Storage:
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification. The rich pharmacological history of the pyrazole core suggests that this compound and its derivatives hold significant potential for the development of novel therapeutics. Researchers are encouraged to explore its biological activities further, leveraging the information provided in this guide as a starting point for their investigations.
References
-
Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(7), 8094-8105. [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Retrieved from [Link]
-
RSC Advances. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37. [Link]
-
PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
-
SIELC Technologies. (2018). 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester. Retrieved from [Link]
- Angene Chemical. (2021). Safety Data Sheet - this compound.
-
Rana, A., Siddiqui, N., & Khan, S. A. (2019). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 24(16), 2958. [Link]
- Fisher Scientific. (2025). Safety Data Sheet - 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
-
ResearchGate. (n.d.). Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. Retrieved from [Link]
- The Royal Society of Chemistry. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances, 5(118), 97363-97368.
- Fisher Scientific. (2024).
- Biosynth. (2021). Safety Data Sheet - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
National Center for Biotechnology Information. (n.d.). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.ca [fishersci.ca]
- 11. fishersci.com [fishersci.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. biosynth.com [biosynth.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. As a Senior Application Scientist, this document synthesizes foundational NMR principles with specific insights into the pyrazole scaffold to offer a predictive and interpretive framework for the structural elucidation of this compound.
Introduction: The Significance of Substituted Pyrazoles
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including antibacterial, antifungal, and herbicidal properties. The specific substitution pattern on the pyrazole ring dramatically influences the molecule's chemical properties and biological function. This compound combines several key functionalities: a disubstituted pyrazole core, a phenyl ring that can engage in π-stacking interactions, an ethyl group providing lipophilicity, and a carboxylic acid moiety that can act as a hydrogen bond donor and acceptor. Accurate structural confirmation is paramount in the development of such compounds, and NMR spectroscopy remains the most powerful tool for unambiguous structure determination in solution.
Foundational Principles: NMR Spectroscopy of Aromatic Heterocycles
The chemical shifts observed in the ¹H and ¹³C NMR spectra of pyrazoles are governed by the electronic environment of each nucleus. The aromatic nature of the pyrazole ring leads to characteristic shifts in the aromatic region of the spectrum. The substituents on the ring—phenyl, ethyl, and carboxylic acid groups—exert significant electronic and steric effects, which modulate the chemical shifts of the ring protons and carbons. Understanding these substituent effects is crucial for accurate spectral assignment.
For instance, the nitrogen atoms in the pyrazole ring are electron-withdrawing, which generally deshields the adjacent carbon and hydrogen atoms, causing them to resonate at higher chemical shifts (downfield). Conversely, electron-donating groups would shield these nuclei, shifting their signals upfield. The phenyl group at the N1 position will have its electronic properties influenced by the pyrazole ring, and in turn, will influence the pyrazole ring's electronic distribution.
Experimental Protocol: Acquiring High-Quality NMR Data
A robust experimental protocol is the foundation of reliable spectral interpretation. The following outlines a standard procedure for the acquisition of ¹H and ¹³C NMR spectra for this compound.
3.1. Sample Preparation
-
Solvent Selection: A deuterated solvent that can solubilize the analyte is chosen. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for carboxylic acids due to its ability to dissolve polar compounds and the fact that the acidic proton of the carboxylic acid is often observable in this solvent. Chloroform-d (CDCl₃) is another common solvent, though the carboxylic acid proton may exchange more rapidly.
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. A higher concentration of 20-50 mg may be required for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
3.2. Spectrometer Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans, depending on the concentration.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the concentration and desired signal-to-noise ratio.
-
Workflow for NMR Data Acquisition and Analysis
Caption: Workflow from sample preparation to structural elucidation.
Predicted ¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl, phenyl, and pyrazole protons, as well as a broad signal for the carboxylic acid proton.
4.1. Signal Assignments and Multiplicity
-
Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of δ 12.0-13.0 ppm . Its broadness is due to hydrogen bonding and chemical exchange.
-
Pyrazole Ring Proton (C3-H): With the C4 and C5 positions substituted, the only proton on the pyrazole ring is at the C3 position. This will appear as a singlet. Based on data for similar pyrazoles, its chemical shift is predicted to be in the range of δ 7.9-8.2 ppm .[1]
-
Phenyl Group Protons (-C₆H₅): The five protons of the phenyl group will appear in the aromatic region, typically between δ 7.3 and 7.8 ppm . Due to the electronic influence of the pyrazole ring, the ortho, meta, and para protons may have slightly different chemical shifts, leading to a complex multiplet.
-
Ethyl Group Protons (-CH₂CH₃):
-
The methylene protons (-CH₂) will be adjacent to the pyrazole ring and will be split by the methyl protons. This will result in a quartet. The electron-withdrawing nature of the pyrazole ring will deshield these protons, and their chemical shift is predicted to be around δ 2.8-3.1 ppm .
-
The methyl protons (-CH₃) will be split by the methylene protons, resulting in a triplet. These protons are further from the ring and will be more shielded, with an expected chemical shift around δ 1.2-1.4 ppm .
-
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 12.0 - 13.0 | br s | 1H | -COOH |
| 7.9 - 8.2 | s | 1H | C3-H (pyrazole) |
| 7.3 - 7.8 | m | 5H | -C₆H₅ |
| 2.8 - 3.1 | q | 2H | -CH₂CH₃ |
| 1.2 - 1.4 | t | 3H | -CH₂CH₃ |
br s = broad singlet, s = singlet, m = multiplet, q = quartet, t = triplet
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
5.1. Carbon Assignments
-
Carboxylic Acid Carbon (-COOH): This carbon is highly deshielded and is expected to appear in the range of δ 165.0-170.0 ppm .
-
Pyrazole Ring Carbons:
-
C5: This carbon is attached to the ethyl group and a nitrogen atom. Its chemical shift is predicted to be around δ 148.0-152.0 ppm .
-
C3: This carbon is attached to a hydrogen and is adjacent to two nitrogen atoms. It is expected to resonate around δ 138.0-142.0 ppm .
-
C4: This carbon is substituted with the carboxylic acid group and is expected to be more shielded than the other pyrazole carbons, with a predicted chemical shift in the range of δ 110.0-115.0 ppm .
-
-
Phenyl Group Carbons (-C₆H₅):
-
C1' (ipso): The carbon directly attached to the pyrazole nitrogen will appear around δ 138.0-140.0 ppm .
-
C2', C6' (ortho): These carbons are expected around δ 125.0-127.0 ppm .
-
C3', C5' (meta): These carbons are predicted to be in the range of δ 129.0-131.0 ppm .
-
C4' (para): This carbon will likely appear around δ 128.0-130.0 ppm .
-
-
Ethyl Group Carbons (-CH₂CH₃):
-
-CH₂: The methylene carbon, being closer to the pyrazole ring, will be more deshielded, with an expected chemical shift of δ 20.0-25.0 ppm .
-
-CH₃: The methyl carbon will be more shielded, appearing around δ 13.0-16.0 ppm .
-
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| 165.0 - 170.0 | -COOH |
| 148.0 - 152.0 | C5 (pyrazole) |
| 138.0 - 142.0 | C3 (pyrazole) |
| 138.0 - 140.0 | C1' (phenyl, ipso) |
| 129.0 - 131.0 | C3', C5' (phenyl, meta) |
| 128.0 - 130.0 | C4' (phenyl, para) |
| 125.0 - 127.0 | C2', C6' (phenyl, ortho) |
| 110.0 - 115.0 | C4 (pyrazole) |
| 20.0 - 25.0 | -CH₂CH₃ |
| 13.0 - 16.0 | -CH₂CH₃ |
Molecular Structure and Key NMR Correlations
Caption: Structure of this compound with predicted NMR shifts. (Note: A placeholder image URL is used; in a real scenario, this would be the molecule's image).
Conclusion
The structural elucidation of novel compounds like this compound is fundamentally reliant on the precise interpretation of spectroscopic data. This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra for this molecule. The expected chemical shifts, multiplicities, and integration patterns are detailed, offering a robust framework for researchers to confirm the synthesis of this compound. By combining the principles of NMR with data from structurally related analogs, we can confidently predict the spectral features and facilitate the unambiguous characterization of this and similar pyrazole derivatives.
References
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]
Sources
mass spectrometry analysis of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its unique physicochemical properties that can enhance pharmacological effects.[1] this compound is a member of this important class of heterocyclic compounds. As with any potential drug candidate or critical intermediate, unambiguous structural characterization and purity assessment are paramount. Mass spectrometry (MS) stands as an indispensable analytical tool for this purpose, offering high sensitivity and specificity for molecular weight determination and structural elucidation.
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound. It is designed for researchers and drug development professionals, moving beyond simple procedural lists to explain the causality behind methodological choices. We will explore two primary, complementary workflows: Electrospray Ionization-Mass Spectrometry (ESI-MS) for direct analysis of the intact molecule and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization for detailed fragmentation analysis.
Molecular Profile and Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development in mass spectrometry. The calculated properties for this compound are summarized below. The monoisotopic mass is the key parameter for high-resolution mass spectrometry, enabling precise elemental composition confirmation.
| Property | Value |
| Chemical Structure | |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Average Molecular Weight | 216.24 g/mol |
| Monoisotopic (Exact) Mass | 216.0899 Da |
Part 1: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
Electrospray ionization (ESI) is the premier technique for analyzing polar and thermally sensitive molecules.[2] As a "soft ionization" method, it imparts minimal energy to the analyte, ensuring that the molecular ion (or a pseudo-molecular ion) is preserved, which is essential for determining the molecular weight.[2][3] Given the presence of a carboxylic acid and the pyrazole nitrogens, this compound is an ideal candidate for ESI.
Rationale for ESI
The choice of ESI is dictated by the molecule's structure. The carboxylic acid group is readily deprotonated, making it highly suitable for negative ion mode analysis ([M-H]⁻). Concurrently, the nitrogen atoms of the pyrazole ring can be protonated, allowing for robust analysis in positive ion mode ([M+H]⁺). This dual-mode capability provides a self-validating system for molecular weight confirmation.
Experimental Protocol: LC-ESI-MS
1. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve in 1.0 mL of HPLC-grade methanol or acetonitrile.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for analysis.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase provides excellent retention for the phenyl group.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier is crucial for promoting protonation in positive ion mode and ensuring good peak shape.[4]
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
3. ESI-MS Conditions:
-
Ionization Mode: Positive and Negative (separate runs or polarity switching).
-
Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).
-
Drying Gas (N₂) Flow: 10 L/min.
-
Gas Temperature: 325 °C.
-
Nebulizer Pressure: 40 psi.
-
Mass Range: m/z 50 - 500.
LC-ESI-MS Workflow
Caption: Workflow for LC-ESI-MS analysis.
Expected Ions & Interpretation
In ESI-MS, the primary ions of interest are the pseudo-molecular ions.
-
Positive Ion Mode: The most abundant ion is expected to be the protonated molecule, [M+H]⁺ , at m/z 217.0977 . Protonation will likely occur at the N2 position of the pyrazole ring.
-
Negative Ion Mode: The deprotonated molecule, [M-H]⁻ , will be observed at m/z 215.0820 , resulting from the loss of the acidic proton from the carboxylic acid group.
The detection of both ions provides extremely high confidence in the molecular weight of the analyte. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by matching the measured accurate mass to the theoretical value within a narrow mass tolerance (< 5 ppm).
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
To confirm the molecule's structure, collision-induced dissociation (CID) is performed on the [M+H]⁺ precursor ion. This provides a characteristic fragmentation fingerprint.
Caption: Proposed ESI-MS/MS fragmentation of [M+H]⁺.
Interpretation of Key Fragments:
-
m/z 199.09: Loss of water (H₂O) from the carboxylic acid group. This is a common fragmentation pathway for protonated carboxylic acids.[5][6]
-
m/z 188.06: Loss of the ethyl radical (•C₂H₅), indicating the presence of an ethyl substituent.
-
m/z 171.09: A sequential loss of water and then carbon monoxide (CO), a characteristic fragmentation of aromatic carboxylic acids.[7]
-
m/z 77.04: The phenyl cation, confirming the presence of the N-phenyl substituent.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, the carboxylic acid group on our target molecule makes it non-volatile and prone to thermal degradation in the hot GC inlet. Therefore, a crucial derivatization step is required to make it amenable to GC analysis.
Rationale for Derivatization and GC-MS
The primary reason for using GC-MS is to leverage the highly reproducible and extensive fragmentation libraries generated by Electron Ionization (EI). EI is a "hard" ionization technique that produces a rich fragmentation pattern, providing deep structural detail that is complementary to the soft ionization of ESI.[3] To analyze our compound, we must first mask the polar -COOH group by converting it into a less polar, more volatile ester, typically a trimethylsilyl (TMS) ester.
Experimental Protocol: Derivatization and GC-MS
1. Derivatization (Silylation):
-
Safety Note: Perform this procedure in a fume hood.
-
Place ~100 µg of the dried sample into a 2 mL autosampler vial.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before analysis. The resulting TMS-ester is now volatile.
2. GC-MS Conditions:
-
GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). This non-polar column is well-suited for a wide range of derivatized compounds.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, then ramp at 15°C/min to 300°C and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40 - 600.
GC-MS with Derivatization Workflow
Caption: Workflow for GC-MS analysis including the essential derivatization step.
Expected EI Fragmentation
The mass spectrum of the TMS-derivatized compound (Molecular Weight: 288.15) will show an intense fragmentation pattern. The molecular ion, M⁺•, at m/z 288 is often visible.
Caption: Proposed EI fragmentation of the TMS-derivatized analyte.
Interpretation of Key EI Fragments:
-
m/z 273 ([M-15]⁺): This is a hallmark of TMS-derivatized compounds, corresponding to the loss of a methyl radical (•CH₃) from the silyl group. Its presence is strong evidence of successful derivatization.
-
m/z 259 ([M-29]⁺): Loss of the ethyl radical (•C₂H₅) from the pyrazole ring.
-
m/z 211 ([M-77]⁺): Loss of the phenyl radical (•C₆H₅) from the N1 position.
-
m/z 77: The phenyl cation, as seen in ESI-MS/MS, providing further confirmation of this substructure.
-
m/z 73: The trimethylsilyl cation [Si(CH₃)₃]⁺, another characteristic ion for silylated compounds.
Summary of Key Mass Spectrometric Data
| Technique | Ion Type | Expected m/z | Interpretation |
| ESI-MS (Positive) | [M+H]⁺ | 217.0977 | Protonated Molecular Ion |
| ESI-MS (Negative) | [M-H]⁻ | 215.0820 | Deprotonated Molecular Ion |
| ESI-MS/MS of 217.10 | Fragment | 199.09 | [M+H - H₂O]⁺ |
| Fragment | 188.06 | [M+H - •C₂H₅]⁺ | |
| Fragment | 77.04 | [C₆H₅]⁺ | |
| GC-EI-MS (TMS Deriv.) | [M]⁺• | 288.15 | Molecular Ion of TMS-ester |
| Fragment | 273.13 | [M - •CH₃]⁺ | |
| Fragment | 259.11 | [M - •C₂H₅]⁺ | |
| Fragment | 73.05 | [Si(CH₃)₃]⁺ |
Conclusion
The mass spectrometric analysis of this compound is best approached using a combination of soft ionization (ESI) and hard ionization (EI) techniques. LC-ESI-MS provides a rapid and robust method for determining the molecular weight and can be performed on the native compound without derivatization. Tandem MS via CID offers initial structural confirmation through predictable fragmentation pathways. For unambiguous structural detail and confirmation, GC-MS of the silylated derivative is superior. The extensive, reproducible fragmentation pattern generated by EI serves as a high-confidence fingerprint of the molecule's core structure and substituents. Together, these two methods form a self-validating and comprehensive system for the characterization of this important pyrazole derivative, meeting the rigorous demands of pharmaceutical research and development.
References
-
Shaaban, M. R., & El-Sayed, R. (2021). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2021(3), M1268. [Link]
-
PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]
-
Ciobanu, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem Compound Database. [Link]
-
Santos, E. B., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]
-
Al-Adiwish, W. M., & Moustafa, A. H. (2012). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 49(4), 888-894. [Link]
-
Chemistry LibreTexts. (2023). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
-
Tuno, M., et al. (2018). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Journal of Molecular Structure, 1157, 55-64. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 42(8), 971-986. [Link]
-
Podyachev, S. N., et al. (2022). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 27(19), 6599. [Link]
-
Kiontke, A., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry, 89(16), 8348-8355. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Basappa, et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. International Journal of ChemTech Research, 9(12), 434-443. [Link]
-
JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
-
Li, Y., et al. (2015). Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. RSC Advances, 5(104), 85387-85392. [Link]
-
Chemical Synthesis Database. (n.d.). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. chemsynthesis.com. [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]
-
van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1969). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 306-310. [Link]
-
SIELC Technologies. (2018). Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. sielc.com. [Link]
-
All About Chemistry. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE [Video]. YouTube. [Link]
-
Venter, A. R., & Botha, M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 669. [Link]
-
Kumar, A., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1623-1643. [Link]
-
Whitman College. (n.d.). GCMS Section 6.12. Whitman People. [Link]
-
Gandelman, M., et al. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 28(8), 3529. [Link]
-
JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]
-
Kiontke, A., et al. (2017). Physicochemical parameters affecting the electrospray ionization efficiency of amino acids after acylation. Analytical Chemistry, 89(16), 8348-8355. [Link]
-
The Journal of Organic Chemistry. (2026). Ahead of Print. ACS Publications. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester | SIELC Technologies [sielc.com]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. GCMS Section 6.12 [people.whitman.edu]
- 7. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Solubility of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Foreword: In the landscape of drug discovery and development, understanding the physicochemical properties of a novel chemical entity is paramount. Among these, solubility stands as a critical gatekeeper, influencing everything from formulation design to bioavailability. This guide provides an in-depth technical exploration of the solubility of a specific, complex molecule: 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. As no comprehensive public solubility data for this exact compound exists, this document serves as both a theoretical framework for predicting its behavior and a practical manual for its empirical determination. We will proceed from foundational principles to actionable laboratory protocols, equipping the research scientist with the necessary tools to characterize this and similar molecules.
Molecular Structure and Physicochemical Predictions
Before any empirical work begins, a thorough analysis of the molecule's structure provides critical insights into its expected solubility. The principle of "like dissolves like" is our primary guide, meaning that the polarity of our solute will dictate its affinity for solvents of similar polarity.[1][2]
This compound is a molecule of contrasts:
-
Polar, Ionizable Group: The carboxylic acid (-COOH) is the most significant contributor to polarity. It is a weak acid, capable of donating a proton to form a highly polar carboxylate anion (-COO⁻).[3] This feature is the key to its pH-dependent solubility.
-
Aromatic Systems: The phenyl and pyrazole rings are aromatic and largely nonpolar, contributing to the molecule's lipophilicity.[4] Pyrazole itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[5][6]
-
Hydrophobic Moiety: The ethyl group (-CH₂CH₃) is a nonpolar alkyl chain that further increases the molecule's hydrophobicity.
Based on this structure, we can predict the following:
-
Low Intrinsic Water Solubility: The sizable nonpolar surface area conferred by the phenyl, pyrazole, and ethyl groups will likely lead to poor solubility in neutral water.[7] The energy required to break the solute-solute and water-water interactions will not be sufficiently compensated by solute-water interactions.[1]
-
pH-Dependent Aqueous Solubility: As a weak acid, the compound's solubility in aqueous media will be highly dependent on pH.[8] In acidic solutions (pH below its pKa), the carboxylic acid will be protonated and neutral, resulting in low solubility.[9] In alkaline solutions (pH above its pKa), it will deprotonate to the more soluble carboxylate salt.[9][10]
-
Solubility in Organic Solvents: The molecule is expected to be more soluble in polar organic solvents like ethanol, methanol, and acetone, which can engage in hydrogen bonding with the carboxylic acid group.[11] Its solubility in nonpolar solvents like hexane is expected to be very low.
Caption: Chemical structure and key functional groups influencing solubility.
Theoretical Framework: Factors Governing Solubility
The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution. This equilibrium is influenced by several key factors which must be controlled and understood during experimental determination.
Caption: Experimental workflow for the Shake-Flask solubility determination method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. [12]For example, add 5-10 mg of the compound to 1 mL of the chosen solvent.
-
Equilibration: Place the sealed vials on an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance). Agitate for an extended period, typically 24 to 48 hours. [13]The agitation ensures continuous interaction between the solid and the solvent.
-
Phase Separation: After the initial equilibration period (e.g., 24 hours), remove the vials and allow the solid to settle. For a more complete separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sampling: Carefully withdraw a sample of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particulates. This step is critical to avoid overestimation of solubility.
-
Analysis: Dilute the filtered sample as necessary and analyze its concentration using a pre-validated HPLC-UV method.
-
Validation of Equilibrium: Return the vials to the shaker and continue agitation. Repeat steps 3-5 at a later time point (e.g., 48 hours). Equilibrium is confirmed when the measured concentrations from two consecutive time points are statistically identical. [12]This self-validating step is essential for trustworthiness.
-
pH Measurement: For aqueous solutions, it is crucial to measure the pH of the final saturated solution, as the dissolution of an acidic or basic compound can alter the final pH of the medium. [12]
Data Presentation and Interpretation
Solubility data should be presented clearly and concisely. For a compound like this compound, it is informative to compare its solubility across a range of solvents representing different chemical environments.
Table 1: Illustrative Solubility Profile of this compound at 25°C (Note: The following data are hypothetical and for illustrative purposes only, based on the predicted physicochemical properties.)
| Solvent/Medium | Solvent Type | Final pH | Solubility (µg/mL) | Solubility (mM) |
| 0.1 M HCl | Aqueous (Acidic) | 1.2 | < 1 | < 0.004 |
| Purified Water | Aqueous (Neutral) | ~5.5 | 5 | 0.022 |
| pH 7.4 Buffer | Aqueous (Basic) | 7.4 | 550 | 2.39 |
| pH 10.0 Buffer | Aqueous (Alkaline) | 10.0 | > 2000 | > 8.69 |
| Ethanol | Polar Protic | N/A | 1500 | 6.52 |
| Acetone | Polar Aprotic | N/A | 800 | 3.48 |
| Acetonitrile | Polar Aprotic | N/A | 650 | 2.82 |
| Hexane | Nonpolar | N/A | < 0.1 | < 0.0004 |
Interpretation of Illustrative Data:
-
The extremely low solubility in acidic conditions and the dramatic increase in solubility as the pH rises above neutral strongly supports the compound's identity as a weak acid.
-
The moderate to high solubility in polar organic solvents like ethanol and acetone is consistent with the presence of the polar carboxylic acid group.
-
The negligible solubility in a nonpolar solvent like hexane highlights the overall polarity of the molecule and the dominance of the carboxylic acid and pyrazole functionalities over the nonpolar phenyl and ethyl groups in solubility determination.
Advanced Considerations and Future Directions
While the shake-flask method provides definitive thermodynamic solubility, early-stage drug discovery often requires higher throughput methods. Kinetic solubility measurements, while less precise, can be valuable for screening large numbers of compounds. [14]Furthermore, computational models and machine learning algorithms are increasingly used to predict solubility, offering a way to prioritize compounds for synthesis and testing, though they rely on large, high-quality datasets for accuracy. [15][16] For a comprehensive understanding, solubility studies should be expanded to include:
-
Solubility in Biorelevant Media: Assessing solubility in simulated gastric and intestinal fluids (SGF and SIF) can provide more physiologically relevant data.
-
Salt Form Screening: Converting the carboxylic acid to various salt forms is a common strategy to dramatically improve aqueous solubility and dissolution rate.
-
Polymorph Screening: Investigating if the compound exists in different crystalline forms (polymorphs) is crucial, as they can have different solubilities.
By combining a strong theoretical understanding with rigorous, well-designed experimental protocols, researchers can confidently characterize the solubility of novel compounds like this compound, paving the way for successful formulation and drug development.
References
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development. [Link]
-
Solubility of Organic Compounds. (n.d.). Chemistry Steps. [Link]
-
Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Importance and Enhancement Techniques. IntechOpen. [Link]
-
The Effects of pH on Solubility. (2019). Chemistry LibreTexts. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]
-
The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. [Link]
-
Drug permeation: the influence of pH on solubility in water and lipid. (n.d.). Deranged Physiology. [Link]
-
Predicting Solubility. (n.d.). Rowan Scientific. [Link]
-
Polarity and Solubility of Organic Compounds. (n.d.). Orbital ένα. [Link]
-
1H–pyrazole–3–carboxylic acid: Experimental and computational study. (2017). ResearchGate. [Link]
-
OECD Guideline for the Testing of Chemicals 123. (2006). OECD. [Link]
-
Al-Dhfyan, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2013). Dissolution Technologies. [Link]
-
Hughes, C. E., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
-
Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. (n.d.). World Health Organization (WHO). [Link]
-
Solubility of Organic Compounds. (2023). University of Canterbury. [Link]
-
A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]
-
Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (2015). Brazilian Journal of Pharmaceutical Sciences. [Link]
-
High-accuracy water solubility determination using logK. (n.d.). KREATiS. [Link]
-
Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. (2011). Industrial & Engineering Chemistry Research. [Link]
-
Pyrazole. (n.d.). Solubility of Things. [Link]
-
Lean Think. (2021). Polarity and Solubility of Organic Molecules. YouTube. [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science & Engineering Technology. [Link]
-
The influence of pH on solubility in water. (n.d.). Course Hero. [Link]
-
A.8. PARTITION COEFFICIENT. (n.d.). European Commission. [Link]
-
The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices. (2015). AAPS PharmSciTech. [Link]
-
Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. (2023). Journal of Cheminformatics. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Water Solubility (Flask Method). (2014). Regulations.gov. [Link]
-
Pyrazole-4-carboxylic acid. (n.d.). PubChem. [Link]
-
Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. (2021). Organic Letters. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). ResearchGate. [Link]
Sources
- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. ijnrd.org [ijnrd.org]
- 5. pharmajournal.net [pharmajournal.net]
- 6. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. scielo.br [scielo.br]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. who.int [who.int]
- 14. scispace.com [scispace.com]
- 15. Predicting Solubility | Rowan [rowansci.com]
- 16. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Pyrazole Carboxylic Acid Derivatives: From Mechanistic Insights to Experimental Validation
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives, particularly pyrazole carboxylic acids, exhibit a remarkable breadth of biological activities, making them a focal point in modern drug discovery and development.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the significant therapeutic potential of these compounds. We will delve into the core biological activities—anticancer, antimicrobial, and anti-inflammatory—elucidating the underlying mechanisms of action. Crucially, this guide bridges theory with practice by providing detailed, field-proven experimental protocols for the validatory screening of these derivatives, ensuring a robust and reproducible research workflow.
The Pyrazole Carboxylic Acid Scaffold: A Cornerstone of Medicinal Chemistry
First synthesized in 1883, the pyrazole ring has become a structural cornerstone in numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and various anticancer tyrosine kinase inhibitors like Crizotinib.[4][5][6] The inclusion of a carboxylic acid moiety enhances the molecule's polarity and provides a critical hydrogen-bonding group, often improving its pharmacokinetic profile and target engagement. The structural versatility of the pyrazole core allows for extensive derivatization, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize potency and selectivity for a diverse range of biological targets.[4]
Core Biological Activities and Mechanisms of Action
Pyrazole carboxylic acid derivatives have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidepressant activities.[7][8][9] This guide will focus on the most extensively validated of these properties.
Anticancer Activity
The anticancer potential of pyrazole derivatives is one of their most promising therapeutic applications.[1] These compounds exert their effects through multiple mechanisms, often targeting key pathways that regulate cell proliferation and survival.
-
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism involves the induction of programmed cell death (apoptosis) in cancer cells. Certain pyrazole derivatives have been shown to trigger apoptosis by upregulating the expression of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21.[10] This leads to cell cycle arrest, typically at the G2/M phase, preventing mitotic entry and ultimately leading to cell death.[10][11] Some derivatives also interfere with the microtubular cytoskeleton, binding to α- and β-tubulin dimers and disrupting microtubule assembly, a mechanism similar to established chemotherapeutic agents.[10]
-
Mechanism of Action: Kinase Inhibition: Many pyrazole derivatives function as potent inhibitors of various protein kinases that are often dysregulated in cancer. By targeting enzymes like epidermal growth factor receptor (EGFR) or cyclin-dependent kinases (CDKs), these compounds can block the signaling pathways that drive tumor growth and proliferation.[6]
Caption: General experimental workflow for evaluating pyrazole derivatives.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Causality: The MTT assay is a foundational colorimetric assay to determine the cytotoxic potential of a compound. It relies on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell viability and the calculation of the IC₅₀ (half-maximal inhibitory concentration).
Methodology:
-
Cell Culture: Plate human cancer cells (e.g., A549 for lung, MCF-7 for breast) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.
Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Assay)
Causality: This method provides a qualitative and semi-quantitative assessment of a compound's ability to inhibit microbial growth. The principle is that the test compound will diffuse from a well through a solidified agar medium seeded with a specific microorganism. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's antimicrobial potency.
Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli, C. albicans).
-
Seeding: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.
-
Well Preparation: Use a sterile cork borer to punch uniform wells (e.g., 6 mm diameter) into the agar.
-
Compound Loading: Carefully pipette a fixed volume (e.g., 50-100 µL) of the pyrazole derivative solution (at a known concentration) into each well. Include a solvent control and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).
-
Data Acquisition: Measure the diameter (in mm) of the zone of inhibition around each well.
Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
Causality: This is a classic and highly reproducible in vivo model for evaluating acute inflammation. The subcutaneous injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by edema (swelling). By administering the test compound prior to the carrageenan challenge, one can measure the compound's ability to suppress this inflammatory swelling over time, providing a reliable indication of its anti-inflammatory potential. [9][12] Methodology:
-
Animal Acclimatization: Use healthy adult Wistar rats, acclimatized to laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups (n=6): a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the pyrazole derivative.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.
Quantitative Data Summary
The efficacy of pyrazole carboxylic acid derivatives is best understood through quantitative analysis. The following tables summarize representative data from published studies, showcasing the potency of these compounds.
Table 1: Anticancer Activity (IC₅₀ Values)
| Compound Type | Cell Line | Target | IC₅₀ (µM) | Reference |
| Pyrazole-Schiff Base (5e) | Caco-2 (Colon) | Not Specified | 40.99 ± 0.20 | [13] |
| Pyrazole-Schiff Base (7a) | Caco-2 (Colon) | Not Specified | 42.42 ± 0.18 | [13] |
| Pyrazole-Schiff Base (5e) | A549 (Lung) | Not Specified | 47.74 ± 0.20 | [13] |
| Pyrazole-Schiff Base (5d) | A549 (Lung) | Not Specified | 48.61 ± 0.14 | [13] |
| Tetrahydrothiochromeno[4,3-c]pyrazole (159a) | MGC-803 (Gastric) | Not Specified | 15.43 | [11] |
| Pyrazole Carboxamide | A549 (Lung) | Not Specified | Significant at 10 µM | [1] |
Table 2: Antimicrobial Activity (MIC Values)
| Compound Type | Organism | MIC (µg/mL) | Reference |
| Pyrazolylthiazole Carboxylic Acid (2h) | Gram-positive bacteria | 6.25 | [12] |
| Pyrazole Derivative (3) | E. coli | 0.25 | [14] |
| Pyrazole Derivative (4) | S. epidermidis | 0.25 | [14] |
Conclusion and Future Directions
Pyrazole carboxylic acid derivatives undeniably hold a prominent position in the landscape of drug discovery. Their proven efficacy as anticancer, antimicrobial, and anti-inflammatory agents, combined with their synthetic tractability, ensures their continued exploration. Future research should focus on leveraging computational modeling and structure-activity relationship (SAR) studies to design next-generation derivatives with enhanced potency, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. The robust experimental workflows outlined in this guide provide a solid foundation for the rigorous evaluation of these novel therapeutic candidates, paving the way for their potential clinical translation.
References
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Bentham Science Publishers. [Link]
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Ingenta Connect. [Link]
-
Pino-Angulo, C., et al. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PubMed Central. [Link]
-
Hassan, A.S., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. [Link]
-
Du, Y., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. [Link]
-
Al-Ostath, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Yakan, H., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. PubMed. [Link]
-
Gomaa, A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Singh, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Anonymous. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
-
Al-Abdullah, E.S., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed Central. [Link]
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PubMed Central. [Link]
-
Kumar, D., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. PubMed. [Link]
-
Anonymous. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]
-
Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Mphahlele, M.J., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed Central. [Link]
-
Tsolaki, E., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PubMed Central. [Link]
-
Rojas, J., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Balbi, A., et al. (2018). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. ResearchGate. [Link]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchr.org [jchr.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrevlett.com [chemrevlett.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 12. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of 1-Phenyl-Pyrazole Compounds
Introduction
The 1-phenyl-pyrazole scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, spanning pharmaceuticals, agrochemicals, and industrial dyes.[1] Its discovery over a century ago laid the groundwork for a rich field of chemical synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the discovery and historical development of 1-phenyl-pyrazole compounds, delving into their seminal synthesis, the evolution of their applications, and the scientific rationale behind their design. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this important chemical class.
The Genesis: Knorr's Pyrazole Synthesis (1883)
The journey of 1-phenyl-pyrazole compounds began in 1883 with the pioneering work of German chemist Ludwig Knorr.[2][3][4][5] While attempting to synthesize a quinoline derivative, Knorr serendipitously discovered the first substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone, through the condensation of phenylhydrazine with ethyl acetoacetate.[1][2][6] This reaction, now famously known as the Knorr pyrazole synthesis, became a cornerstone of heterocyclic chemistry.[2][4][7] The fundamental reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically in the presence of a catalytic amount of acid.[7]
Foundational Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
The following protocol is a generalized representation of the Knorr pyrazole synthesis for 1-phenyl-3-methyl-5-pyrazolone, based on modern adaptations of the original discovery.[8][9]
Reactants:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
Methanol (as solvent)
-
Hydrochloric acid (as catalyst)
Procedure:
-
The pH of a methanol solution of phenylhydrazine is adjusted to a range of 5.0-6.5 using hydrochloric acid.[8]
-
Ethyl acetoacetate is added dropwise to the stirred solution, with the temperature maintained between 40-90°C.[8]
-
The mixture is refluxed for a period of 1-6 hours.[8]
-
The methanol is subsequently distilled from the reaction mixture.
-
The pH is adjusted to neutral, and the solution is stirred and refluxed for an additional 1-3 hours at 60-80°C.[8]
-
Upon cooling, the crude product crystallizes and is collected by filtration.[8]
-
The crude product is then recrystallized from a hot methanol solution to yield the final white crystalline product of 1-phenyl-3-methyl-5-pyrazolone.[8]
Visualizing the Knorr Pyrazole Synthesis
Caption: The Knorr pyrazole synthesis workflow.
The Evolution of 1-Phenyl-Pyrazoles: From Dyes to Blockbuster Drugs and Agrochemicals
For many years following their discovery, pyrazolone derivatives were primarily utilized in the dye industry.[1] However, the versatility of the 1-phenyl-pyrazole scaffold eventually led to its exploration in medicinal chemistry and agrochemistry, resulting in the development of highly successful commercial products.
A New Era in Anti-Inflammatory Therapy: The Discovery of Celecoxib
The late 20th century witnessed a significant breakthrough in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with the discovery of selective cyclooxygenase-2 (COX-2) inhibitors.[10] A team at the Searle division of Monsanto, led by John Talley, discovered and developed Celecoxib, a diaryl-substituted pyrazole, which was approved by the U.S. Food and Drug Administration (FDA) on December 31, 1998.[10][11][12][13]
The Scientific Rationale: Selective COX-2 Inhibition
The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, in the early 1990s was a pivotal moment in understanding inflammation.[10] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced at sites of inflammation.[10] The hypothesis was that selectively inhibiting COX-2 would provide potent anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[10]
Structure-Activity Relationship (SAR) of Phenylpyrazole COX-2 Inhibitors
The development of Celecoxib was a landmark in rational drug design. Key structural features of 1,5-diaryl pyrazoles were identified as crucial for selective COX-2 inhibition:
| Structural Feature | Importance for COX-2 Selectivity |
| 1-Phenyl Ring | The N1 substituent with a benzene sulfonamide moiety is crucial for selective COX-2 inhibitory activity.[14] |
| 5-Phenyl Ring | A para-methyl group on the 5-phenyl ring contributes to potency. |
| 3-Position Substituent | A trifluoromethyl group at the 3-position of the pyrazole ring provides superior selectivity and potency compared to other substitutions.[11] |
The sulfonamide group of Celecoxib is thought to insert into a hydrophilic side pocket of the COX-2 enzyme, contributing to its high affinity and selectivity.[14]
Synthesis of Celecoxib
A common synthetic approach to Celecoxib involves the condensation of a trifluoromethyl β-dicarbonyl compound with a substituted phenylhydrazine.[10][15]
Caption: A simplified synthetic pathway for Celecoxib.
Revolutionizing Pest Control: The Advent of Fipronil
In 1987, scientists at Rhône-Poulenc discovered Fipronil, a member of the phenylpyrazole class of insecticides.[16] Fipronil was commercially introduced in 1993 and has since become a widely used broad-spectrum insecticide for both agricultural and non-agricultural applications.[17]
Mechanism of Action: A Potent Neurotoxin
Fipronil acts as a potent blocker of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system of insects.[16][18][19] This disruption of the central nervous system leads to hyperexcitation, paralysis, and ultimately, the death of the insect.[16][19] The selectivity of Fipronil is attributed to its higher affinity for insect GABA receptors compared to those of mammals.[19]
Key Developmental Milestones of Fipronil
| Year | Milestone |
| 1987 | Discovered by Rhône-Poulenc.[16] |
| 1993 | First commercial introduction.[17] |
| 1987-1996 | Evaluated against over 250 insect pests on 60 crops worldwide.[17] |
| 2003 | BASF acquires the patent rights for production and sale in many countries.[17] |
Synthesis of Fipronil
The synthesis of Fipronil is a multi-step process, with a key step being the oxidation of a thiopyrazole precursor.[20][21] Various oxidizing agents and reaction conditions have been explored to optimize the yield and purity of the final product.[20][21]
Conclusion
The discovery of 1-phenyl-pyrazole compounds by Ludwig Knorr in 1883 marked the beginning of a remarkable journey for this heterocyclic scaffold. From its humble origins in the synthesis of pyrazolones, the 1-phenyl-pyrazole core has evolved into a cornerstone of modern drug discovery and agrochemical development. The stories of Celecoxib and Fipronil exemplify the power of chemical innovation, where a fundamental understanding of reaction mechanisms and biological targets has led to the creation of compounds with profound societal impact. The continued exploration of the 1-phenyl-pyrazole scaffold promises to yield new and valuable molecules for a wide range of applications in the years to come.
References
- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents. (n.d.).
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.). Retrieved January 22, 2026, from [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. (2016). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]
-
Worldwide Development of Fipronil Insecticide. (n.d.). The National Cotton Council. Retrieved January 22, 2026, from [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 22, 2026, from [Link]
-
Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega. Retrieved January 22, 2026, from [Link]
-
Celecoxib - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
- US7919633B2 - Process for preparation of celecoxib - Google Patents. (n.d.).
- US8507693B2 - Process for synthesis of fipronil - Google Patents. (n.d.).
-
Phenylpyrazole insecticides - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). Brieflands. Retrieved January 22, 2026, from [Link]
-
Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. (2021). ACS Sustainable Chemistry & Engineering. Retrieved January 22, 2026, from [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2016). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]
- WO2011107998A1 - Process for synthesis of fipronil - Google Patents. (n.d.).
-
Celecoxib History. (n.d.). News-Medical.Net. Retrieved January 22, 2026, from [Link]
-
Fipronil Technical Fact Sheet. (n.d.). National Pesticide Information Center. Retrieved January 22, 2026, from [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2020). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]
-
Chemical structures of the three phenylpyrazole insecticides used in... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved January 22, 2026, from [Link]
-
Fipronil - Wikipedia. (n.d.). Retrieved January 22, 2026, from [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]
-
Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2014). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]
-
Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib. (2020). RSC Publishing. Retrieved January 22, 2026, from [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Journal of the Serbian Chemical Society. Retrieved January 22, 2026, from [Link]
- CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents. (n.d.).
-
Synthesis of Celecoxib. (2023). YouTube. Retrieved January 22, 2026, from [Link]
-
Phenylpyrazole insecticides. (n.d.). Grokipedia. Retrieved January 22, 2026, from [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]
-
FIPRONIL INSECTICIDE: INSIGHTS INTO THE DEVELOPMENT AND MORPHOLOGY OF DROSOPHILA MELANOGASTER. (2024). IV Congresso Latino-americano de Toxicologia Clínico-laboratorial. Retrieved January 22, 2026, from [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Recent synthetic approaches to fipronil, a super-effective and safe pesticide. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2024). Slideshare. Retrieved January 22, 2026, from [Link]
-
Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. (2017). SciSpace. Retrieved January 22, 2026, from [Link]
-
Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. (2005). PubMed. Retrieved January 22, 2026, from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents. Retrieved January 22, 2026, from [Link]
-
WO/2020/188376 A PROCESS FOR SYNTHESIS OF FIPRONIL. (2020). WIPO Patentscope. Retrieved January 22, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
-
Fipronil insecticide: Novel photochemical desulfinylation with retention of neurotoxicity. (1998). PubMed. Retrieved January 22, 2026, from [Link]
-
Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives+. (1977). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2. (2007). PubMed. Retrieved January 22, 2026, from [Link]
-
Drug spotlight, Celecoxib from G. D. Searle Company. (2013). New Drug Approvals. Retrieved January 22, 2026, from [Link]
-
4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. (2020). Books - The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (2021). SpringerLink. Retrieved January 22, 2026, from [Link]
-
The Phenylpyrazole Insecticide Mechanism: How Fipronil Achieves Pest Control. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Knorr Pyrazole Synthesis [drugfuture.com]
- 6. books.rsc.org [books.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 9. CN105622514A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. news-medical.net [news-medical.net]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Improved batch and flow syntheses of the nonsteroidal anti-inflammatory COX-2 inhibitor celecoxib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00346H [pubs.rsc.org]
- 16. cotton.org [cotton.org]
- 17. Fipronil - Wikipedia [en.wikipedia.org]
- 18. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]
- 19. nbinno.com [nbinno.com]
- 20. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 21. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
theoretical studies on the electronic structure of pyrazole compounds
An In-Depth Technical Guide to the Theoretical Analysis of Pyrazole Compound Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The biological activity of these compounds is intrinsically linked to their electronic structure. A profound understanding of the electron distribution, aromaticity, and reactivity of the pyrazole ring system is therefore paramount for the rational design of novel, more effective therapeutics. This guide provides a comprehensive exploration of the theoretical and computational methodologies employed to investigate the electronic structure of pyrazole derivatives. We will delve into the application of Density Functional Theory (DFT) and advanced wavefunction analysis techniques, discuss the critical interplay between theoretical predictions and experimental validation through spectroscopy and X-ray crystallography, and illustrate how these computational insights directly inform structure-activity relationship (SAR) studies in drug discovery.
The Pyrazole Core: A Privileged Scaffold in Chemistry
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[3] This unique arrangement imparts a fascinating set of chemical and electronic properties that make it a "privileged scaffold" in drug design.
-
Dual Nitrogen Personality : The pyrazole ring features two distinct nitrogen atoms: one is a "pyrrole-like" nitrogen (N1), whose lone pair of electrons participates in the aromatic π-system, and the other is a "pyridine-like" nitrogen (N2), whose lone pair resides in an sp² orbital in the plane of the ring, contributing to its basicity.[1] This duality allows pyrazole to act as both a hydrogen bond donor (at N1-H) and acceptor (at N2), facilitating crucial interactions with biological targets.
-
Aromaticity and Stability : The ring is aromatic, conferring significant thermodynamic stability.[3] This stability is often a desirable trait in drug candidates, contributing to better metabolic profiles.
-
Tautomerism : In unsymmetrically substituted pyrazoles, prototropic tautomerism can occur, where the N1-H proton can migrate to the N2 position, leading to an equilibrium between two distinct tautomeric forms.[1][4] The position of this equilibrium is highly sensitive to the electronic nature of the substituents and the solvent environment, a factor that must be considered in molecular design.
The pharmacological versatility of pyrazoles is vast, with approved drugs like Celecoxib (anti-inflammatory), Crizotinib (anticancer), and Surinabant (antiobesity) validating the therapeutic potential of this heterocyclic system.[1]
The Computational Toolkit: Methods for Probing Electronic Structure
Modern computational chemistry offers a powerful suite of tools to model and predict the electronic properties of pyrazole compounds with high accuracy, providing insights that are often difficult to obtain through experimentation alone.[5]
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
DFT has become the predominant method for studying pyrazole derivatives due to its excellent balance of computational efficiency and predictive accuracy.[5][6] It allows for the detailed investigation of molecular properties by approximating the complex many-electron wavefunction with the much simpler electron density.
Causality of Method Selection: The choice of a specific functional and basis set is critical for obtaining reliable results.
-
Functionals: Hybrid functionals, such as B3LYP , are widely used for pyrazoles as they incorporate a portion of exact Hartree-Fock exchange, which tends to improve the description of electronic properties like bond lengths and vibrational frequencies.[7]
-
Basis Sets: Pople-style basis sets like 6-311++G(d,p) are frequently employed.[7] The inclusion of polarization functions ('d,p') allows for anisotropy in the electron distribution, essential for describing bonding in a heterocyclic ring, while diffuse functions ('++') are crucial for accurately modeling systems with lone pairs or anions and for describing non-covalent interactions.
A typical DFT study can yield a wealth of information, including:
-
Optimized molecular geometry (bond lengths, angles).
-
Frontier Molecular Orbitals (HOMO/LUMO) and the energy gap (ΔE).[8]
-
Molecular Electrostatic Potential (MEP) maps, which visualize electron-rich and electron-poor regions.
-
Predicted spectroscopic data (IR, NMR).[9]
-
Structure Building : Construct the 3D structure of the target pyrazole molecule using a molecular modeling interface (e.g., GaussView, Avogadro).
-
Geometry Optimization : Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Method: DFT
-
Functional: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Solvation Model (Optional): If studying the molecule in solution, include a continuum solvation model like the Polarizable Continuum Model (PCM).
-
-
Frequency Calculation : Perform a frequency calculation on the optimized geometry. This is a self-validating step: the absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields thermodynamic data and predicted IR spectra.
-
Single-Point Energy Calculation : For higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a more sophisticated method or a larger basis set.
-
Property Calculations : Based on the optimized wavefunction, calculate desired electronic properties:
-
NMR Shielding Tensors : Use the Gauge-Independent Atomic Orbital (GIAO) method for predicting NMR chemical shifts.[7]
-
NBO Analysis : Request a Natural Bond Orbital analysis to investigate charge distribution and orbital interactions.[10]
-
UV-Vis Spectra : Use Time-Dependent DFT (TD-DFT) to calculate electronic excitation energies and predict the UV-Vis absorption spectrum.[11]
-
Advanced Wavefunction Analysis
To gain deeper chemical insight from the raw DFT output, several post-calculation analysis methods are employed.
-
Natural Bond Orbital (NBO) Analysis : NBO analysis translates the complex molecular orbitals into a more intuitive chemical picture of localized bonds, lone pairs, and atomic charges.[10] It is exceptionally useful for quantifying charge transfer between orbitals (donor-acceptor interactions), revealing the electronic basis for substituent effects and intramolecular hydrogen bonding.[10]
-
Quantum Theory of Atoms in Molecules (QTAIM) : QTAIM analyzes the topology of the electron density (ρ).[12] By identifying bond critical points (BCPs) between atoms, it provides a rigorous definition of chemical bonds and characterizes their nature (e.g., covalent vs. electrostatic). It is particularly powerful for studying non-covalent interactions.
-
Non-Covalent Interaction (NCI) Index : The NCI index is a method for visualizing weak, non-covalent interactions (like van der Waals forces and hydrogen bonds) in real space.[13] This is invaluable in drug design, as these interactions are often the key to a molecule's binding affinity and selectivity for its biological target.
Interrogating the Electronic Landscape of Pyrazoles
Aromaticity and Substituent Effects
The aromaticity of the pyrazole ring is a key determinant of its stability and reactivity. While inherently aromatic, the degree of electron delocalization can be finely tuned by substituents.
-
Electron-Withdrawing Groups (EWGs) , such as -NO₂, tend to increase the aromaticity of the ring.[14]
-
Electron-Donating Groups (EDGs) , such as -NH₂, often hinder cyclic delocalization.[14]
These effects can be quantified using computational descriptors like NICS (Nucleus-Independent Chemical Shift) , which measures the magnetic shielding at the center of the ring to probe aromaticity. The influence of substituents is critical: EDGs at the C3 position increase the basicity of the pyrazole ring, while EWGs at the C5 position can stabilize the system.[7] This predictable modulation of electronic properties is a powerful tool for medicinal chemists.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity and electronic properties.
-
HOMO : Represents the ability to donate an electron (nucleophilicity).
-
LUMO : Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE) : This energy difference is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[8]
Theoretical calculations provide precise energy values for these orbitals, allowing researchers to rank a series of pyrazole derivatives by their predicted reactivity and understand their electronic transition behavior observed in UV-Vis spectroscopy.
| Property | Significance in Pyrazole Chemistry | Typical DFT Output |
| HOMO Energy | Correlates with ionization potential and nucleophilicity. | Energy value (in eV or Hartrees) |
| LUMO Energy | Correlates with electron affinity and electrophilicity. | Energy value (in eV or Hartrees) |
| HOMO-LUMO Gap (ΔE) | Indicator of kinetic stability and chemical reactivity. | ΔE = ELUMO - EHOMO (in eV) |
| Molecular Electrostatic Potential (MEP) | Maps charge distribution, predicting sites for electrophilic/nucleophilic attack and H-bonding. | Color-coded 3D plot (red=negative, blue=positive) |
Bridging Theory and Reality: Experimental Validation
X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[15] It is the gold standard for validating the optimized geometries predicted by DFT. Comparing calculated bond lengths and angles with crystallographic data is a primary test of the chosen computational level of theory. Discrepancies can often be explained by intermolecular forces, such as hydrogen bonding, that are present in the crystal lattice but may not be fully captured in a gas-phase or continuum-solvent calculation.
-
Crystal Growth : Grow a single, high-quality crystal of the pyrazole compound, often through slow evaporation from a suitable solvent.
-
Data Collection : Mount the crystal on a diffractometer and irradiate it with monochromatic X-rays at a low temperature (e.g., 172 K) to minimize thermal vibrations.[16]
-
Structure Solution : The diffraction pattern is collected and used to solve the phase problem and generate an initial electron density map of the unit cell.
-
Structure Refinement : The atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns match, yielding the final molecular structure.
Spectroscopic Correlation
Spectroscopy provides a powerful lens into the electronic environment of a molecule in solution or the solid state.
-
NMR Spectroscopy : The chemical shifts of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment. By using methods like GIAO, theoretical chemical shifts can be calculated and compared directly to experimental spectra.[9][11] This process is instrumental in confirming molecular structures, identifying tautomeric forms in solution, and validating the accuracy of the calculated electron distribution.[7]
-
IR and UV-Vis Spectroscopy : DFT calculations can predict the vibrational frequencies of functional groups, which can be correlated with experimental IR spectra.[13] Similarly, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) for electronic transitions, which can be compared with UV-Vis spectra to validate the calculated HOMO-LUMO gap and understand the nature of the electronic excitations.[17]
Conclusion: From Electron Clouds to Cures
The theoretical study of the electronic structure of pyrazole compounds is not merely an academic exercise; it is a critical component of modern, rational drug design. By leveraging the predictive power of computational methods like DFT and validating these predictions with rigorous experimental techniques, researchers can gain a deep, mechanistic understanding of why these molecules behave the way they do. This knowledge enables the precise tuning of electronic properties—modulating pKa, improving hydrogen bonding capability, and altering reactivity—to optimize a compound's interaction with its biological target. This synergy between theory and experiment accelerates the discovery process, reduces the reliance on costly and time-consuming synthesis of large compound libraries, and ultimately paves the way for the development of safer and more effective pyrazole-based medicines.
References
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]
-
MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]
-
Elsevier. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]
-
ACS Publications. (2024). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. [Link]
-
Wikipedia. (n.d.). Heterocyclic compound. [Link]
-
Iraqi Journal of Science. (n.d.). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. [Link]
-
PubMed. (n.d.). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. [Link]
-
ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic.... [Link]
-
Global Journal of Pharmacy & Pharmaceutical Sciences. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. [Link]
-
MDPI. (n.d.). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. [Link]
-
ResearchGate. (n.d.). Natural Bonding Orbital NBO analysis of substituted pyrazolone. [Link]
-
RSC Publishing. (2021). Substituent effects and electron delocalization in five-membered N-heterocycles. [Link]
-
PMC - NIH. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. [Link]
-
PubMed. (2022). Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives. [Link]
-
ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole.... [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Unraveling aromaticity: the dual worlds of pyrazole, pyrazoline, and 3D carborane. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Unraveling aromaticity: the dual worlds of pyrazole, pyrazoline, and 3D carborane. [Link]
-
PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
-
PMC - NIH. (2023). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]
-
PMC - NIH. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]
-
ResearchGate. (2023). Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. [Link]
-
PMC - NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]
-
ResearchGate. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. [Link]
-
ResearchGate. (n.d.). Theoretical study on highly nitrated sensitive pyrazole isomers in the presence of external electric field. [Link]
-
MDPI. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. [Link]
-
AIP Conference Proceedings. (2021). Synthesis and DFT calculation of novel pyrazole derivatives. [Link]
-
College of Science, University of Baghdad. (n.d.). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. [Link]
-
ACS Publications. (n.d.). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. [Link]
-
PMC - NIH. (2024). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]
-
SpringerLink. (2023). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. [Link]
-
RSC Publishing. (n.d.). Substituent effects and electron delocalization in five-membered N-heterocycles. [Link]
-
Research Square. (2024). Synthesis, characterization and DFT study of a new family of pyrazole derivatives. [Link]
-
RSC Publishing. (n.d.). Review: biologically active pyrazole derivatives. [Link]
-
RSC Publishing. (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [Link]
-
ResearchGate. (n.d.). Plot of the X-ray crystallographic data of pyrazolo[1,a]pyrimidine 7. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurasianjournals.com [eurasianjournals.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. mdpi.com [mdpi.com]
- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Degradation Profile of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the stability and degradation profile of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Recognizing the limited specific literature on this particular molecule, this document leverages fundamental principles of organic chemistry and established practices in pharmaceutical stability testing to offer a predictive analysis of its degradation pathways. It further outlines a robust, self-validating experimental strategy for confirming these predictions and establishing a complete stability profile. This guide is intended to serve as a practical roadmap for researchers and drug development professionals, enabling them to anticipate potential stability liabilities, design appropriate analytical methods, and ultimately ensure the quality, safety, and efficacy of drug candidates incorporating this scaffold.
Introduction: The Significance of the Pyrazole Scaffold and the Need for Stability Assessment
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1][2][3] Its metabolic stability and versatile synthetic accessibility have contributed to its prevalence in drug discovery programs.[2] The subject of this guide, this compound, combines this key heterocycle with functional groups—a carboxylic acid, an N-phenyl ring, and an ethyl substituent—that can influence its physicochemical properties, biological activity, and, critically, its chemical stability.
A thorough understanding of a drug candidate's stability is a cornerstone of pharmaceutical development. It dictates formulation strategies, storage conditions, and shelf-life, and is a key component of regulatory submissions.[4][5] Forced degradation studies, which involve subjecting the molecule to stress conditions more severe than accelerated stability testing, are essential for elucidating potential degradation pathways and identifying degradation products.[4][5][6] This proactive approach allows for the development of stability-indicating analytical methods capable of separating and quantifying the parent drug from its potential degradants, ensuring that the safety and efficacy of the drug product are not compromised over time.
This guide will first delve into the predicted chemical liabilities of this compound based on its structural components. Subsequently, it will provide detailed, field-proven protocols for conducting forced degradation studies and developing a corresponding stability-indicating analytical method.
Predicted Stability and Degradation Profile of this compound
The stability of this compound will be governed by the interplay of its constituent functional groups. The pyrazole ring itself is generally aromatic and relatively stable.[1] However, the substituents can introduce specific vulnerabilities.
Hydrolytic Degradation
Given the presence of the carboxylic acid, the molecule is expected to be soluble in aqueous media at appropriate pH values. The primary site of hydrolytic susceptibility is not immediately obvious on the core structure under typical pH ranges (1-9). The amide bonds within the pyrazole ring are part of an aromatic system and are thus significantly more stable to hydrolysis than acyclic amides. However, under extreme pH and elevated temperatures, ring-opening reactions could theoretically occur, although this is considered a less probable pathway.
Oxidative Degradation
Oxidative degradation presents a more significant potential liability. The pyrazole ring, while aromatic, can be susceptible to oxidation, particularly in the presence of strong oxidizing agents.[7] Potential sites of oxidation include:
-
The Pyrazole Ring: Ring oxidation could lead to the formation of various oxygenated derivatives or ring-opened products.
-
The Ethyl Group: The benzylic-like position of the ethyl group (adjacent to the pyrazole ring) could be susceptible to oxidation, potentially forming a secondary alcohol, a ketone, or even leading to cleavage of the ethyl group.
-
The Phenyl Group: While generally stable, the phenyl ring could undergo hydroxylation under strong oxidative stress.
Photodegradation
Aromatic and heterocyclic systems are often photoreactive.[8] The extended π-system of the N-phenyl pyrazole core suggests a potential for photolytic degradation. Upon absorption of UV light, the molecule could undergo a variety of reactions, including:
-
Photo-oxidation: In the presence of oxygen, excited-state reactions can lead to the formation of oxidative degradants similar to those seen in chemical oxidation studies.
-
Rearrangement Reactions: Photo-isomerization or rearrangement of the pyrazole ring is a possibility.
-
Radical Reactions: Homolytic cleavage of bonds, particularly at the ethyl group, could initiate radical chain reactions leading to a complex mixture of degradants.
Thermal Degradation
In the solid state, thermal degradation is expected to occur at temperatures exceeding the melting point. Decarboxylation of the carboxylic acid group is a plausible degradation pathway at elevated temperatures, leading to the formation of 5-ethyl-1-phenyl-1H-pyrazole. In solution, thermal stress will likely accelerate hydrolytic and oxidative degradation pathways.
Proposed Degradation Pathways
The following diagram illustrates the potential primary degradation pathways for this compound under forced degradation conditions.
Caption: Predicted degradation pathways of this compound.
Experimental Design for Stability and Degradation Analysis
A systematic approach to forced degradation is crucial for comprehensively understanding the stability of the molecule. The following protocols are designed to be self-validating, with each step providing critical information for the subsequent stages of analysis.
Forced Degradation (Stress Testing) Protocol
The goal of forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). This level of degradation is generally sufficient to generate and detect the primary degradation products without leading to secondary, irrelevant reactions.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at 60-80°C for a predetermined time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target analytical concentration.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Maintain the solution at room temperature or slightly elevated temperature (e.g., 40°C) for the same time points as the acid hydrolysis.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light for the specified time points.
-
Dilute the samples with the mobile phase at each interval.
-
-
Photolytic Degradation:
-
Expose a solution of the API (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Sample at appropriate time points and dilute for analysis.
-
-
Thermal Degradation (Solution):
-
Heat a solution of the API at a high temperature (e.g., 80°C) for an extended period (e.g., up to 72 hours).
-
Sample at regular intervals and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid API in a controlled temperature and humidity chamber (e.g., 80°C).
-
At specified time points, dissolve a portion of the solid in a suitable solvent and dilute for analysis.
-
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, excipients, and other potential impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Step-by-Step Methodology:
-
Column and Mobile Phase Screening:
-
Begin with a versatile reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm).
-
Screen different mobile phase compositions, such as acetonitrile/water and methanol/water, with a suitable buffer (e.g., phosphate or acetate buffer) to achieve optimal retention and peak shape for the parent compound.
-
-
Gradient Optimization:
-
Analyze a mixture of the stressed samples (a "cocktail" of degradation products) using the initial mobile phase conditions.
-
Develop a gradient elution program to resolve the parent peak from all degradation product peaks. The goal is to achieve baseline separation for all significant peaks.
-
-
Wavelength Selection:
-
Use a photodiode array (PDA) detector to acquire the UV spectra of the parent compound and all degradation products.
-
Select an optimal wavelength for detection that provides a good response for both the parent and the degradants. If the degradants have significantly different UV maxima, a multi-wavelength analysis may be necessary.
-
-
Method Validation:
-
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
-
Specificity is demonstrated by showing that the parent peak is pure in the presence of degradation products using peak purity analysis with a PDA detector.
-
Workflow for Stability and Degradation Analysis
Caption: Workflow for establishing a stability-indicating method.
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a clear and concise manner.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of Parent | Number of Degradation Products | Retention Time (min) of Major Degradant(s) |
| 0.1 M HCl (80°C, 24h) | [Data to be generated] | [Data to be generated] | [Data to be generated] |
| 0.1 M NaOH (40°C, 24h) | [Data to be generated] | [Data to be generated] | [Data to be generated] |
| 3% H₂O₂ (RT, 24h) | [Data to be generated] | [Data to be generated] | [Data to be generated] |
| Photolytic (ICH Q1B) | [Data to be generated] | [Data to be generated] | [Data to be generated] |
| Thermal (80°C, 72h) | [Data to be generated] | [Data to be generated] | [Data to be generated] |
This table should be populated with experimental data.
The identification of the major degradation products is a critical step. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) can provide molecular weight and fragmentation data, which are invaluable for structure elucidation. For definitive structural confirmation, preparative HPLC may be used to isolate the degradation products for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
References
-
Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. National Institutes of Health. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]
-
Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
-
(PDF) Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. ResearchGate. [Link]
-
Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. National Institutes of Health. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]
-
5Amino1-phenyl-1 H -pyrazole-4-carboxylic acid | Request PDF. ResearchGate. [Link]
-
5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. National Institutes of Health. [Link]
-
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. PubChem. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Royal Society of Chemistry. [Link]
-
Synthesis of Some Substituted pyrazole-3-carboxylic Acids With Possible Hypoglycemic and Antimicrobial Activity. National Institutes of Health. [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. MDPI. [Link]
-
New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF. ResearchGate. [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. [Link]
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. [Link]
-
Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Royal Society of Chemistry. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Forced degradation studies of Brexpiprazole | Download Scientific Diagram. ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications. [Link]
-
Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. ACS Publications. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Forced degradation studies. MedCrave online. [Link]
-
Pyrazoles database - synthesis, physical properties. ChemSynthesis. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. ajrconline.org [ajrconline.org]
- 7. mdpi.com [mdpi.com]
- 8. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Navigating the Procurement of 5-Ethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing, Synthesis, and Quality Verification of a Niche Pyrazole Building Block.
Executive Summary
Introduction: The Strategic Value of 5-Ethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to its favorable pharmacological properties.[1] The specific substitution pattern of this compound offers a unique combination of lipophilic and aromatic features, along with a carboxylic acid handle crucial for further chemical modification. This makes it an attractive starting material for generating compound libraries aimed at a variety of biological targets.
Key Molecular Identifiers:
-
Compound Name: this compound
-
Molecular Formula: C₁₂H₁₂N₂O₂
-
Molecular Weight: 216.24 g/mol
-
CAS Number: Not assigned (as of early 2026)
The absence of a registered CAS number and its scarcity in commercial catalogs underscores its status as a niche research chemical. Therefore, procurement necessitates a partnership with a specialized synthetic chemistry provider.
Procurement Strategy: Custom Synthesis as the Primary Route
Given that this compound is not an off-the-shelf product, researchers must engage a Contract Research Organization (CRO) or a Custom Synthesis Manufacturer for its production.[2] This approach offers the advantage of obtaining the compound on a specified scale and purity, tailored to the project's needs.
Selecting a Custom Synthesis Partner
Choosing the right partner is critical. Key evaluation criteria should include:
-
Expertise in Heterocyclic Chemistry: The CRO should have demonstrated experience in synthesizing substituted pyrazoles or similar nitrogen-containing heterocycles.
-
Scale of Synthesis: Ensure the provider can meet the required quantity, from milligrams for initial screening to kilograms for later-stage development.
-
Analytical Capabilities: The partner must have in-house capabilities for comprehensive quality control, including NMR, HPLC, Mass Spectrometry, and elemental analysis.
-
Communication and Project Management: Look for providers that offer transparent and proactive project management to ensure timelines and specifications are met.[3]
Directory of Potential Custom Synthesis Providers
The following table lists examples of companies known for providing custom and contract chemical synthesis services for the pharmaceutical and biotechnology industries. This is not an exhaustive list but represents a starting point for inquiries.
| Company Name | Headquarters Location | Relevant Services |
| ChiroBlock | Wolfen, Germany | Specializes in first-time synthesis of complex, commercially unavailable compounds for R&D.[4] |
| Taros Chemicals | Dortmund, Germany | Offers complex, multi-step custom synthesis from lab to pilot scale with a focus on organic chemistry.[3] |
| WuXi AppTec | Shanghai, China | Provides an integrated platform for chemistry and biology research, including custom synthesis for preclinical candidates.[5] |
| Selvita | Kraków, Poland | A fully-integrated CRO offering multidisciplinary support in drug discovery, including custom synthesis.[6] |
| Tocris Bioscience | Bristol, UK | Capable of synthesizing complex organic molecules from milligram to kilogram scale, including heterocycles.[7] |
| ResolveMass Labs | Location Varies | Provides tailored solutions for creating specific chemical compounds for pharmaceutical and academic projects.[8] |
Proposed Synthetic Pathway and Mechanism
A robust synthetic plan is essential for any custom synthesis project. A plausible and efficient two-step route to the target compound involves the synthesis of an ethyl ester intermediate followed by saponification.
Plausible Synthesis Route Diagram
Sources
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. What is Custom Synthesis? What is a CRO and what's a FTE contract? Chiroblock GmbH [chiroblock.com]
- 3. Custom Synthesis Service for your key compounds [tarosdiscovery.com]
- 4. Synthesis Service & Chemical Contract Research - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]
- 5. drughunter.com [drughunter.com]
- 6. biopharmguy.com [biopharmguy.com]
- 7. Custom Synthesis | Tocris Custom Chemistry Services | Tocris Bioscience [tocris.com]
- 8. resolvemass.ca [resolvemass.ca]
Methodological & Application
Application Notes and Protocols for Evaluating the Anticancer Potential of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Promise of Pyrazole Derivatives in Oncology
Cancer remains a formidable challenge to global health, necessitating the continuous development of novel therapeutic agents that are both effective and selective.[1] Among the vast landscape of heterocyclic compounds, pyrazole derivatives have emerged as a particularly promising class of molecules in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] Numerous studies have highlighted their potential as anticancer agents, with some derivatives exhibiting potent cytotoxicity against various human cancer cell lines, including those of the lung, breast, and colon.[1]
The anticancer efficacy of pyrazole compounds is often attributed to their ability to interact with and inhibit key molecular targets involved in cancer cell proliferation, survival, and metastasis. These mechanisms include the inhibition of critical enzymes like protein kinases (e.g., EGFR, VEGFR-2), the disruption of cell cycle progression, and the induction of programmed cell death (apoptosis).[2][3][4]
This document provides a comprehensive guide for the in vitro evaluation of a novel pyrazole derivative, 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid . While specific data for this compound is yet to be established, the protocols outlined herein are based on established methodologies for assessing the anticancer properties of new chemical entities. We will detail the necessary steps to characterize its cytotoxic and cytostatic effects on a panel of representative cancer cell lines, providing a foundational framework for its preclinical assessment.
I. Cell Line Selection and Culture
The initial step in evaluating a potential anticancer compound is to select an appropriate panel of human cancer cell lines. For a broad-based preliminary screening, we recommend a selection that represents diverse cancer types.
-
MCF-7: A human breast adenocarcinoma cell line that is estrogen receptor (ER) positive.[5]
-
A549: A human lung carcinoma cell line derived from alveolar basal epithelial cells.[6][7]
-
HCT-116: A human colorectal carcinoma cell line.[8]
General Cell Culture Protocols
Proper cell culture technique is paramount for reproducible and reliable results. Below are the general guidelines for the selected cell lines.
Table 1: Cell Line Culture Conditions
| Cell Line | Growth Medium | Subculture Ratio | Seeding Density | Doubling Time |
| MCF-7 | Eagle's Minimum Essential Medium (EMEM) + 10% FBS, 1% Penicillin-Streptomycin, 0.1 mM NEAA, 10 µg/mL insulin | 1:3 to 1:4 | 2-4 x 10⁴ cells/cm² | 30-40 hours |
| A549 | Dulbecco's Modified Eagle Medium (DMEM) + 10% FBS, 1% Penicillin-Streptomycin | 1:3 to 1:8 | 6 x 10³ - 6 x 10⁴ cells/cm² | 24-40 hours |
| HCT-116 | McCoy's 5a Medium + 10% FBS, 1% Penicillin-Streptomycin | 1:5 | 2 x 10⁴ cells/cm² | ~18 hours |
Note: It is crucial to maintain cultures in a humidified incubator at 37°C with 5% CO₂.[5][6][7][8][9][10][11][12][13][14][15]
II. Preparation of this compound for In Vitro Assays
The solubility and stability of the test compound are critical for accurate results.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Working Solutions: On the day of the experiment, prepare a series of working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture wells is non-toxic to the cells (typically ≤ 0.5%).
III. Core Anticancer Assays: Protocols and Rationale
A. Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[16][17] This assay is fundamental for determining the half-maximal inhibitory concentration (IC₅₀) of the compound.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[16][20]
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.
Experimental Workflow for MTT Assay
Caption: Workflow for detecting apoptosis via Annexin V/PI staining.
C. Cell Cycle Analysis
Principle: This assay determines the effect of the compound on the progression of the cell cycle. By staining the DNA of fixed and permeabilized cells with a fluorescent dye like Propidium Iodide (PI), the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified by flow cytometry based on DNA content. [21] Protocol:
-
Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes at 4°C. [22]4. Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol. [22]5. Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA). [22]6. Incubation: Incubate for 30 minutes at room temperature. [23]7. Analysis: Analyze the samples by flow cytometry.
Data Analysis: A histogram of fluorescence intensity will show peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content). Quantify the percentage of cells in each phase.
Table 2: Hypothetical Cell Cycle Distribution Data
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.2 | 20.5 | 14.3 |
| Compound (IC₅₀) | 25.8 | 30.1 | 44.1 |
| Doxorubicin (Positive Control) | 15.4 | 25.7 | 58.9 |
D. Wound Healing (Scratch) Assay
Principle: This assay assesses the effect of a compound on cell migration. A "scratch" or gap is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time. [24][25]It provides insights into the potential anti-metastatic properties of the compound.
Protocol:
-
Create Confluent Monolayer: Seed cells in a 12-well or 24-well plate and grow them to 70-80% confluence. [26]2. Create Scratch: Use a sterile pipette tip to create a straight "scratch" in the cell monolayer. [27]3. Wash and Treat: Gently wash the wells with PBS to remove detached cells. [26][27]Replace the medium with fresh medium containing the test compound at non-lethal concentrations.
-
Imaging: Immediately capture images of the scratch at time 0 using a phase-contrast microscope.
-
Incubation and Monitoring: Incubate the plate and capture images of the same fields at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed. [26] Data Analysis: The area of the scratch at each time point is measured using software like ImageJ. The percentage of wound closure is calculated relative to the initial area.
Experimental Workflow for Wound Healing Assay
Caption: Workflow for the in vitro wound healing (scratch) assay.
IV. Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and cell migration, researchers can build a comprehensive profile of its biological activity. Positive and significant results from these assays would warrant further investigation into the specific molecular mechanisms of action, such as kinase inhibition profiling or Western blot analysis of key signaling pathways, and ultimately, progression to in vivo animal models.
V. References
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (2022). Scientific Reports. Retrieved from [Link]
-
Cell Culture Protocol for HCT 116 cells. (n.d.). ENCODE. Retrieved from [Link]
-
Scratch Assay protocol. (n.d.). University of California, Irvine. Retrieved from [Link]
-
MCF-7 Cell Culture. (n.d.). ENCODE. Retrieved from [Link]
-
How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025). Protocols.io. Retrieved from [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]
-
Culturing A549 cells. (2014). Nanopartikel.info. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Bio-protocol. Retrieved from [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2022). Molecules. Retrieved from [Link]
-
One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. (2021). ChemistrySelect. Retrieved from [Link]
-
DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center. Retrieved from [Link]
-
Cell Growth Protocol for A549 Cell Line. (2008). UCSC Genome Browser. Retrieved from [Link]
-
Scratch Wound Healing Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2013). Bio-protocol. Retrieved from [Link]
-
Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold. (n.d.). REPROCELL. Retrieved from [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]
-
How to culture MCF7 cells?. (2012). ResearchGate. Retrieved from [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). International Journal of Molecular Sciences. Retrieved from [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Checkpoint Lab. Retrieved from [Link]
-
Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. Retrieved from [Link]
-
MCF7 - ECACC cell line profiles. (n.d.). Culture Collections. Retrieved from [Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024). BosterBio. Retrieved from [Link]
-
Scratch Assay Protocol. (n.d.). Axion Biosystems. Retrieved from [Link]
-
HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. (n.d.). Cytion. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]
-
HCT116 Cell Line. (n.d.). Applied Biological Materials Inc. Retrieved from [Link]
-
The Annexin V Apoptosis Assay. (n.d.). University of Georgia. Retrieved from [Link]
Sources
- 1. srrjournals.com [srrjournals.com]
- 2. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MCF7 | Culture Collections [culturecollections.org.uk]
- 6. A549 Cell Subculture Protocol [a549.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. atcc.org [atcc.org]
- 9. mcf7.com [mcf7.com]
- 10. encodeproject.org [encodeproject.org]
- 11. nanopartikel.info [nanopartikel.info]
- 12. atcc.org [atcc.org]
- 13. researchgate.net [researchgate.net]
- 14. atcc.org [atcc.org]
- 15. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. atcc.org [atcc.org]
- 18. texaschildrens.org [texaschildrens.org]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Flow cytometry with PI staining | Abcam [abcam.com]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. clyte.tech [clyte.tech]
- 25. Wound healing assay | Abcam [abcam.com]
- 26. med.virginia.edu [med.virginia.edu]
- 27. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the Investigation of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid in Anti-Inflammatory Studies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Inflammation
This document provides a detailed guide for the investigation of a specific pyrazole derivative, 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid , as a potential anti-inflammatory agent. While literature on this exact molecule is sparse, its structural similarity to other 1-phenyl-1H-pyrazole-4-carboxylic acid derivatives with demonstrated anti-inflammatory activity suggests its potential as a therapeutic candidate.[6] The protocols herein are designed to systematically evaluate its efficacy and elucidate its mechanism of action using established in vitro and in vivo models.
Part 1: In Vitro Evaluation of Anti-Inflammatory Activity
The initial assessment of an anti-inflammatory compound involves cell-based assays to determine its efficacy in modulating inflammatory responses and its potential mechanisms of action at the molecular level.
Rationale for In Vitro Model Selection
The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized model for studying inflammation.[7] Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells mimic an inflammatory response by producing key inflammatory mediators, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7][8] This model allows for the investigation of a compound's ability to suppress these inflammatory markers.
Experimental Workflow for In Vitro Studies
The following workflow outlines the sequential steps for the in vitro evaluation of this compound.
Caption: In Vitro Experimental Workflow.
Detailed Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic potential of this compound on RAW 264.7 macrophages and to establish a non-toxic concentration range for subsequent experiments.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product that can be quantified spectrophotometrically.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[7]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
-
Objective: To assess the effect of the test compound on NO production, a key inflammatory mediator.
-
Principle: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[9]
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12-24 hours.[9]
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.[9]
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[9] Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (e.g., L-NAME, an iNOS inhibitor).
-
After incubation, collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a 96-well plate and incubate at room temperature for 10 minutes.[9]
-
Measure the absorbance at 540 nm.[9]
-
Determine the nitrite concentration using a sodium nitrite standard curve.[9]
-
Protocol 3: Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification
-
Objective: To measure the inhibitory effect of the compound on the production of key pro-inflammatory cytokines.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.
-
Procedure:
Protocol 4: COX-2 Enzymatic Inhibition Assay
-
Objective: To determine if this compound directly inhibits the enzymatic activity of COX-2.
-
Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), which is then reduced to PGH2. A fluorescent probe is used to detect the peroxidase activity.[12]
-
Procedure (based on a commercial kit): [12][13]
-
Prepare a reaction mixture containing COX assay buffer, a fluorescent probe, and a cofactor.
-
Add various concentrations of the test compound or a known COX-2 inhibitor (e.g., celecoxib) to the wells of a 96-well plate.[12]
-
Add recombinant human COX-2 enzyme to the wells (except for the background control).[13]
-
Incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) over time using a fluorescence plate reader.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Key Inflammatory Signaling Pathway: NF-κB
The NF-κB transcription factor is a central regulator of inflammation.[5] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[14]
Caption: The NF-κB Inflammatory Signaling Pathway.
Part 2: In Vivo Evaluation of Anti-Inflammatory Activity
In vivo studies are crucial to confirm the anti-inflammatory efficacy of a compound in a whole-organism context.
Rationale for In Vivo Model Selection
The carrageenan-induced paw edema model is a classic and highly reproducible model of acute inflammation used for the screening of anti-inflammatory drugs.[15][16][17] The injection of carrageenan into the rodent paw induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia, involving the release of various inflammatory mediators.[18]
Experimental Workflow for In Vivo Study
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts [mdpi.com]
- 8. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. purformhealth.com [purformhealth.com]
- 15. mdpi.com [mdpi.com]
- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 18. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
experimental design for testing the efficacy of pyrazole derivatives
Application Notes & Protocols
Topic: Experimental Design for Testing the Efficacy of Pyrazole Derivatives Audience: Researchers, scientists, and drug development professionals.
A Strategic Guide to Efficacy Evaluation of Novel Pyrazole Derivatives
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-obesity agents.[1][2] The versatility of the pyrazole ring allows for extensive chemical modification, making it a focal point in the design of new therapeutic agents.[3][4] This guide provides a comprehensive, field-proven framework for the systematic evaluation of the efficacy of novel pyrazole derivatives. Our approach emphasizes a logical, stepwise progression from high-throughput in vitro screening to robust in vivo validation, ensuring that resources are focused on the most promising candidates. The experimental design detailed herein is built on a foundation of scientific integrity, aiming to generate reliable and reproducible data to support lead candidate selection and further development.
The overall workflow is a multi-stage process designed to efficiently identify and characterize promising compounds while progressively filtering out those with undesirable properties.
Figure 1: High-level workflow for pyrazole derivative efficacy testing.
Phase 1: In Vitro Efficacy & Mechanism of Action
The initial phase of any drug discovery campaign is to establish biological activity in a controlled, high-throughput environment. In vitro assays are indispensable for this purpose, offering a cost-effective means to screen large numbers of compounds and gain initial insights into their mechanism of action (MOA).[5]
A. Target-Based vs. Phenotypic Screening
The entry point into this phase depends on the drug discovery strategy.
-
Target-Based Screening: If the pyrazole derivatives were designed to interact with a specific molecular target (e.g., a kinase, receptor, or enzyme), the initial assay should directly measure this interaction. Pyrazoles are well-documented inhibitors of enzymes like Cyclooxygenase-2 (COX-2) and various kinases such as Cyclin-Dependent Kinase 2 (CDK-2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][6][7]
-
Phenotypic Screening: If the target is unknown, a phenotypic screen is employed. This involves exposing cells to the compounds and measuring a relevant biological outcome, such as cell death, proliferation, or changes in morphology. For anti-cancer agents, a cytotoxicity assay against a panel of cancer cell lines is the standard starting point.[8][9][10][11]
Protocol 1: Target-Based Enzyme Inhibition Assay (Example: Kinase Inhibition)
Rationale: This protocol determines a compound's ability to inhibit a specific enzyme, providing a direct measure of potency (IC50). The choice of kinase and substrate is critical and must be relevant to the therapeutic hypothesis.
Materials:
-
Recombinant human kinase (e.g., CDK-2)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., HEPES, MgCl₂, DTT)
-
Test pyrazole derivatives dissolved in 100% DMSO
-
Positive control inhibitor (e.g., Roscovitine for CDK-2)[6]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96- or 384-well microplates
Procedure:
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the pyrazole derivatives in DMSO. A typical starting concentration is 10 mM.
-
Reaction Setup: To each well of the microplate, add the components in the following order:
-
12.5 µL of 2X kinase/substrate solution in assay buffer.
-
1 µL of diluted test compound or control (DMSO for negative control).
-
Gently mix and incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction: Add 12.5 µL of 2X ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate for 60 minutes at 37°C. The optimal time may vary depending on the enzyme's activity.
-
Detect Kinase Activity:
-
Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP generated and thus, the kinase activity.
Data Analysis:
-
Normalize the data: Set the average signal from the DMSO-only wells as 100% activity and the signal from the positive control inhibitor wells as 0% activity.
-
Plot the percent inhibition versus the log concentration of the pyrazole derivative.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).[12]
| Compound ID | Target Kinase | IC50 (µM) |
| PYR-001 | CDK-2 | 0.45 ± 0.05 |
| PYR-002 | CDK-2 | 1.2 ± 0.15 |
| Roscovitine | CDK-2 | 0.42 ± 0.03 |
| Table 1: Example data from a CDK-2 enzyme inhibition assay.[13] |
Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a robust and widely used primary screen for anticancer compounds.[13][14]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, A549 for lung).[8][14]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).[13]
-
Test pyrazole derivatives and a positive control (e.g., Doxorubicin).[8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
Sterile 96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and positive control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability versus the log concentration of the compound and fit the data to a 4PL curve to determine the GI50/IC50 value (the concentration causing 50% inhibition of cell growth).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Rationale: If a compound inhibits cell proliferation, a logical next step is to determine if it induces cell cycle arrest at a specific phase (G1, S, or G2/M). This provides crucial mechanistic insight.
Materials:
-
Cancer cell line of interest.
-
Test compound at its IC50 and 2x IC50 concentrations.
-
Phosphate-Buffered Saline (PBS).
-
70% ice-cold ethanol.
-
RNase A solution.
-
Propidium Iodide (PI) staining solution.
-
Flow cytometer.
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with the test compound for 24-48 hours. Include a vehicle-treated control.
-
Harvesting: Harvest the cells (including floating cells in the media) by trypsinization, then centrifuge and wash twice with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 12 hours.[13]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. PI intercalates with DNA, and its fluorescence intensity is directly proportional to the DNA content.
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the control to identify any accumulation in a specific phase, which indicates cell cycle arrest.
Figure 2: Decision workflow for MOA studies following a primary screen.
Phase 2: In Vivo Efficacy Evaluation
Promising candidates from in vitro studies must be evaluated in a whole-organism context. In vivo studies are essential to assess a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties—collectively known as pharmacokinetics (PK)—and its ultimate therapeutic efficacy.[15] All animal studies must be conducted under approved ethical protocols and should adhere to Good Laboratory Practice (GLP) where required for regulatory submissions.[16][17][18]
Protocol 4: Rodent Pharmacokinetic (PK) Study
Rationale: A PK study is performed to understand how a pyrazole derivative is processed by the body. This information is critical for designing the dosing regimen (dose level and frequency) for subsequent efficacy studies. Poor PK properties, such as low oral bioavailability or rapid clearance, are common reasons for compound failure.[1]
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Test pyrazole derivative formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Dosing gavage needles (for oral administration) or syringes (for intravenous administration).
-
Blood collection supplies (e.g., EDTA-coated tubes).
-
Centrifuge, freezer (-80°C).
-
LC-MS/MS system for bioanalysis.
Procedure:
-
Animal Acclimation: Acclimate animals for at least one week before the study.
-
Dosing: Divide animals into two groups: intravenous (IV, e.g., 2 mg/kg) and oral (PO, e.g., 10 mg/kg). Administer the formulated compound.
-
Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein or other appropriate site at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the pyrazole derivative in the plasma samples using a validated LC-MS/MS method.
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time profiles.
| Parameter | Description | Typical Goal |
| Cmax | Maximum observed plasma concentration | High enough to be therapeutic |
| Tmax | Time to reach Cmax | Relatively short for acute effects |
| AUC | Area Under the Curve (total drug exposure) | Maximized |
| T½ | Half-life (time for concentration to halve) | Long enough for desired dosing interval |
| F (%) | Oral Bioavailability (AUC_oral / AUC_iv) | > 20-30% |
| Table 2: Key pharmacokinetic parameters and their significance. |
Protocol 5: Xenograft Tumor Model for Anticancer Efficacy
Rationale: The human tumor xenograft model is a cornerstone of in vivo cancer research. It involves implanting human cancer cells into immunocompromised mice, allowing for the evaluation of a compound's ability to inhibit tumor growth in a living system.[19]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Human cancer cell line (e.g., A549) that was sensitive to the test compound in vitro.
-
Matrigel or similar basement membrane matrix.
-
Test pyrazole derivative formulated for in vivo dosing.
-
Vehicle control and positive control (standard-of-care chemotherapy).
-
Digital calipers for tumor measurement.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of 1-5 million cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (typically n=8-10 per group):
-
Group 1: Vehicle Control
-
Group 2: Test Compound (e.g., 50 mg/kg, daily oral gavage)
-
Group 3: Positive Control
-
-
Treatment: Administer treatment according to the schedule determined by PK data.
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
Endpoint: Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Euthanize animals and collect tumors for further analysis (e.g., biomarker analysis).
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) percentage for the treated groups compared to the vehicle control.
-
Plot the mean tumor volume ± SEM for each group over time.
-
Analyze for statistical significance between groups (e.g., using ANOVA).
Phase 3: Preliminary Toxicity Profiling
Efficacy must always be balanced with safety. Early and continuous toxicity profiling is crucial to identify potential liabilities that could halt a drug's development.[20][21][22]
-
In Vitro Toxicity: Before moving to in vivo studies, it is prudent to assess the cytotoxicity of lead compounds on a panel of normal, non-cancerous cell lines (e.g., MCF-10A for breast).[7] A large differential between the IC50 in cancer cells versus normal cells indicates tumor selectivity and a potentially wider therapeutic window. Additionally, screening against a panel of targets associated with toxicity, such as the hERG potassium channel (cardiotoxicity), can prevent late-stage failures.[23]
-
In Vivo Acute Toxicity: The efficacy studies themselves provide initial toxicity data (e.g., body weight loss, changes in behavior). Dedicated acute toxicity studies, often involving dose escalation, are performed to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[15][20] These studies involve observing animals for clinical signs of distress, followed by gross necropsy and histopathological analysis of major organs.
Conclusion
The successful evaluation of pyrazole derivatives requires a multi-faceted and integrated experimental approach. This guide outlines a logical progression from broad in vitro screening to focused in vivo efficacy and safety assessment. By meticulously following these protocols and, critically, understanding the rationale behind each step, researchers can efficiently identify and validate promising new therapeutic candidates. Each stage generates crucial data that informs a go/no-go decision for the next, ensuring that the most robust and promising compounds are advanced toward preclinical development.
References
-
Al-Ostath, A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Available at: [Link]
-
Bhat, M. A., et al. (2017). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology. Available at: [Link]
-
Mphahane, N., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
-
Du, Y., et al. (2016). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]
-
Gouda, M. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. FDA.gov. Available at: [Link]
-
Sauthof, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. MedChemComm. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2019). In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. ResearchGate. Available at: [Link]
-
Rizzi, A. S., et al. (2021). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules. Available at: [Link]
-
El-Naggar, M., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. Journal of the Egyptian National Cancer Institute. Available at: [Link]
-
Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry. Available at: [Link]
-
Botham, C. A. (2018). Current approaches to toxicity profiling in early-stage drug development. Journal of Pharmacological and Toxicological Methods. Available at: [Link]
-
Mphahane, N., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC. Available at: [Link]
-
Gouda, M. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Kumar, S., & Singh, R. (2020). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. Polycyclic Aromatic Compounds. Available at: [Link]
-
Van Vleet, T. R., & Amacher, D. E. (2023). The evolving role of investigative toxicology in the pharmaceutical industry. Nature Reviews Drug Discovery. Available at: [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.gov. Available at: [Link]
-
Jordi Labs. (n.d.). How Toxicology Studies Factor into New Drug Development. Jordi Labs. Available at: [Link]
-
ResearchGate. (2023). Design, Synthesis,and Biological Evaluation of New Pyrazole Derivatives of Curcuminoids. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Reported examples of pyrazoles as anticancer agents with different mechanisms. ResearchGate. Available at: [Link]
-
NAMSA. (2023). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available at: [Link]
-
Al-Ghorbani, M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
-
Kumar, R., et al. (2022). Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Polycyclic Aromatic Compounds. Available at: [Link]
-
Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Duke University. Available at: [Link]
-
Elewa, M. A., et al. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. Available at: [Link]
-
Thomas, E. (2022). Predicting Toxicity in Drug Development. Pharmaceutical Technology. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Scientific Reports. Available at: [Link]
-
El-Gazzar, M. G., et al. (2023). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. Available at: [Link]
-
ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available at: [Link]
-
Aouad, M. R., et al. (2023). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. Molecules. Available at: [Link]
-
Biobide. (n.d.). Classifying Chemicals Toxicity during Drug Discovery. Biobide Blog. Available at: [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. PPD. Available at: [Link]
-
Semantic Scholar. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar. Available at: [Link]
-
ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. srrjournals.com [srrjournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 16. fda.gov [fda.gov]
- 17. fda.gov [fda.gov]
- 18. namsa.com [namsa.com]
- 19. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 20. dzarc.com [dzarc.com]
- 21. jordilabs.com [jordilabs.com]
- 22. blog.biobide.com [blog.biobide.com]
- 23. The evolving role of investigative toxicology in the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of 5-Ethyl-1-Phenyl-1H-Pyrazole-4-Carboxylic Acid Derivatives with Improved Biological Activity
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Abstract: This document provides a comprehensive guide for the strategic design, synthesis, and biological evaluation of novel derivatives of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. The pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide spectrum of biological activities, including potent anti-inflammatory effects. This guide details field-proven synthetic protocols based on the Knorr pyrazole synthesis, robust in vitro assays for assessing anti-inflammatory activity, and insights into structure-activity relationship (SAR) to drive the development of next-generation therapeutic agents.
Section 1: Rationale for Derivative Development & Strategic Design
The core structure, this compound, serves as a promising starting point for a medicinal chemistry campaign. The rationale for developing derivatives is to optimize its pharmacological profile, focusing on enhancing potency, selectivity, and pharmacokinetic properties. The pyrazole ring is a key structural motif in several approved anti-inflammatory drugs, such as celecoxib, which selectively inhibit cyclooxygenase-2 (COX-2).[1][2]
Key Structural Regions for Modification
Our derivatization strategy will focus on three primary regions of the molecule, as illustrated below. Each region offers a unique opportunity to modulate the compound's interaction with biological targets and improve its drug-like properties.
Figure 2: General synthetic workflow.
Protocol 1: Synthesis of Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate
This protocol is based on the well-established Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine. [3][4][5] Materials:
-
Ethyl propionylacetate (1 equivalent)
-
Phenylhydrazine (1.1 equivalents)
-
Ethanol (or Glacial Acetic Acid)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve ethyl propionylacetate (1 eq.) in ethanol.
-
Add phenylhydrazine (1.1 eq.) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction. [3]3. Heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation.
-
Wash the crude product with cold ethanol or a mixture of ethanol and water.
-
Dry the product under vacuum to obtain the crude ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. [6]Column chromatography on silica gel can also be employed if further purification is required.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent)
-
Sodium hydroxide (or Potassium hydroxide) solution (e.g., 2 M)
-
Ethanol
-
Hydrochloric acid (e.g., 2 M)
-
Standard laboratory glassware
Procedure:
-
Suspend the ethyl ester in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 1-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final carboxylic acid product.
Troubleshooting the Synthesis
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; side reactions. | Increase reaction time or temperature. Ensure anhydrous conditions if necessary. The use of a catalyst like acetic acid may improve the yield. [3] |
| Product Discoloration | Impurities in phenylhydrazine; air oxidation. | Purify phenylhydrazine before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). [6] |
| Difficulty in Purification | Presence of regioisomers or other byproducts. | Optimize reaction conditions to favor the desired regioisomer. Employ column chromatography for purification. |
Section 3: In Vitro Biological Evaluation Protocols
The primary screening of newly synthesized derivatives will focus on their anti-inflammatory potential. The following are detailed protocols for assessing the inhibition of key inflammatory mediators.
Protocol 3: Cyclooxygenase (COX-2) Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.
Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme. The probe in the assay kit produces a fluorescent signal proportional to the amount of Prostaglandin G2.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich or Cayman Chemical)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of fluorescence detection (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents (Assay Buffer, COX Probe, Arachidonic Acid, COX-2 enzyme) according to the kit manufacturer's instructions.
-
Compound Preparation: Dissolve test compounds in DMSO to prepare stock solutions. Create a dilution series of each compound in Assay Buffer.
-
Assay Plate Setup:
-
Blank wells: Add Assay Buffer.
-
Positive Control wells: Add Assay Buffer and COX-2 enzyme.
-
Test Compound wells: Add diluted test compound and COX-2 enzyme.
-
-
Incubation: Incubate the plate at the recommended temperature (e.g., 25°C) for the specified time (e.g., 10 minutes).
-
Reaction Initiation: Add Arachidonic Acid solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of fluorescence increase for each well. Determine the percent inhibition for each test compound concentration relative to the positive control. Calculate the IC₅₀ value for each active compound.
Protocol 4: Tumor Necrosis Factor-alpha (TNF-α) Inhibition Assay (ELISA)
This cell-based assay measures the ability of a compound to inhibit the production of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS to produce TNF-α. The amount of TNF-α secreted into the cell culture supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Mouse TNF-α ELISA Kit (e.g., from R&D Systems or Thermo Fisher Scientific)
-
96-well cell culture plates
-
96-well ELISA plates
-
Microplate reader capable of absorbance measurement (typically at 450 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. [7]3. LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours) to induce TNF-α production. [7]4. Supernatant Collection: Collect the cell culture supernatants, which contain the secreted TNF-α.
-
ELISA Protocol:
-
Coat the ELISA plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and TNF-α standards to the wells.
-
Add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP).
-
Add the substrate solution and allow for color development.
-
Stop the reaction with the stop solution.
-
-
Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the TNF-α standards. Calculate the concentration of TNF-α in each sample from the standard curve. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value.
Data Interpretation and Presentation
The results from the in vitro assays should be tabulated to facilitate comparison between the parent compound and its derivatives.
Table 1: Hypothetical In Vitro Activity Data
| Compound ID | Modification | COX-2 IC₅₀ (µM) | TNF-α IC₅₀ (µM) |
| Parent | 5-ethyl | 15.2 | 25.8 |
| DER-01 | 5-propyl | 10.5 | 18.3 |
| DER-02 | 5-isopropyl | 8.1 | 12.5 |
| DER-03 | N1-(4-chlorophenyl) | 5.6 | 9.7 |
| DER-04 | N1-(4-methoxyphenyl) | 12.8 | 20.1 |
| DER-05 | C4-tetrazole | 18.9 | 30.5 |
Section 4: Conclusion and Future Directions
This guide provides a systematic approach to the development of novel this compound derivatives with enhanced biological activity. By following the detailed synthetic and biological evaluation protocols, researchers can efficiently generate and screen a library of compounds. The structure-activity relationship data obtained will be instrumental in guiding further optimization of this promising scaffold. Future work should focus on lead compounds with potent in vitro activity, advancing them to in vivo models of inflammation and conducting comprehensive pharmacokinetic and toxicological studies.
References
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
Reddit. Knorr Pyrazole Synthesis advice. [Link]
- Rosa, G.S., et al. (2021).
- Fun, H.-K., et al. (2011). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E, 67(Pt 2), o378.
- Kalgutkar, A.S., et al. (2000). Development of Fluorescence Imaging Probes for Labeling COX-1 in Live Ovarian Cancer Cells. Journal of Medicinal Chemistry, 43(15), 2860-2870.
-
ResearchGate. TNF-α and IL-6 production RAW264.7 cells were pre-treated with samples... [Link]
- Osman, E.O., et al. (2021). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. RSC Advances, 11(42), 26175-26190.
- Wang, Y., et al. (2017). Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 141, 323-334.
-
ResearchGate. Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. [Link]
- Abdel-Wahab, B.F., et al. (2017). Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(11), 2464-2469.
-
ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. [Link]
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Letters in Organic Chemistry, 18(5), 335-343.
-
ResearchGate. SAR analysis of 1,3,4-trisubstituted pyrazoles with anti-inflammatory potential. [Link]
-
BMG Labtech. (2024). Optimizing your ELISA Assays. [Link]
- Srikrishna, D., & Dubey, P.K. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Journal of Chemical and Pharmaceutical Research, 9(11), 99-108.
- Chirita, C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 35.
- Osman, E.O., et al. (2021). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 11(42), 26175-26190.
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Abdel-Aziz, A.A.-M., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3807-3815.
- Al-Ostoot, F.H., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International Journal of Health Sciences, 6(S5), 9403-9418.
- Lee, J., et al. (2021). A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α. Molecules, 26(18), 5649.
- Srikrishna, D., & Dubey, P.K. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Journal of Chemical and Pharmaceutical Research, 9(11), 99-108.
- El-Sayed, M.A.-A., et al. (2020). Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. Molecules, 25(4), 844.
- Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145.
- Kovalev, I.S., et al. (2020). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry, 18(29), 5625-5638.
- Reja, R., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation.
- Cohen, L., et al. (2017). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of Immunological Methods, 448, 59-66.
-
PrepChem. Synthesis of methyl 3-oxopentanoate. [Link]
- Al-Hourani, B.J., et al. (2011).
- Osman, E.O., et al. (2021). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 11(42), 26175-26190.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Brandt, J.C., & Wessjohann, L.A. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2194-2239.
- Mohareb, R.M., et al. (2012). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology, 3(3), 7-16.
- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Letters in Organic Chemistry, 18(5), 335-343.
- CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P
-
ResearchGate. Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. [Link]
Sources
Application Notes and Protocols for the Preclinical Evaluation of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Foreword: Charting the Therapeutic Potential of a Novel Pyrazole Compound
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2][3] Pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, leading to the development of drugs for inflammatory diseases, cancer, metabolic disorders, and neurological conditions.[1][4][5][6][7] The compound of interest, 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, is a novel entity within this esteemed chemical class. While specific biological data for this compound is not yet publicly available, its structural similarity to other pharmacologically active pyrazoles warrants a thorough investigation into its therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound using established animal models. The protocols herein are designed to systematically probe the compound's efficacy in key therapeutic areas where pyrazole derivatives have historically shown promise: inflammation, metabolic syndrome, and neuropathic pain. Our approach is rooted in scientific integrity, emphasizing robust experimental design, ethical considerations, and data-driven decision-making.
A Tiered Strategy for Preclinical Evaluation
A logical and phased approach is critical to efficiently characterize the pharmacological profile of a new chemical entity. We propose a tiered screening cascade, commencing with an essential safety assessment, followed by efficacy evaluations in well-validated disease models.
Caption: Tiered preclinical evaluation workflow for this compound.
Section 1: Foundational Safety Assessment: Acute Oral Toxicity
Rationale: An initial assessment of acute toxicity is paramount to establish a safe dose range for subsequent efficacy studies. This protocol is designed to determine the median lethal dose (LD50) and identify any overt signs of toxicity. This aligns with the fundamental principles of preclinical safety evaluation as outlined by regulatory bodies like the FDA.[8]
Protocol 1: Acute Oral Toxicity Study in Rodents (Up-and-Down Procedure)
| Parameter | Specification |
| Animal Model | Female Sprague-Dawley rats (8-10 weeks old) |
| Housing | Standard laboratory conditions (22 ± 2°C, 12h light/dark cycle), ad libitum access to food and water |
| Test Compound | This compound |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) in sterile water |
| Dosing | Oral gavage, single dose |
| Observation Period | 14 days |
Step-by-Step Methodology:
-
Acclimatization: Acclimatize animals to the housing conditions for at least 7 days prior to the study.
-
Fasting: Fast animals overnight (with access to water) before dosing.
-
Dosing:
-
Administer a starting dose of 2000 mg/kg to a single animal.
-
If the animal survives, administer the same dose to four additional animals.
-
If the animal dies, reduce the dose for the next animal.
-
Continue this sequential dosing based on the outcome for each animal.
-
-
Clinical Observations:
-
Observe animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior) continuously for the first 4 hours post-dosing, and then daily for 14 days.
-
Record body weight on days 0, 7, and 14.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: Calculate the LD50 using appropriate statistical software.
Section 2: Evaluation of Anti-inflammatory Potential
Rationale: Given the well-established anti-inflammatory properties of many pyrazole derivatives, this is a primary therapeutic area for investigation.[6][7][9] We propose a two-model approach to assess both acute and chronic anti-inflammatory effects.
Protocol 2.1: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This model is a widely used and validated method for screening acute anti-inflammatory agents.[10][11][12]
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Step-by-Step Methodology:
-
Animal Model: Male Wistar rats (150-200g).
-
Grouping:
-
Group 1: Vehicle control (0.5% CMC)
-
Group 2: Positive control (Indomethacin, 10 mg/kg)
-
Groups 3-5: Test compound (e.g., 10, 30, 100 mg/kg)
-
-
Procedure:
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Administer the test compound or controls orally 1 hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Endpoint Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Protocol 2.2: Adjuvant-Induced Arthritis in Rats (Chronic Inflammation)
This model mimics the chronic inflammation and joint destruction seen in rheumatoid arthritis.[11][13]
| Parameter | Specification |
| Animal Model | Male Lewis rats (6-8 weeks old) |
| Inducing Agent | Freund's Complete Adjuvant (FCA) |
| Treatment Regimen | Prophylactic (dosing from day 0) and Therapeutic (dosing from day 10) |
| Study Duration | 28 days |
Step-by-Step Methodology:
-
Induction: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of FCA into the sub-plantar region of the right hind paw.
-
Grouping and Dosing:
-
Group 1: Normal control (no FCA)
-
Group 2: Arthritis control (FCA + vehicle)
-
Group 3: Positive control (e.g., Methotrexate, 2 mg/kg, twice weekly)
-
Groups 4-6: Test compound (e.g., 10, 30, 100 mg/kg, daily)
-
-
Clinical Assessment:
-
Measure paw volume of both hind paws every 3 days.
-
Score arthritis severity based on a scale of 0-4 for each paw.
-
Monitor body weight throughout the study.
-
-
Terminal Procedures (Day 28):
-
Collect blood for analysis of inflammatory markers (e.g., TNF-α, IL-6).
-
Harvest hind paws for histological analysis of joint inflammation and cartilage/bone destruction.
-
Section 3: Evaluation in a Model of Metabolic Syndrome
Rationale: The prevalence of metabolic syndrome is a growing global health concern. Given that some pyrazole derivatives have shown utility in this area, it is a logical avenue to explore.[14][15][16] The high-fat diet-induced model in rodents is a well-established and clinically relevant model.[14][17][18]
Protocol 3: High-Fat Diet-Induced Metabolic Syndrome in Mice
Step-by-Step Methodology:
-
Animal Model: Male C57BL/6J mice (6 weeks old).
-
Diet:
-
Control group: Standard chow diet.
-
Experimental groups: High-fat diet (HFD; e.g., 60% kcal from fat).
-
-
Induction and Treatment:
-
Feed mice the respective diets for 8-12 weeks to induce metabolic syndrome.
-
After the induction period, divide the HFD-fed mice into:
-
HFD + Vehicle
-
HFD + Positive control (e.g., Metformin, 250 mg/kg/day)
-
HFD + Test compound (at various doses)
-
-
Administer treatments daily for 4-6 weeks.
-
-
In-life Measurements:
-
Monitor body weight and food intake weekly.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the treatment period.
-
-
Terminal Endpoints:
-
Collect blood for analysis of plasma glucose, insulin, triglycerides, and cholesterol.
-
Harvest liver and adipose tissue for histological analysis and gene expression studies.
-
| Key Parameters to Measure |
| Body Weight Gain |
| Fasting Blood Glucose and Insulin |
| Glucose and Insulin Tolerance |
| Plasma Lipid Profile |
| Liver Histology (Steatosis) |
Section 4: Evaluation of Analgesic Activity in Neuropathic Pain
Rationale: Neuropathic pain is a debilitating condition with a significant unmet medical need. The investigation of novel analgesics is a high priority, and some pyrazole compounds have been explored for this indication.[19][20] The Spared Nerve Injury (SNI) model is a robust and reproducible model of peripheral neuropathic pain.[21][22][23]
Protocol 4: Spared Nerve Injury (SNI) Model in Rats
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ijraset.com [ijraset.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. asebio.com [asebio.com]
- 9. researchgate.net [researchgate.net]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianjpr.com [asianjpr.com]
- 14. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview [frontiersin.org]
- 16. Mouse models of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 18. academic.oup.com [academic.oup.com]
- 19. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. scielo.br [scielo.br]
- 23. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
Application Notes & Protocols: Formulation of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid for In Vivo Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic formulation of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid (Compound A) for preclinical in vivo studies. Pyrazole derivatives are a significant class of bioactive compounds, but their therapeutic potential is often hindered by poor aqueous solubility.[1][2] This guide details a logical, step-by-step approach, beginning with essential pre-formulation characterization and progressing to detailed protocols for developing oral and parenteral formulations. We emphasize the scientific rationale behind vehicle selection and the application of techniques such as pH adjustment, co-solvents, and complexation to overcome solubility challenges. Quality control procedures to ensure formulation integrity are also provided, establishing a robust framework for achieving reliable and reproducible exposure in animal models.
Introduction and Pre-formulation Strategy
The primary challenge in preparing this compound (Compound A) for in vivo testing is its anticipated poor aqueous solubility. The molecular structure, featuring hydrophobic phenyl and ethyl groups, combined with a crystalline solid state, suggests low solubility. However, the presence of a carboxylic acid group is the key to successful formulation.[3] This functional group is ionizable, meaning its solubility is highly dependent on the pH of the vehicle.[3][4] At pH values below its acid dissociation constant (pKa), the compound will exist in its neutral, less soluble form. Above the pKa, it will deprotonate to form a more soluble salt.[5]
Therefore, a successful formulation strategy must be built upon a thorough understanding of the compound's physicochemical properties. The goal of preclinical formulation is to maximize exposure for safety and efficacy testing, often by formulating to the limits of solubility.[6]
1.1. Physicochemical Characterization (Predicted)
-
Compound Name: this compound (Compound A)
-
Molecular Structure:
-
Key Functional Groups: Carboxylic acid (-COOH), Pyrazole ring, Phenyl group.
-
Predicted Properties:
-
Solubility: Low in neutral aqueous media. Expected to increase significantly at pH > pKa.
-
Lipophilicity (logP): Predicted to be high, suggesting a "grease-ball" type molecule.[7]
-
pKa: The carboxylic acid group suggests a pKa in the range of 3-5, typical for this functional group. This must be experimentally determined for precise formulation.
-
1.2. Formulation Decision Workflow
The selection of an appropriate formulation strategy depends on the target dose, the route of administration, and the experimentally determined properties of Compound A. The following workflow provides a logical progression from simple to more complex systems.
Caption: Logical workflow for selecting the appropriate formulation protocol.
Experimental Protocols
Protocol 1: Equilibrium Solubility Screening
Objective: To determine the approximate solubility of Compound A in a panel of common preclinical vehicles. This data is critical for selecting the most promising formulation strategy.
Materials:
-
Compound A (solid powder)
-
Glass vials (e.g., 2 mL or 4 mL) with screw caps
-
Vehicle panel (see Table 1)
-
Orbital shaker or rotator at controlled temperature (25°C and/or 37°C)
-
Micro-centrifuge
-
Analytical balance
-
HPLC-UV system for concentration analysis[8]
Methodology:
-
Preparation: Add an excess of Compound A (e.g., 10-20 mg) to a pre-weighed vial. The key is to have undissolved solid remaining at the end of the experiment.
-
Vehicle Addition: Add a known volume (e.g., 1 mL) of a selected vehicle to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Equilibrate for 24-48 hours at a constant temperature. A 24-hour period is often sufficient for initial screening.
-
Phase Separation: After equilibration, visually inspect for undissolved solid. Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet all suspended material.
-
Sampling: Carefully withdraw a small aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Dilution & Analysis: Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the calibrated range of your analytical method.
-
Quantification: Determine the concentration of Compound A in the diluted sample using a validated HPLC-UV method.[9][10] Calculate the original solubility in mg/mL.
-
Repeat: Perform this procedure for all vehicles in the screening panel.
Data Presentation:
| Vehicle Category | Vehicle Composition | Function | Anticipated Solubility of Compound A |
| Aqueous Buffers | pH 4.0 Acetate Buffer | Mimics gastric pH | Low |
| pH 7.4 Phosphate Buffered Saline (PBS) | Mimics physiological pH | Low to Moderate | |
| pH 9.0 Carbonate Buffer | Basic pH | High (due to salt formation) | |
| Suspending Agents | 0.5% (w/v) Carboxymethyl cellulose (CMC-Na) in water | Suspending agent | Low (measures intrinsic solubility) |
| 0.5% (w/v) Methylcellulose in water | Suspending agent | Low (measures intrinsic solubility) | |
| Co-solvents | 20% Propylene Glycol / 80% Water | Co-solvent | Moderate |
| 40% PEG 400 / 60% Water | Co-solvent | Moderate to High | |
| Surfactants | 5% (v/v) Tween® 80 in water | Surfactant/Wetting agent | Moderate |
| Complexing Agents | 20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in water | Encapsulating agent | High |
Table 1: Recommended vehicle panel for initial solubility screening.
Protocol 2: Oral Formulation - Aqueous Suspension
Applicability: Use when the required oral dose cannot be achieved in a solution, but the compound has sufficient stability in an aqueous environment. This is a common and simple approach for early-stage studies.[11][12]
Objective: To prepare a homogenous, physically stable suspension of Compound A at a target concentration (e.g., 10 mg/mL) for oral gavage.
Materials:
-
Compound A (micronized, if available, to improve stability)
-
Suspending Vehicle: 0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) and 0.1% (v/v) Tween® 80 in purified water.
-
Mortar and pestle
-
Stir plate and magnetic stir bar
-
Glass beaker or bottle
-
Graduated cylinder
Methodology:
-
Vehicle Preparation: Prepare the suspending vehicle by slowly adding the CMC-Na to the water while stirring vigorously to prevent clumping. Once fully dissolved, add the Tween® 80 and mix until uniform.
-
Wetting the Powder: Weigh the required amount of Compound A. Place it in the mortar. Add a small volume of the vehicle to create a thick, smooth paste. This "wetting" step is critical to prevent powder clumping.
-
Geometric Dilution: Gradually add more vehicle to the paste in the mortar, mixing thoroughly after each addition until the suspension is uniform and easily pourable.
-
Final Volume: Transfer the contents to a graduated cylinder or final container. Rinse the mortar with remaining vehicle and add it to the bulk formulation to ensure a complete transfer. Adjust to the final volume with the vehicle.
-
Homogenization: Place a magnetic stir bar in the container and stir continuously for at least 30 minutes to ensure homogeneity. The formulation should be stirred continuously, even during animal dosing, to maintain uniformity.
Self-Validation & QC:
-
Visual Inspection: The suspension should be uniform with no large aggregates.
-
Homogeneity: Collect samples from the top, middle, and bottom of the bulk formulation. Analyze for concentration via HPLC. Results should be within ±10% of the target concentration.
-
Stability: Observe the suspension for signs of rapid settling or caking upon standing. It should be easily re-suspended with gentle agitation.
Protocol 3: Oral/Parenteral Formulation - pH-Adjusted Solution
Applicability: The preferred method if the target concentration can be achieved. Essential for intravenous (IV) administration, which requires a clear, particle-free solution. This leverages the carboxylic acid moiety to form a soluble salt.[4][13]
Objective: To prepare a clear, stable solution of Compound A by adjusting the pH to fully ionize the carboxylic acid group.
Materials:
-
Compound A
-
Vehicle: Saline (0.9% NaCl) for parenteral routes; Purified Water for oral.
-
pH-adjusting agent: 1N Sodium Hydroxide (NaOH) and 1N Hydrochloric Acid (HCl).
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
Sterile filter (0.22 µm) for parenteral preparations.
Methodology:
-
Initial Slurry: Weigh the required amount of Compound A and add it to approximately 80% of the final volume of the vehicle (e.g., 80 mL for a 100 mL final volume) in a beaker with a stir bar. This will form a slurry.
-
pH Adjustment: While stirring, slowly add 1N NaOH dropwise. Monitor the pH continuously with a calibrated pH meter. As the pH increases above the compound's pKa, the solid will begin to dissolve.
-
Dissolution: Continue adding NaOH until all the solid has dissolved and the solution is completely clear. The target pH should be sufficiently above the pKa (typically 1.5-2 pH units) to ensure the compound remains in solution. For many carboxylic acids, a pH of 7.5-8.5 is effective.[5]
-
Final pH and Volume Check: Once dissolved, re-check the pH. If it has overshot the target, back-titrate carefully with 1N HCl. Once the target pH is stable, transfer the solution to a graduated cylinder and add the vehicle to reach the final volume.
-
Parenteral Preparation: For IV or IP routes, the final solution must be sterile filtered through a 0.22 µm filter into a sterile container.
Self-Validation & QC:
-
Clarity: The final solution must be perfectly clear with no visible particulates.
-
pH Verification: The final pH must be recorded and meet the specified range.
-
Concentration Analysis: Verify the concentration of Compound A via HPLC to confirm it meets the target and that no degradation has occurred.[8]
-
Precipitation Check: A simple stress test involves diluting an aliquot of the formulation with a buffer at physiological pH (7.4) to simulate what happens upon injection. Observe for any immediate precipitation.
Protocol 4: Advanced Oral/Parenteral Formulation - Cyclodextrin Complexation
Applicability: Use when pH adjustment alone is insufficient to reach the target concentration, or if the required pH is not physiologically tolerable. Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their apparent solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used in preclinical studies.[16][17]
Objective: To prepare a solution of Compound A using HPβCD as a solubilizing agent.
Materials:
-
Compound A
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Vehicle: Purified Water or Saline
-
Stir plate and magnetic stir bar
-
Vortex mixer and/or sonicator
Methodology:
-
Vehicle Preparation: Prepare the cyclodextrin vehicle by dissolving the required amount of HPβCD (e.g., 20-40% w/v) in the vehicle. This may require gentle heating or sonication to fully dissolve. Allow the solution to cool to room temperature.
-
Compound Addition: Weigh the required amount of Compound A and add it to the HPβCD solution while stirring.
-
Complexation: Vigorously mix the formulation. This can be done by stirring for several hours, vortexing, or sonicating. The energy input helps drive the compound into the hydrophobic core of the cyclodextrin molecule.
-
Clarity Check: Continue mixing until the solution becomes clear. If some solid remains, it indicates the solubility limit in that specific cyclodextrin concentration has been reached. The formulation may need to be filtered to remove undissolved material for parenteral use.
Self-Validation & QC:
-
Clarity: The solution should be clear. For parenteral use, it must be filtered.
-
Concentration Analysis: Determine the final concentration of Compound A via HPLC.
-
Tolerability: Be aware that high concentrations of some cyclodextrins can have toxicological effects, such as renal toxicity, especially in long-term studies.[18] Select a concentration known to be safe in the chosen species and study duration.
Quality Control and Best Practices
Ensuring the quality and consistency of a preclinical formulation is paramount for the integrity of in vivo studies.
-
Dose Concentration Verification: The concentration of every formulation batch should be confirmed by a validated analytical method (e.g., HPLC-UV, LC-MS) before administration.[8][19]
-
Stability: The stability of the formulation should be assessed for the intended duration of use. For a single-day study, stability over 8-12 hours at room temperature may be sufficient. For multi-day studies, refrigerated stability should be confirmed.
-
Record Keeping: Maintain detailed records of all formulation components (lot numbers, weights), preparation steps, and QC results.
-
Vehicle Selection: Always consider the potential physiological effects of the vehicle itself.[12][20] If possible, a vehicle control group should be included in the study design.
Summary of Recommended Formulations
| Route of Admin. | Formulation Type | Recommended Protocol | Key Considerations |
| Oral (PO) | Suspension | Protocol 2 | Good for high doses. Ensure homogeneity during dosing. |
| Solution | Protocol 3 or 4 | Preferred for best absorption. Check for GI tolerability of high pH or excipients. | |
| Intravenous (IV) | Solution | Protocol 3 or 4 | Must be a clear, sterile, isotonic solution. Check for precipitation upon dilution. |
| Intraperitoneal (IP) | Solution | Protocol 3 or 4 | Must be sterile. High concentrations of co-solvents or surfactants can cause irritation. |
Table 2: Summary of formulation approaches based on the route of administration.
References
-
G. A. M. Kad, S. S. Hanan, and A. B. Hend. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available: [Link]
-
A. De-Masish, et al. (2012). NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. The AAPS Journal. Available: [Link]
-
S. Tyagi, et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy. Available: [Link]
-
Patsnap. (2024). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available: [Link]
-
O. Isreal. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available: [Link]
-
K. Tomono, et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. Available: [Link]
-
A. S. Dara, and V. R. M. Gupta. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences. Available: [Link]
-
G. A. M. Kad, S. S. Hanan, and A. B. Hend. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available: [Link]
-
T. McGinn, et al. (2016). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Journal of Applied Toxicology. Available: [Link]
-
K. J. Box, and J. E. A. Comer. (2008). The Significance of Acid/Base Properties in Drug Discovery. Current Topics in Medicinal Chemistry. Available: [Link]
-
O. Isreal. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available: [Link]
-
K. Tomono, et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Available: [Link]
-
S. Kalepu, and V. Nekkanti. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. RSC Advances. Available: [Link]
-
J. Elguero, et al. (2025). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. ResearchGate. Available: [Link]
-
A. H. Neamah. (2025). Quantitative Determination of Some Drug Samples in Pharmaceutical Forms Using Spectrophotometric and Flow Injection Analysis Methods. ResearchGate. Available: [Link]
-
D. G. Besselsen. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. Available: [Link]
-
M. N. Khan. (2024). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Longdom Publishing. Available: [Link]
-
M. U. L. D. Siepmann. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available: [Link]
-
Syngenta Participations AG. (2019). Process For The Manufacture Of Pyrazole Carboxylic Derivatives And Precursors Thereof. Quick Company. Available: [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. Available: [Link]
-
P. Chaudhary, and P. Sharma. (2020). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics. Available: [Link]
-
Altasciences. (2024). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. Available: [Link]
-
S. Tyagi, et al. (2012). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. ASM Journals. Available: [Link]
- S. Ma, et al. (2016). Process for the Preparation of Pyrazole Derivatives. Google Patents.
-
S. Ahuja. (2011). Analytical Method Development and Validation of Pharmaceutical Technology. Pharmaceutical Development and Technology. Available: [Link]
-
A. K. Ghoshal, et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Medicinal Chemistry. Available: [Link]
-
B. S. Çankılıç, and S. G. Küçükgüzel. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry. Available: [Link]
-
D. B. Turner, et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS. Available: [Link]
-
Giri. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. Available: [Link]
-
S. G. Barot, et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available: [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. Available: [Link]
-
W. Yang, et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available: [Link]
-
ScienceDirect. (2026). PH adjustment: Significance and symbolism. ScienceDirect. Available: [Link]
-
P. P. Singh. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available: [Link]
-
M. D. P. Salas, et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available: [Link]
-
K. J. Box, and J. E. A. Comer. (2011). The influence and manipulation of acid/base properties in drug discovery. Monash University. Available: [Link]
-
P. Sharma, et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. Available: [Link]
-
S. Kalepu, and V. Nekkanti. (2015). Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. Available: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. wisdomlib.org [wisdomlib.org]
- 5. The Significance of Acid/Base Properties in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. mdpi.com [mdpi.com]
- 8. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. rjpdft.com [rjpdft.com]
- 11. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. journals.asm.org [journals.asm.org]
- 13. pharmoutsourcing.com [pharmoutsourcing.com]
- 14. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biosynth.com [biosynth.com]
- 18. researchgate.net [researchgate.net]
- 19. emerypharma.com [emerypharma.com]
- 20. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization and Troubleshooting for Pyrazole Derivative Synthesis
Welcome to the technical support center for the synthesis of pyrazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with these vital heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-tested insights to empower you to overcome common experimental hurdles. This resource is structured as a dynamic troubleshooting guide and a series of frequently asked questions to directly address the challenges you may encounter at the bench.
Section 1: Troubleshooting Guide - From Low Yields to Isomeric Mixtures
This section addresses the most common issues encountered during pyrazole synthesis, particularly focusing on the classical Knorr synthesis (cyclocondensation of a 1,3-dicarbonyl compound and a hydrazine) and its modern variations.
Issue 1: Low or No Product Yield
You've set up your reaction, but upon work-up and analysis, the yield is disappointingly low, or you've only recovered starting materials. Let's diagnose the potential causes.
Question: My pyrazole synthesis is not working. What are the first things I should check?
Answer: Low or no yield in a pyrazole synthesis, especially the common condensation between a 1,3-dicarbonyl compound and a hydrazine, often points to one of three areas: catalyst inefficiency, suboptimal reaction conditions, or issues with the starting materials themselves.
-
The Critical Role of the Catalyst: Many pyrazole syntheses are deceptively simple on paper but require a catalyst to proceed efficiently at practical temperatures and timescales. It has been demonstrated that attempting the reaction between a 1,3-diketone and a hydrazine derivative without a catalyst may result in no product formation at all.[1]
-
Causality: Catalysts, typically Lewis acids, activate the carbonyl group of the 1,3-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine. This initial step is often the rate-limiting step of the cyclization sequence.
-
Troubleshooting Steps:
-
Introduce a Catalyst: If you are running the reaction neat or in a neutral solvent without a catalyst, introduce one. Simple Lewis acids like lithium perchlorate (LiClO₄) or zinc oxide nanoparticles (nano-ZnO) have been shown to be effective and environmentally friendly options that can produce excellent yields (70-95%).[1]
-
Re-evaluate Your Catalyst Choice: If a catalyst is already in use, it may not be optimal for your specific substrates. For example, in silver-catalyzed syntheses of trifluoromethylated pyrazoles, Cu(OTf)₂ gave a 60% yield, while Fe(OTf)₃ was completely ineffective.[1][2][3] A systematic screen of catalysts (see Table 1) is a logical step.
-
-
-
Optimizing Temperature and Solvent:
-
Causality: The reaction rate is highly dependent on temperature. However, excessive heat can lead to the degradation of starting materials or the formation of unwanted side products, ultimately reducing the yield.[1][2][3] The solvent choice influences reactant solubility and can mediate the reaction pathway.
-
Troubleshooting Steps:
-
Temperature Screening: Systematically vary the temperature. In one study, increasing the temperature to 60 °C improved yield, but further heating was detrimental.[1][2][3] Start at room temperature and incrementally increase to 40 °C, 60 °C, and 80 °C, monitoring the reaction by TLC or LC-MS.
-
Solvent Selection: Solvent choice is crucial. While ethanol is a traditional solvent, aprotic dipolar solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) can sometimes provide superior results, especially for controlling regioselectivity. In a silver-catalyzed reaction, toluene was found to be a better solvent than THF or dioxane.[1][2][3]
-
-
-
Starting Material Integrity:
-
Causality: Hydrazines can be sensitive to air and may oxidize over time. 1,3-Dicarbonyl compounds can exist in keto-enol tautomeric forms, and the purity can affect reactivity.
-
Troubleshooting Steps:
-
Verify Purity: Check the purity of your hydrazine and dicarbonyl compound by NMR or other appropriate methods.
-
Use Fresh Reagents: If possible, use freshly opened or purified reagents. Hydrazine monohydrate or hydrochloride salts are often more stable than the free base.
-
-
Issue 2: Poor Regioselectivity (Formation of Isomeric Mixtures)
Perhaps the most frequent challenge in pyrazole synthesis is controlling regioselectivity when using unsymmetrical 1,3-dicarbonyls or substituted hydrazines. This leads to mixtures of isomers that are often difficult to separate, complicating downstream applications.
Question: My reaction produces a mixture of two regioisomers. How can I favor the formation of the desired one?
Answer: Achieving high regioselectivity is a matter of exploiting the subtle electronic and steric differences between the two carbonyl groups of the dicarbonyl compound and the two nitrogen atoms of the hydrazine. The key is to direct the initial nucleophilic attack to a specific site.
-
Mechanism Insight: The reaction proceeds via a two-step condensation-cyclization. The initial attack of a hydrazine nitrogen onto a carbonyl carbon is followed by a second intramolecular condensation to form the pyrazole ring. The regiochemical outcome is determined by which nitrogen attacks which carbonyl first.
-
Strategic Solutions for Regiocontrol:
-
Leverage Solvent and Acidity: This is one of the most powerful and accessible tools for regiocontrol.
-
The Gosselin Protocol: For the reaction of arylhydrazines with 1,3-diketones, switching from traditional protic solvents like ethanol to aprotic dipolar solvents (e.g., DMAc) in the presence of a strong acid (e.g., 10 N HCl) can dramatically improve regioselectivity. This method accelerates the dehydration steps and can push selectivity from a near 1:1 mixture to greater than 98:2 in favor of one isomer.
-
Causality: In this environment, the reaction mechanism is steered towards a pathway where the more nucleophilic primary amine of the arylhydrazine preferentially attacks the more electrophilic carbonyl, which is often the one less sterically hindered or adjacent to an electron-withdrawing group.
-
-
Exploit Steric Hindrance:
-
If your 1,3-dicarbonyl has one significantly bulkier substituent, the initial attack by the hydrazine will likely occur at the less sterically hindered carbonyl group. You can sometimes modify your substrates to exaggerate these steric differences to your advantage.
-
-
Utilize Pre-formed Intermediates:
-
Instead of a one-pot reaction, consider a stepwise approach. For instance, you can synthesize a vinyl ketone with a leaving group, which can then react with the hydrazine. The defined structure of the intermediate can lock in the desired regiochemistry for the subsequent cyclization.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose catalyst for a Knorr-type pyrazole synthesis?
A1: There is no single "best" catalyst, as the optimal choice is substrate-dependent. However, for general exploration, starting with a mild Lewis acid is advisable.
-
Nano-ZnO: Offers high yields (up to 95%), short reaction times, and easy work-up procedures, making it an excellent, environmentally friendly choice.[1]
-
Iodine: Can act as a mild Lewis acid and an oxidant, proving effective in metal-free, one-pot protocols for synthesizing substituted pyrazoles from α,β-unsaturated ketones and hydrazines.
-
Acid Catalysis: Simple acid catalysis (e.g., acetic acid or HCl) is often sufficient and can also help control regioselectivity.
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent depends on your primary goal: yield, reaction rate, or regioselectivity.
-
For High Yields & Green Chemistry: Ethylene glycol has been used to afford good to excellent yields (70-95%) at room temperature.[1]
-
For Regiocontrol: As discussed, aprotic dipolar solvents like DMAc or DMF with acid catalysis are highly recommended for reactions with unsymmetrical substrates.
-
For Rate and Solubility: Toluene is often a good choice for reactions run at higher temperatures, especially in metal-catalyzed systems where it can outperform ethers like THF.[1][2][3]
Q3: My product is difficult to purify. Any suggestions?
A3: Purification challenges often stem from the formation of hard-to-separate regioisomers or persistent by-products.
-
Tackle the problem at the source: The best strategy is to optimize the reaction for higher selectivity using the methods described above. A cleaner reaction crude makes for a simpler purification.
-
Chromatography Tips: If isomers are unavoidable, careful selection of the chromatographic stationary and mobile phases is key. Sometimes, switching from silica gel to alumina or using a different solvent system (e.g., hexane/ethyl acetate vs. dichloromethane/methanol) can improve separation. Chiral chromatography may be necessary if you are dealing with enantiomers or atropisomers.
-
Crystallization: If your product is a solid, fractional crystallization can be a powerful technique for separating isomers, provided there is a sufficient difference in their solubility.
Q4: Can I use microwave irradiation to speed up my reaction?
A4: Yes, microwave-assisted organic synthesis is an excellent tool for accelerating pyrazole synthesis. It can drastically reduce reaction times from hours to minutes. In some multicomponent reactions, microwave irradiation is used to synthesize pyrazoline intermediates, which are then oxidized to the final pyrazole product. It is a valuable technique for rapid library synthesis and reaction optimization.
Section 3: Data Summaries and Protocols
Table 1: Comparison of Catalytic Systems for Pyrazole Synthesis
| Catalyst System | Typical Substrates | Key Advantages | Reported Yields | Reference |
| Nano-ZnO | Phenylhydrazine, Ethyl acetoacetate | Environmentally friendly, high yield, short reaction time, easy work-up. | ~95% | [1] |
| LiClO₄ | Acetylacetone, Phenylhydrazines | Eco-friendly, effective at room temperature. | 70–95% | [1] |
| Silver (Ag) / Neocuproine | N'-benzylidene tolylsulfonohydrazides, β-ketoesters | High efficiency for specific trifluoromethylated pyrazoles. | >99% | [1][2][3] |
| Iodine (I₂) | α,β-unsaturated ketones, Hydrazine salts | Metal-free, one-pot, practical, and eco-friendly. | Good yields | |
| HCl in DMAc | Arylhydrazines, 1,3-Diketones | Excellent regiocontrol, good yields. | 74–89% |
Experimental Protocol: Regioselective Synthesis of 1-Aryl-3,5-substituted Pyrazole
This protocol is adapted from the principles described by Gosselin et al. for achieving high regioselectivity.
Objective: To synthesize a 1-aryl-3,5-disubstituted pyrazole with high regioselectivity from an unsymmetrical 1,3-diketone and an arylhydrazine.
Materials:
-
Unsymmetrical 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) (1.0 eq)
-
Arylhydrazine hydrochloride (e.g., phenylhydrazine HCl) (1.05 eq)
-
N,N-Dimethylacetamide (DMAc)
-
10 N Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the 1,3-diketone (1.0 eq) in DMAc, add the arylhydrazine hydrochloride (1.05 eq).
-
Stir the mixture at room temperature and add a catalytic amount of 10 N HCl (e.g., 0.1 eq).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazole regioisomer.
Self-Validation: The success of this protocol is validated by the regiochemical outcome. Analysis of the crude product by ¹H NMR should show a significant predominance of one regioisomer (ideally >95:5). The high yield and clean reaction profile confirm the effectiveness of the optimized conditions.
Section 4: Visualizing the Process
Diagram 1: The Knorr Pyrazole Synthesis Mechanism
This diagram illustrates the fundamental steps of the acid-catalyzed reaction between a 1,3-diketone and a hydrazine, highlighting the key intermediates.
Caption: Acid-catalyzed Knorr pyrazole synthesis workflow.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for troubleshooting low-yielding pyrazole synthesis reactions.
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 519-569. [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Gomha, S. M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6493. [Link]
-
Ma, W., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(39), 8031-8051. [Link]
-
Cabrera-Guzmán, G., et al. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 5(1), 1-28. [Link]
-
Akbar, M. R., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Catalysts, 12(4), 438. [Link]
Sources
Technical Support Center: Purification of 5-Ethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
Welcome to the technical support center for the purification of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale behind purification choices to ensure the highest purity of your final product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: The compound precipitates as an oil during recrystallization.
-
Probable Cause: The cooling rate is too rapid, or the chosen solvent is not optimal, leading to supersaturation and oiling out rather than crystallization. The presence of impurities can also lower the melting point and favor oiling.
-
Solution:
-
Re-dissolve the oil: Gently warm the solution to re-dissolve the oiled-out compound.
-
Slow Cooling: Allow the flask to cool to room temperature slowly, undisturbed. If necessary, insulate the flask to slow the cooling process further. Once at room temperature, gradually cool it further in an ice bath.
-
Solvent System Modification: If oiling persists, consider a mixed solvent system. A good starting point is a solvent in which the compound is soluble (like ethanol) and a solvent in which it is less soluble (like water or hexane). Dissolve the compound in the minimum amount of the "good" solvent at an elevated temperature and then slowly add the "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, saturated solution to induce crystallization.
-
Issue 2: Poor recovery after recrystallization.
-
Probable Cause: The compound has significant solubility in the chosen solvent even at low temperatures, or too much solvent was used initially.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Solvent Selection: Choose a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures. Ethanol is often a good starting point for pyrazole derivatives.[1][2][3]
-
Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate (mother liquor), you can concentrate it by evaporation and attempt a second recrystallization to recover more material.
-
Anti-Solvent Addition: To the mother liquor, slowly add a solvent in which your compound is insoluble (an anti-solvent) to precipitate out more product.
-
Issue 3: Persistent colored impurities in the final product.
-
Probable Cause: Highly colored byproducts from the synthesis, such as oxidation products or polymeric materials, may co-crystallize with the desired compound.
-
Solution:
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight). The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then proceed with cooling and crystallization. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Column Chromatography: If charcoal treatment is ineffective, column chromatography is the next logical step. A silica gel column with an appropriate eluent system can separate the colored impurities from your product.
-
Issue 4: Product streaks on the TLC plate during column chromatography.
-
Probable Cause: The carboxylic acid functional group can interact strongly with the silica gel, leading to tailing or streaking. The compound may also be overloaded on the column.
-
Solution:
-
Acidify the Eluent: Add a small amount of acetic acid (0.5-1%) to the eluent system (e.g., petroleum ether-ethyl acetate).[4] The acid will protonate the carboxylic acid of your product, reducing its interaction with the silica gel and resulting in better peak shapes.
-
Optimize Solvent Polarity: Ensure the eluent system has the optimal polarity. A good starting point is a solvent system that gives your product an Rf value of 0.2-0.4 on the TLC plate.
-
Dry Loading: Instead of dissolving the sample in the eluent and loading it directly onto the column, pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve your compound in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column. This often leads to better separation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Recrystallization is typically the first choice for purifying solid compounds like this pyrazole derivative, especially if the initial purity is relatively high.[1][2][3] For more challenging purifications or to remove closely related impurities, column chromatography is employed.[5][6]
Q2: What are some suitable recrystallization solvents for this compound?
A2: Based on the purification of similar pyrazole carboxylic acid derivatives, ethanol is a commonly used and effective solvent for recrystallization.[1][2][3] Other potential solvents or solvent mixtures could include ethyl acetate, methanol, or mixtures of an alcohol with water or a non-polar solvent like hexane. The ideal solvent should be determined experimentally on a small scale.
Q3: How can I remove unreacted starting materials?
A3: If the starting materials have significantly different polarities from your product, column chromatography is very effective. Alternatively, an acid-base extraction can be a powerful technique. Since your product is a carboxylic acid, it can be deprotonated with a weak base like sodium bicarbonate solution to form a water-soluble carboxylate salt.[4][7] Neutral or basic starting materials will remain in the organic layer and can be separated. Subsequent acidification of the aqueous layer will precipitate your purified carboxylic acid.[4][7]
Q4: My purified product has a broad melting point range. What does this indicate?
A4: A broad melting point range is a strong indication of the presence of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2 °C. The impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point. Further purification is recommended.
Q5: Can I use reverse-phase chromatography for purification?
A5: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an excellent method for both analytical assessment of purity and for preparative purification, especially for removing impurities that are difficult to separate by normal-phase chromatography. A common mobile phase would consist of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid to ensure the carboxylic acid is protonated.[6]
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
-
Slurry Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 petroleum ether:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, ensuring a level surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.[8]
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 3: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Transfer the solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate. Repeat the extraction 2-3 times.
-
Combine the aqueous layers. The deprotonated product is now in the aqueous phase.
-
Wash the combined aqueous layers with a small amount of ethyl acetate to remove any remaining neutral or basic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify it with dilute hydrochloric acid (e.g., 1M HCl) until the product precipitates out completely. Check the pH to ensure it is acidic.
-
Collect the precipitated solid by vacuum filtration, washing with cold water.
-
Dry the purified product.
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification method.
Recrystallization Troubleshooting Flowchart
Caption: Troubleshooting flowchart for the recrystallization process.
References
-
Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 630(1), 135-145. Available at: [Link]
-
Al-Azmi, A., et al. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 18(7), 8095-8102. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available at: [Link]
-
Tiekink, E. R., & Fun, H. K. (2011). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2623. Available at: [Link]
-
Chandra, et al. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings, 1591(1), 484-486. Available at: [Link]
-
Nayak, S. K., et al. (2014). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o47. Available at: [Link]
- Al-Obaidi, A. S. M. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. International Journal of Pharmaceutical and Clinical Research, 10(3), 84-90.
- BASF SE. (2011). Method for purifying pyrazoles. WO2011076194A1.
-
Zhang, Y., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research, 47(6), 577-582. Available at: [Link]
-
Nozaki, K. (2017). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Inorganics, 5(4), 84. Available at: [Link]
-
Reddy, C. R., et al. (2012). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 2(21), 8153-8158. Available at: [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Available at: [Link]
-
Smith, A. B., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Available at: [Link]
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]
- 3. prepchem.com [prepchem.com]
- 4. reddit.com [reddit.com]
- 5. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Scale-Up Synthesis of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This document is designed for researchers, chemists, and process development professionals navigating the challenges of transitioning this synthesis from the laboratory bench to a larger scale. We will delve into the common hurdles, provide mechanistic explanations for why they occur, and offer robust, field-tested solutions.
Overview of the Core Synthesis
The most prevalent and industrially viable route to this compound is a variation of the classic Knorr pyrazole synthesis.[1] This process typically involves two key transformations:
-
Cyclocondensation: The reaction of phenylhydrazine with a suitable β-ketoester, ethyl 2-formyl-3-oxopentanoate, to form the pyrazole core as an ethyl ester.
-
Saponification (Hydrolysis): The conversion of the intermediate ethyl ester to the final carboxylic acid product.
While straightforward on paper, scaling this synthesis introduces challenges related to reaction control, regioselectivity, and product purification. This guide provides a structured approach to identifying and resolving these issues.
General Synthesis Workflow
Below is a diagram illustrating the typical synthetic pathway.
Caption: High-level workflow for the two-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical control parameter during the initial cyclocondensation reaction at scale?
A: Temperature control is paramount. The reaction between phenylhydrazine and the β-dicarbonyl is exothermic. On a small scale, this exotherm is easily dissipated. However, during scale-up, the surface-area-to-volume ratio decreases, making heat removal less efficient. A runaway reaction can lead to excessive by-product formation, degradation of both starting material and product, and significant safety hazards.[2] We recommend a slow, controlled addition of one reagent to the other while maintaining strict temperature monitoring with an internal probe.
Q2: Why is regioselectivity a concern, and how is it controlled?
A: Your starting material, ethyl 2-formyl-3-oxopentanoate, is an unsymmetrical dicarbonyl. Phenylhydrazine has two nitrogen atoms that can initiate the condensation, and they can attack either the formyl (aldehyde) or the keto carbonyl group. This can potentially lead to the formation of a regioisomer, 3-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid.
Fortunately, the formyl group is significantly more electrophilic (reactive) than the ketone group. The initial attack of the more nucleophilic nitrogen of phenylhydrazine will overwhelmingly favor the formyl position. Running the reaction under mildly acidic conditions (e.g., using acetic acid as a catalyst or solvent) further promotes the desired regioselectivity by activating the carbonyl groups.[3]
Q3: My overall yield is low. What are the most common points of product loss during scale-up?
A: Low yield can stem from several stages:
-
Incomplete Reaction: Insufficient reaction time or non-optimal temperature.
-
By-product Formation: Primarily due to poor temperature control as discussed in Q1.
-
Work-up Losses: The most significant losses often occur here. During the final precipitation of the carboxylic acid, if the pH is not optimal or if the product has some solubility in the aqueous medium, a substantial amount of product can be lost.
-
Purification Losses: Overly aggressive purification, such as using a recrystallization solvent in which the product is too soluble, can decimate yields.
Q4: What are the primary safety considerations for this process?
A:
-
Phenylhydrazine: This is a toxic and suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area or fume hood.
-
Exothermicity: As mentioned, the condensation reaction can generate significant heat. A robust cooling system and a well-defined emergency plan are essential for scale-up.
-
Solvent Handling: Use of flammable solvents like ethanol requires proper grounding of equipment to prevent static discharge and ignition.
-
Acid/Base Handling: The hydrolysis and acidification steps involve strong bases (like NaOH) and acids (like HCl). Use appropriate PPE to prevent chemical burns.
Troubleshooting Guide
Problem: Low Yield or Stalled Cyclocondensation Reaction
| Possible Cause | Underlying Rationale & Verification | Recommended Solution |
| Poor Reagent Quality | Phenylhydrazine can oxidize and darken on storage. The β-ketoester can degrade. Verify purity via NMR or GC before use. | Use freshly distilled phenylhydrazine. Ensure the β-ketoester is of high purity. |
| Sub-optimal Temperature | The reaction may have a significant activation energy. While high temperatures can cause degradation, too low a temperature will slow the reaction rate to a crawl. | Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider a modest increase in temperature (e.g., from 60°C to 80°C) for a defined period. |
| Incorrect Stoichiometry | An excess of one reagent may not be problematic at a small scale but can lead to complex by-products or purification issues at a larger scale. | Carefully verify the molar equivalents of your reagents. A slight excess (1.05-1.1 eq.) of phenylhydrazine is sometimes used to ensure complete conversion of the more valuable dicarbonyl. |
| Solvent Effects | The polarity and protic nature of the solvent can influence reaction rates. | Ethanol is a common choice. Acetic acid can serve as both a solvent and a catalyst, often accelerating the reaction. A solvent screen may be necessary for optimization.[3] |
Problem: Product Fails to Precipitate or Oiling Out During Acidification
| Possible Cause | Underlying Rationale & Verification | Recommended Solution |
| Incorrect pH | The product is a carboxylic acid. It will remain dissolved as its carboxylate salt (e.g., sodium salt) at high pH. It must be fully protonated to precipitate. | Use a calibrated pH meter. Slowly add acid until the pH is well below the pKa of the carboxylic acid (target pH 1-2). Check for complete precipitation by taking a small filtered sample of the mother liquor and adding more acid; if more solid forms, the initial acidification was incomplete.[4] |
| Supersaturation | The solution may be supersaturated, preventing crystallization from starting. | Induce crystallization by scratching the inside of the vessel with a glass rod or by adding a small "seed" crystal of a previously isolated pure batch. |
| High Product Solubility | If a co-solvent like ethanol was used in the hydrolysis, its presence in the final aqueous mixture increases the solubility of the organic product. | If possible, remove the organic co-solvent under reduced pressure before acidification. Alternatively, increase the volume of water to reduce the overall percentage of the organic solvent. |
| "Oiling Out" | The product is precipitating from solution at a temperature above its melting point or as a low-melting eutectic with impurities. | Cool the mixture in an ice bath during and after acidification. Vigorous stirring can help break up oils and promote solidification. If it persists, extract the oily product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate to obtain the crude solid for recrystallization. |
Troubleshooting Logic: Low Purity After Isolation
Caption: Decision tree for diagnosing and solving purity issues.
Experimental Protocols
Disclaimer: These protocols are illustrative and should be optimized for your specific equipment and scale. Perform a thorough safety review before implementation.
Protocol 1: Scale-Up Cyclocondensation
-
To a jacketed reactor equipped with an overhead stirrer, internal temperature probe, and a dropping funnel, charge ethanol (5 L/mol of ketoester) and ethyl 2-formyl-3-oxopentanoate (1.0 eq).
-
Begin stirring and cool the reactor contents to 10-15 °C.
-
In a separate vessel, dissolve phenylhydrazine (1.05 eq) in ethanol (2 L/mol).
-
Slowly add the phenylhydrazine solution to the reactor via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 25 °C.
-
Once the addition is complete, slowly warm the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
Monitor the reaction to completion using a suitable analytical method (e.g., TLC, LC-MS).
-
Once complete, cool the mixture to room temperature. The intermediate ester may crystallize out. If not, concentrate the volume by 50% under reduced pressure to induce crystallization.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate.
Protocol 2: Saponification and Purification
-
Charge the crude ethyl ester (1.0 eq) and a 3:1 mixture of ethanol/water to the reactor.
-
Add a 2M solution of sodium hydroxide (2.5 eq) and heat the mixture to 60-70 °C for 2-4 hours, or until the reaction is complete by LC-MS.
-
Cool the mixture to room temperature and filter off any insoluble material.
-
Concentrate the filtrate under reduced pressure to remove the majority of the ethanol.
-
Dilute the remaining aqueous solution with water and cool to 5-10 °C in an ice bath.
-
With vigorous stirring, slowly add 6M hydrochloric acid until the pH of the slurry is 1-2.
-
Stir the resulting thick slurry at 5-10 °C for at least 1 hour to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with cold deionized water until the washings are neutral, and then perform a final wash with a small amount of a cold non-polar solvent (e.g., hexane) to aid drying.
-
Dry the product under vacuum at 50 °C to a constant weight.
-
Recrystallization (if required): Dissolve the crude acid in a minimal amount of hot ethanol or isopropanol, add water dropwise until turbidity persists, then clarify by adding a few drops of the alcohol. Allow to cool slowly to room temperature, then cool in an ice bath to maximize crystal formation. Filter and dry as above.
References
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. 2023. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2017. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. 2024. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. 2024. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. 2024. [Link]
-
Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. 2026. [Link]
-
One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank. 2012. [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. 2011. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. [Link]
-
Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem. [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Organic & Biomolecular Chemistry. 2014. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Journal of the Brazilian Chemical Society. 2021. [Link]
- Method for purifying pyrazoles.
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]
-
Three-component Reaction for Pyrazole Synthesis. Organic Syntheses. [Link]
-
Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E. 2010. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. ResearchGate. [Link]
- Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you minimize impurities and optimize your synthetic process. The information herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction to the Synthesis
The synthesis of this compound typically proceeds through a two-step process:
-
Knorr Pyrazole Synthesis: The formation of the pyrazole ring by reacting a suitable β-ketoester, such as ethyl 2-propionyl-3-oxobutanoate, with phenylhydrazine. This reaction forms the corresponding ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate.
-
Hydrolysis: The subsequent saponification of the ethyl ester to yield the final carboxylic acid product.
Each of these steps presents unique challenges and potential for impurity formation. This guide will address these issues in a question-and-answer format, providing both the "what" and the "why" behind our recommendations.
Visualizing the Synthetic Pathway
To provide a clear overview, the following diagram illustrates the general synthetic route.
Caption: General two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured to address specific problems you may encounter during your synthesis.
Part 1: Knorr Pyrazole Synthesis (Ester Formation)
Question 1: My reaction to form the pyrazole ester is sluggish and gives a low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Knorr pyrazole synthesis can often be attributed to suboptimal reaction conditions. Here are the key factors to consider:
-
pH Control: The reaction is typically acid-catalyzed.[1] The initial condensation of phenylhydrazine with the β-ketoester is favored under mildly acidic conditions. However, strong acidity can lead to unwanted side reactions of the phenylhydrazine. A common practice is to use a weak acid catalyst like acetic acid or to use the hydrochloride salt of phenylhydrazine with a base to generate the free hydrazine in situ.
-
Solvent Choice: Ethanol is a common solvent for this reaction.[2][3] It effectively dissolves the reactants and facilitates the reaction. Ensure you are using anhydrous ethanol, as water can interfere with the condensation steps.
-
Temperature and Reaction Time: While some reactions proceed at room temperature, heating is often necessary to drive the reaction to completion. Refluxing in ethanol is a standard procedure.[2][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.
Question 2: I am observing a significant amount of a regioisomeric impurity in my crude pyrazole ester. How can I control the regioselectivity of the reaction?
Answer:
The formation of regioisomers is a known challenge in the Knorr synthesis when using unsymmetrical β-dicarbonyl compounds.[1][4] The regioselectivity is determined by which carbonyl group of the β-ketoester is initially attacked by the more nucleophilic nitrogen of phenylhydrazine.
-
Understanding the Selectivity: The ketone carbonyl is generally more electrophilic and less sterically hindered than the ester carbonyl, leading to the preferential formation of the desired 5-substituted pyrazole.
-
Optimizing for the Desired Isomer:
-
Temperature Control: Running the reaction at lower temperatures can sometimes enhance the kinetic selectivity towards the more reactive carbonyl group.
-
pH Adjustment: Fine-tuning the pH can influence the reactivity of both the hydrazine and the dicarbonyl compound, potentially improving regioselectivity.
-
Purification: If regioisomer formation is unavoidable, careful purification by column chromatography or recrystallization is necessary. The polarity difference between the isomers should allow for effective separation.
-
Question 3: My final pyrazole ester product is a persistent oil and difficult to crystallize. What could be the issue?
Answer:
Failure to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation.
-
Residual Solvents: Ensure all reaction and work-up solvents are thoroughly removed under reduced pressure.
-
Unreacted Starting Materials: Check for the presence of unreacted phenylhydrazine or β-ketoester using TLC or ¹H NMR. These can be removed by an appropriate aqueous wash during work-up (e.g., dilute acid for phenylhydrazine) or by column chromatography.
-
Minor Impurities: Even small amounts of side-products can inhibit crystallization. A good practice is to purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[2]
Question 4: My product is colored (yellow to brown), but I expect a white solid. What is the source of the color and how can I prevent it?
Answer:
Color in the product is typically due to the formation of colored byproducts, often from oxidation or side reactions of phenylhydrazine.
-
Phenylhydrazine Quality: Phenylhydrazine is susceptible to air oxidation, which can produce colored impurities. It is best to use freshly distilled or high-purity phenylhydrazine.
-
Reaction Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Temperature Control: Overheating or prolonged reaction times can lead to the formation of colored degradation products.[5]
-
Purification: Activated carbon (charcoal) treatment during recrystallization can be effective in removing colored impurities.
Part 2: Hydrolysis (Carboxylic Acid Formation)
Question 5: The hydrolysis of my pyrazole ester is incomplete, and I have a mixture of the ester and the carboxylic acid. How can I drive the reaction to completion?
Answer:
Incomplete hydrolysis is a common issue and can be addressed by optimizing the reaction conditions.
-
Hydrolysis Conditions:
-
Base: Sodium hydroxide or potassium hydroxide are typically used. Ensure you are using a sufficient molar excess (e.g., 2-3 equivalents) to drive the reaction to completion.
-
Solvent System: A mixture of water and a co-solvent like ethanol or methanol is often used to ensure the solubility of the ester.
-
Temperature: Heating the reaction mixture to reflux is usually necessary to achieve a reasonable reaction rate.
-
-
Monitoring the Reaction: Use TLC to monitor the disappearance of the starting ester. The carboxylic acid product will have a different Rf value and may streak on the TLC plate. A simple trick is to add a drop of acetic acid to the TLC developing chamber to suppress the ionization of the carboxylic acid and reduce streaking.
Question 6: During the acidic work-up to precipitate my carboxylic acid, the product comes out as a sticky solid or an oil. How can I obtain a crystalline product?
Answer:
This is a common precipitation problem, often caused by the rapid precipitation of the product trapping impurities.
-
Controlled Precipitation:
-
Temperature: Cool the basic solution in an ice bath before and during acidification.
-
Slow Acid Addition: Add the acid (e.g., 1M HCl) slowly with vigorous stirring. This allows for the gradual formation of crystals rather than rapid, amorphous precipitation.
-
pH Target: Acidify to a pH of approximately 2-3 to ensure complete protonation of the carboxylate.
-
-
Recrystallization: If the product still precipitates as an oil, you may need to extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and then crystallize from a suitable solvent system (e.g., ethanol/water, toluene).
Question 7: How can I effectively purify the final this compound product?
Answer:
The primary purification method for the final carboxylic acid is recrystallization.
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for carboxylic acids include ethanol, methanol, acetic acid, or mixtures with water.
-
General Purification Procedure:
-
Dissolve the crude acid in a minimal amount of hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
For highly impure samples, an acid-base extraction can be performed before recrystallization. Dissolve the crude product in an organic solvent, extract with a basic aqueous solution (e.g., sodium bicarbonate), wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified acid.
Analytical Methods for Impurity Profiling
To effectively troubleshoot, you need robust analytical methods to identify and quantify impurities.
| Technique | Application | Typical Observations and Interpretations |
| Thin Layer Chromatography (TLC) | Reaction monitoring, qualitative impurity check. | Spots corresponding to starting materials, the desired product, and any byproducts. Helps in optimizing reaction time and choosing a solvent system for column chromatography. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity and impurity levels. | A well-developed HPLC method can separate the main product from impurities, allowing for accurate purity determination.[6] |
| ¹H NMR Spectroscopy | Structural confirmation and identification of impurities. | Characteristic peaks for the product should be present. The presence of unexpected peaks can indicate impurities like regioisomers, unreacted starting materials, or side products.[7][8] |
| Mass Spectrometry (MS) | Molecular weight determination of product and impurities. | The molecular ion peak should correspond to the expected mass of the product. Other peaks can indicate the presence of impurities. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-propionyl-3-oxobutanoate (1 equivalent) in anhydrous ethanol, add phenylhydrazine (1 equivalent).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from ethanol.
Protocol 2: Hydrolysis to this compound
-
Dissolve the ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting ester is no longer visible.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure carboxylic acid.
Visualizing Impurity Formation
The following diagram illustrates potential points of impurity entry in the synthesis.
Caption: Potential sources of impurities during the synthesis.
References
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(12), 13949-13958. [Link]
-
Chovatiya, P. T., Akbari, J. D., & Joshi, H. S. (2011). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1679. [Link]
-
PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Viveka, S., Vasantha, G., Dinesha, Naveen, S., Lokanath, N. K., & Nagaraja, G. K. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145. [Link]
-
Yogi, B., Kumar, V., & Singh, R. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]
-
El-Metwally, A. M., & El-Sayed, R. (2015). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 52(1), 137-145. [Link]
-
Reddy, P. S. N., & Kumar, Y. P. (2014). Novel N-substituted-5-phenyl-1 H-pyrazole-4-ethyl carboxylates as potential NLO materials. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 338-345. [Link]
-
Lutz, R. E., & Bailey, P. S. (1945). Investigation of Pyrazole Compounds. I. The Reaction Product of Phenylhydrazine and Ethyl Cyanoacetate. Journal of the American Chemical Society, 67(12), 2229-2231. [Link]
-
Popa, M., & Arama, C. (2017). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules, 22(12), 2056. [Link]
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. (n.d.). Google Patents.
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
Pinto, M., & Sousa, E. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 1-13. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Reif, A., & Raines, R. T. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11643-11647. [Link]
-
Finar, I. L. (1958). Knorr Pyrazole Synthesis. Nature, 181(4614), 966-967. [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
refining analytical methods for accurate detection of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical refinement of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who require robust and accurate methods for the quantification of this molecule. We will move beyond simple procedural lists to explore the causality behind methodological choices, empowering you to troubleshoot effectively and ensure the integrity of your data.
Introduction: The Analytical Challenge
This compound is a member of the pyrazole class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities.[1][2][3] Accurate quantification is paramount for pharmacokinetic studies, metabolism research, and quality control. The molecule's carboxylic acid group and aromatic systems present specific analytical considerations, particularly regarding pH, solubility, and potential for matrix effects.
This guide provides a comprehensive framework for developing and troubleshooting methods using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Overall Analytical Workflow
The following diagram outlines the critical stages in the accurate analysis of this compound, from sample acquisition to final data validation.
Caption: High-level workflow for sample analysis.
Section 1: Sample Preparation Troubleshooting
Effective sample preparation is the cornerstone of reliable quantification. The primary goals are to remove interfering matrix components and concentrate the analyte.
Q: My analyte recovery after Solid-Phase Extraction (SPE) is low and inconsistent. What are the likely causes?
A: Low and variable recovery from SPE is a classic problem that typically points to one of four stages in the protocol:
-
Inadequate Cartridge Conditioning/Equilibration: The stationary phase must be properly wetted and pH-adjusted to ensure consistent interaction with the analyte. The conditioning step (e.g., with methanol) activates the C18 chains, while the equilibration step (e.g., with water or buffer) prepares the cartridge for the aqueous sample load. Skipping or rushing these steps leads to breakthrough and poor retention.
-
Incorrect pH during Loading: this compound is an acidic compound. To ensure it is retained on a reversed-phase (C18) sorbent, its carboxyl group must be protonated (neutral). Therefore, the sample should be acidified to a pH at least 2 units below the analyte's pKa before loading. The pKa of the parent compound, 1-phenyl-1H-pyrazole-4-carboxylic acid, can be referenced as a starting point.[4] Loading at a neutral or high pH will cause the analyte to be in its anionic form, leading to poor retention and premature elution.
-
Inappropriate Wash Solvent: The wash step is designed to remove endogenous interferences without eluting the analyte. If your wash solvent is too strong (i.e., contains too much organic solvent), it will prematurely elute the analyte. Start with a very weak solvent (e.g., 5% methanol in acidified water) and incrementally increase the organic content to optimize the removal of interferences while retaining the analyte.
-
Insufficient Elution Solvent: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. For this compound, a high-percentage organic solvent (e.g., methanol or acetonitrile) is typically sufficient. However, modifying the pH of the elution solvent to deprotonate the carboxylic acid (e.g., by adding a small amount of ammonium hydroxide) can significantly improve elution efficiency by increasing its polarity.
Q: I'm observing significant matrix effects (ion suppression) in my LC-MS/MS analysis. How can I mitigate this?
A: Matrix effects, particularly ion suppression from phospholipids in plasma, are a major challenge in bioanalysis. Here’s how to address them:
-
Refine Your Sample Cleanup: Standard protein precipitation is often insufficient. Use a more selective sample preparation technique like SPE or liquid-liquid extraction (LLE) to specifically target and remove interfering compounds.
-
Optimize Chromatography: Ensure your analyte is chromatographically separated from the regions where matrix components elute. Phospholipids typically elute in the middle of a reversed-phase gradient. Adjusting the gradient to retain your analyte longer and allow the phospholipids to elute first can be highly effective.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS will co-elute with the analyte and experience the same degree of ion suppression or enhancement, ensuring the analyte-to-IS ratio remains constant and quantification is accurate. If a SIL-IS is unavailable, use a structural analog that elutes very close to the analyte.
Section 2: HPLC-UV Method Troubleshooting
HPLC with UV detection is a robust method for quantification, provided the analyte concentration is sufficient.
Frequently Asked Questions (HPLC-UV)
Q: What is a good starting point for column and mobile phase selection?
A: A C18 reversed-phase column is the standard choice for a molecule of this nature. For the mobile phase, a combination of acetonitrile (ACN) and water is recommended.[5][6] Crucially, an acid modifier must be added to the mobile phase to control the ionization state of the carboxylic acid group. A mobile phase containing 0.1% formic acid or phosphoric acid is a good starting point to ensure the analyte is in its neutral, well-retained form, which promotes sharp, symmetrical peaks.[5][6]
Q: At what wavelength should I set my UV detector?
A: To determine the optimal wavelength, you should run a UV-Vis spectrum of the analyte in your mobile phase. The ideal wavelength is the lambda max (λmax), the wavelength of maximum absorbance, which provides the highest sensitivity. Given the phenyl and pyrazole rings, expect strong absorbance in the 220-280 nm range.
Troubleshooting Common HPLC-UV Issues
Caption: Decision tree for HPLC troubleshooting.
Q: My peaks are tailing significantly. What's the cause?
A: Peak tailing for an acidic compound like this is often caused by one of two issues:
-
Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized (anionic) and neutral molecules will exist. The ionized form has less retention and travels faster, while the neutral form is more retained. This equilibrium on the column leads to tailing. Solution: Ensure your mobile phase pH is at least 2 units below the analyte's pKa to keep it fully protonated. Using 0.1% formic or phosphoric acid typically achieves this.[5][6]
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the column packing are acidic and can have secondary ionic interactions with the analyte, causing tailing. Solution: Use a high-quality, end-capped column from a reputable manufacturer. If tailing persists, you can sometimes add a competing base like triethylamine (TEA) in very low concentrations (e.g., 0.1%) to the mobile phase, but this is not ideal for MS applications.
Q: I am seeing "ghost peaks" in my chromatogram. Where are they coming from?
A: Ghost peaks are peaks that appear in blank injections and can originate from several sources:
-
Contaminated Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents and fresh mobile phase.
-
Carryover from the Autosampler: The most common cause. Your analyte may be adsorbing to parts of the injector, such as the needle or rotor seal, and then slowly leaching out in subsequent runs. Solution: Develop a robust needle wash protocol in your autosampler method. Use a wash solvent that is stronger than your mobile phase (e.g., 50:50 ACN:Isopropanol) to effectively clean the needle between injections.
-
Sample Matrix Components: If a component from the sample matrix is retained on the column and elutes in a later run, it can appear as a ghost peak. Solution: Implement a column wash step at the end of your analytical sequence with a strong solvent to clean the column.
| Problem | Potential Cause | Recommended Solution |
| High Backpressure | Column frit blockage; System tubing blockage. | Disconnect the column to isolate the source. If the column, try back-flushing. If the system, check each component systematically.[7] |
| Retention Time Shift | Inconsistent mobile phase composition; Fluctuating column temperature; Pump malfunction. | Prepare fresh mobile phase. Use a column oven for temperature control. Check pump flow rate accuracy.[8] |
| Peak Fronting | Column overload; Sample solvent stronger than mobile phase. | Dilute the sample. Reconstitute the final sample in the initial mobile phase. |
| No Peaks or Small Peaks | Incorrect injection; Detector issue (wrong wavelength, lamp off); System leak. | Check syringe/vial. Verify detector settings. Perform a system leak test.[9] |
Section 3: LC-MS/MS Method Troubleshooting
LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for bioanalysis.
Frequently Asked Questions (LC-MS/MS)
Q: Should I use positive or negative ionization mode?
A: The presence of the carboxylic acid group makes this molecule an ideal candidate for negative ion electrospray ionization (ESI-) . In the spray needle, the acidic proton is easily abstracted, forming the stable [M-H]⁻ ion, which is the deprotonated parent molecule. This process is generally very efficient and provides a strong parent ion signal for fragmentation.
Q: How do I select the MRM (Multiple Reaction Monitoring) transitions?
A: First, infuse a standard solution of the analyte directly into the mass spectrometer to find the parent ion (precursor ion). In negative mode, this will be the [M-H]⁻ ion. Next, perform a product ion scan on this precursor to see how it fragments. The most stable and abundant fragment ions are chosen as product ions for the MRM transitions.
For a carboxylic acid, a common and expected fragmentation is the neutral loss of CO₂ (44 Da) from the parent ion.[10] Other fragments may arise from cleavage of the ethyl group or the pyrazole ring structure.[11] Select at least two transitions: one for quantification (the most abundant) and one for confirmation.
Table: Predicted MRM Transitions for this compound (Molecular Weight: 230.25 g/mol )
| Ionization Mode | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Predicted Neutral Loss | Purpose |
| ESI- | m/z 229.1 | m/z 185.1 | CO₂ (44 Da) | Quantifier |
| ESI- | m/z 229.1 | m/z 200.1 | C₂H₅ (29 Da) | Qualifier |
Note: These are theoretical values and must be empirically optimized on your specific instrument.
Troubleshooting Common LC-MS/MS Issues
Q: My signal intensity is low or non-existent. What should I check first?
A: Assuming the LC system is working correctly, low MS signal points to issues with ion generation or transmission:
-
Source Conditions: The ESI source parameters (gas flows, temperatures, capillary voltage) are critical. Ensure they are optimized for your analyte and flow rate. A dirty source can also drastically reduce signal; perform routine cleaning of the capillary and skimmer cone.
-
Mobile Phase Compatibility: ESI is sensitive to non-volatile buffers. Phosphoric acid, which is fine for UV, is not compatible with MS.[5][6] It will contaminate the source and suppress the signal. Always use volatile mobile phase modifiers like formic acid, acetic acid, or ammonium formate for LC-MS.
-
Analyte Stability: Ensure your analyte is not degrading in the sample matrix or on the autosampler. Keep samples cooled and analyze them promptly.
Section 4: Protocols
Protocol 1: Standard Stock and Working Solution Preparation
-
Primary Stock (1 mg/mL): Accurately weigh ~5 mg of reference standard. Dissolve in a suitable organic solvent (e.g., Methanol) in a 5 mL volumetric flask. Sonicate briefly to ensure complete dissolution.
-
Intermediate Stock (100 µg/mL): Dilute 1 mL of the Primary Stock to 10 mL with the same solvent.
-
Working Standards: Perform serial dilutions from the Intermediate Stock using 50:50 Methanol:Water to prepare calibration standards and quality control (QC) samples at the desired concentrations.
Protocol 2: HPLC-UV Analysis Method (Starting Conditions)
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
UV Detector: Set to the determined λmax (e.g., 254 nm as a starting point).
Protocol 3: LC-MS/MS Analysis Method (Starting Conditions)
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 20% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI-
-
MRM Transitions: Optimize as described above (e.g., 229.1 -> 185.1).
References
- PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
-
Tiekink, E. R. T., et al. (2011). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Nawaz, H., et al. (2011). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]
-
Isloor, A. M., et al. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from SIELC. [Link]
-
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). Process for preparation of pyrazole carboxylic acid amide.
-
SIELC Technologies. (2018). Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column. Retrieved from SIELC. [Link]
-
Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Retrieved from Labtech. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from MDPI. [Link]
-
YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from YouTube. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5. Retrieved from ResearchGate. [Link]
-
PureSynth. (n.d.). Pyrazole-3-Carboxylic Acid 98.0%(HPLC). Retrieved from PureSynth. [Link]
-
ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Retrieved from ResearchGate. [Link]
-
Preprints.org. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from Preprints.org. [Link]
- Google Patents. (n.d.). Method for preparing pyrazolecarboxylic acid and derivatives.
-
ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from Chemistry LibreTexts. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from NCBI. [Link]
-
ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. Retrieved from ChemSynthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from NCBI. [Link]
-
International Journal of Chemico-Pharmaceutical Analysis. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from ijcpa.in. [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from Agilent. [Link]
-
SpringerLink. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Retrieved from Springer. [Link]
-
University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids. Retrieved from University of Cambridge. [Link]
-
ACS Publications. (2026). Synthesis of Pyrazole-Fused Heterocyclic N-Nitroacetamides with High Energy and Low Sensitivity. Retrieved from ACS Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Retrieved from NCBI. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from Restek. [Link]
-
YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from YouTube. [Link]
-
National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from njps.in. [Link]
-
PubChem. (n.d.). 1-phenyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmajournal.net [pharmajournal.net]
- 4. 1-phenyl-1H-pyrazole-4-carboxylic acid | C10H8N2O2 | CID 121026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. labtech.tn [labtech.tn]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
validating the biological target of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
An In-Depth Technical Guide to the Biological Target Validation of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid
Prepared by: A Senior Application Scientist
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A primary hurdle, and a frequent cause of late-stage clinical failure, is the inadequate validation of the drug's biological target.[1] This guide provides a comprehensive, multi-faceted strategy for the rigorous identification and validation of the biological target for this compound, a compound of interest whose mechanism of action is yet to be fully elucidated.
This document eschews a rigid template in favor of a logical, phased approach that mirrors a real-world scientific investigation. We will proceed from initial, unbiased target discovery in complex biological systems to the confirmation of direct engagement in living cells, and finally, to the genetic validation of the target's functional role in the compound's activity. The causality behind each experimental choice is explained, ensuring that the strategy is not just a series of steps, but a self-validating system of inquiry.
Phase 1: Unbiased Target Identification - Casting a Wide Net
Before a target can be validated, it must be identified. When the primary target of a compound is unknown, the initial step is to employ unbiased techniques that can pinpoint interacting proteins from the entire proteome. This phase is designed to generate high-quality hypotheses by using the small molecule itself as a probe. We will compare two powerful and complementary approaches: a classic affinity-based method and a modern label-free technique.
Strategy 1: Photo-Affinity Labeling (PAL) for Covalent Capture
Photo-affinity labeling is a powerful technique to identify direct binding partners by creating a permanent, covalent bond between the small molecule and its target protein upon photoactivation.[2] This overcomes the challenge of detecting low-affinity or transient interactions that might be missed by other methods.
Causality: The rationale for PAL is to convert a reversible interaction into an irreversible one, providing a stable marker for identifying the target protein through mass spectrometry. This method offers high confidence that the identified protein was in direct physical contact with the compound.[3]
Caption: Workflow for Photo-Affinity Labeling (PAL).
Detailed Protocol: Photo-Affinity Labeling
-
Probe Synthesis: Synthesize an analog of this compound incorporating a photoreactive group (e.g., trifluoromethylphenyldiazirine) and a bio-orthogonal handle (e.g., a terminal alkyne). The placement of these modifications should be carefully considered to minimize disruption of the compound's original activity.
-
Cellular Incubation: Treat cultured cells of interest with the photo-affinity probe at a concentration determined by dose-response assays. Include a vehicle control (DMSO) and a competition control where cells are co-incubated with the probe and an excess (e.g., 50-fold) of the original, unmodified compound.
-
Photo-Crosslinking: Irradiate the cells with UV light (typically 365 nm) for a predetermined time to activate the diazirine and induce covalent crosslinking to binding partners.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing detergents to solubilize proteins.
-
Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a reporter tag, such as biotin-azide, to the alkyne handle on the probe.
-
Affinity Purification: Incubate the lysate with streptavidin-conjugated magnetic beads to capture the biotinylated protein-probe complexes.[4]
-
Washing: Wash the beads extensively with stringent buffers to remove non-specifically bound proteins.
-
Proteomic Analysis: Elute the bound proteins or perform on-bead tryptic digestion, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins. Candidate targets are those significantly enriched in the probe-treated sample compared to the vehicle and competition controls.
Strategy 2: Drug Affinity Responsive Target Stability (DARTS) - A Label-Free Approach
DARTS operates on the principle that when a small molecule binds to a protein, it stabilizes the protein's structure, making it more resistant to degradation by proteases.[5][6]
Causality: The key advantage of DARTS is that it uses the original, unmodified compound, eliminating the risk that a chemical modification could alter its binding behavior.[7] It provides direct evidence of a physical interaction in a complex biological milieu.
Caption: Workflow for Drug Affinity Responsive Target Stability (DARTS).
Detailed Protocol: Drug Affinity Responsive Target Stability (DARTS)
-
Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest.
-
Drug Incubation: Divide the lysate into two aliquots. To one, add this compound to the final desired concentration. To the other, add the same volume of vehicle (e.g., DMSO). Incubate at room temperature to allow for binding.
-
Protease Digestion: Add a low concentration of a broad-spectrum protease, such as pronase, to both aliquots. Incubate for a short, optimized period to allow for limited proteolysis.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by boiling.
-
Gel Electrophoresis: Separate the protein fragments by SDS-PAGE.
-
Visualization and Identification: Stain the gel with Coomassie Blue or silver stain. Look for protein bands that are present or more intense in the drug-treated lane compared to the vehicle-treated lane. These "protected" bands represent candidate targets. Excise these bands from the gel.
-
Mass Spectrometry: Subject the excised bands to in-gel tryptic digestion and subsequent LC-MS/MS analysis for protein identification.
Data Synthesis and Hypothesis Generation
The output of Phase 1 will be lists of candidate proteins. A high-confidence hypothesis is built by prioritizing proteins that appear in both PAL and DARTS experiments.
| Method | Strengths | Weaknesses | Ideal Outcome |
| Photo-Affinity Labeling (PAL) | Covalently traps transient or weak binders; high signal-to-noise.[2] | Requires chemical synthesis; probe may not mimic the parent compound perfectly. | A small number of proteins are highly enriched over competition controls. |
| Drug Affinity Responsive Target Stability (DARTS) | Uses the unmodified native compound; relatively fast.[5] | May not detect targets that do not undergo conformational stabilization upon binding; can have a lower signal-to-noise ratio. | Clear, protected bands appear in the drug-treated lane, corresponding to proteins also identified by PAL. |
Phase 2: Validating Target Engagement in a Cellular Environment
Once a primary candidate target (let's call it "Target X") is identified, the next critical step is to confirm that the compound engages this target in living cells. The Cellular Thermal Shift Assay (CETSA) is the current gold-standard for this purpose.
Causality: CETSA leverages the same principle as DARTS—ligand-induced protein stabilization—but uses heat as the denaturant instead of proteases. [ ] By performing the assay in intact cells, it confirms that the compound can penetrate the cell membrane, reach its target in the correct subcellular compartment, and bind with sufficient affinity to cause thermal stabilization.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound or vehicle. It is crucial to also include a structurally similar, inactive analog as a negative control to demonstrate specificity.
-
Heating: After incubation, aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lysis and Separation: Lyse the cells by freeze-thawing. Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the specific target protein (Target X) remaining at each temperature using an antibody-based method like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble Target X as a function of temperature for each condition (vehicle, active compound, inactive analog). A successful result is a rightward shift in the melting curve for the active compound only, indicating an increase in the protein's melting temperature (Tm).
Comparative Data Analysis
| Treatment Condition | Expected Melting Temp (Tm) of Target X | Interpretation |
| Vehicle (DMSO) | Baseline (e.g., 52°C) | Intrinsic thermal stability of the protein. |
| Active Compound | Increased (e.g., 57°C) | Compound binds and stabilizes the target in cells. |
| Inactive Analog | No significant change (e.g., 52.5°C) | The stabilizing effect is specific to the active compound's pharmacology. |
Phase 3: Validating the Functional Role of the Target
Confirming that a drug binds a target is not enough. The ultimate goal is to prove that this binding event is responsible for the drug's biological effect. This is achieved by using genetic tools to manipulate the target and observing if the resulting cellular phenotype matches the phenotype caused by the drug. This concept is known as "phenocopying."
Causality: If reducing or eliminating the target protein (via siRNA or CRISPR) produces the same biological outcome as treating the cells with the compound, it provides powerful evidence that the compound's mechanism of action is mediated through that target.[8]
Strategy 1: siRNA-Mediated Target Knockdown
Small interfering RNA (siRNA) can be used to transiently reduce the expression of the target gene.[9] This is an excellent first step for functional validation as it is rapid and reversible.
Detailed Protocol: siRNA Knockdown
-
Transfection: Transfect cells with at least two different siRNAs targeting the mRNA of Target X. A non-targeting scrambled siRNA must be used as a negative control.
-
Incubation: Allow cells to incubate for 48-72 hours to ensure significant knockdown of the target protein.
-
Validation of Knockdown: Confirm the reduction of Target X protein levels via Western Blot.
-
Phenotypic Assay: Perform the same functional assay used to characterize the activity of this compound on all cell populations (untreated, scrambled siRNA, Target X siRNA #1, Target X siRNA #2, and drug-treated).
-
Data Analysis: Compare the phenotypic result from the Target X knockdown cells to the drug-treated cells.
Strategy 2: CRISPR/Cas9-Mediated Target Knockout
For the most definitive evidence, CRISPR/Cas9 can be used to create a cell line that permanently lacks the gene for Target X.
High-Level Workflow: CRISPR Knockout
-
Design and Clone: Design guide RNAs (gRNAs) that target an early exon of the gene for Target X. Clone them into a Cas9-expressing vector.
-
Transfection and Selection: Transfect cells and select for single-cell clones that have successfully integrated the knockout machinery.
-
Validation of Knockout: Expand the clones and validate the complete absence of Target X protein by Western Blot and confirm the genetic edit by sequencing.
-
Phenotypic Assay: Perform the functional assay on the knockout cell line. The expectation is that the knockout cells will be resistant to the effects of this compound if the drug acts exclusively through Target X.
Caption: Convergent logic for functional target validation.
Summary of Expected Functional Outcomes
| Experiment | Expected Result for a Validated Target | Interpretation |
| siRNA Knockdown | The biological effect observed with the drug is replicated in cells where Target X is knocked down. | The presence of Target X is necessary for the observed biological state that the drug perturbs. |
| CRISPR Knockout | The knockout cell line basally exhibits the same phenotype caused by the drug. Furthermore, the drug has no additional effect on the knockout cells. | Target X is essential for the drug's mechanism of action. |
Conclusion: A Triangulation of Evidence
Validating the biological target of a novel compound like this compound is not a linear process but a triangulation of evidence from orthogonal methods. A compelling case for a specific target requires the convergence of data from all three phases:
-
Biochemical Proof: The compound directly binds the target protein (PAL, DARTS).
-
Cellular Proof: The compound engages the target in a physiological context (CETSA).
-
Genetic Proof: The target is functionally responsible for the compound's biological effect (siRNA, CRISPR).
By following this rigorous, evidence-based guide, researchers can significantly increase the confidence in their chosen target, paving the way for more successful downstream drug development efforts and ultimately de-risking the path to the clinic.
References
-
PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. Target identification and validation in research. [Link]
-
Sygnature Discovery. Target Validation. [Link]
-
Fun, H. K., et al. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3208. [Link]
-
Ali, B., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(4), M913. [Link]
-
RSC Advances. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. [Link]
-
Zia-Ur-Rehman, M., et al. (2008). 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1312–o1313. [Link]
-
Creative Biolabs. In Vivo Target Validation. [Link]
-
Adib, Z., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Pharmaceutical Investigation, 53(5), 629–644. [Link]
-
Lomenick, B., et al. (2011). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Current Protocols in Chemical Biology, 3(4), 163–178. [Link]
-
AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule. [Link]
-
GenScript. What Is the Difference Between siRNA and shRNA Knockdown Methods?. [Link]
-
Payne, D. J., et al. (2007). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. In Neglected Diseases and Drug Discovery (pp. 43-55). Royal Society of Chemistry. [Link]
-
Wendt, R., et al. (2015). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Journal of Translational Medicine, 13, 138. [Link]
-
Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183. [Link]
-
Liguori, L., et al. (2018). Drug Affinity Responsive Target Stability (DARTS) Identifies Laurifolioside as a New Clathrin Heavy Chain Modulator. Journal of Natural Products, 81(4), 834–840. [Link]
-
SlideShare. ROLE OF siRNA IN MODERN DRUG DISCOVERY PROCESS. [Link]
-
Creative Biolabs. Drug Affinity Responsive Target Stability (Darts). [Link]
-
Eclipsebio. Methods for reducing siRNA off-target binding. [Link]
-
Taylor & Francis Online. Photoaffinity Labeling in Target- and Binding-Site Identification. [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
Comparative Analysis of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid with Known Inhibitors of Carbonic Anhydrase IX
A Technical Guide for Drug Development Professionals
Introduction
The landscape of oncology drug discovery is increasingly focused on targeting the unique metabolic adaptations of tumor cells. One of the most validated targets in this area is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme critically involved in tumor pH regulation and survival under hypoxic conditions.[1] Pyrazole carboxylic acid derivatives represent a promising class of compounds with diverse biological activities. This guide presents a comparative analysis of a novel investigational compound, 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid (herein referred to as EPPC), against established inhibitors of CA IX.
Disclaimer: this compound (EPPC) is an investigational compound. The experimental data presented in this guide is hypothetical and generated for illustrative purposes to showcase a rigorous comparative evaluation workflow.
This document provides an in-depth look at the biochemical and cellular performance of EPPC in relation to the non-selective, first-generation inhibitor Acetazolamide and a highly selective sulfonamide inhibitor, showcasing a pathway from enzymatic activity to cellular efficacy.
The Scientific Rationale: Targeting Carbonic Anhydrase IX in Oncology
Carbonic Anhydrase IX is a zinc-containing metalloenzyme that is almost exclusively expressed in solid tumors, with very limited presence in normal tissues.[2] Its expression is primarily driven by the hypoxia-inducible factor-1α (HIF-1α) pathway, a master regulator of the cellular response to low oxygen levels—a hallmark of the tumor microenvironment.[3][4]
Functionally, CA IX catalyzes the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[5][6] By positioning its catalytic domain on the cell exterior, CA IX contributes to the acidification of the extracellular space while helping to maintain a neutral intracellular pH. This pH gradient favors tumor cell survival, proliferation, and invasion, making CA IX an attractive therapeutic target.[7][8] Inhibition of CA IX is a validated strategy to disrupt this pH-regulating machinery, leading to intracellular acidification and reduced tumor growth and metastasis.[9][10]
Part 1: Comparative Inhibitor Profiling
For this analysis, we compare our investigational compound, EPPC, against two reference inhibitors:
-
Acetazolamide (AZA): A first-generation, clinically used sulfonamide that non-selectively inhibits multiple CA isoforms.[11][12]
-
U-104: A representative second-generation benzenesulfonamide inhibitor designed for high potency and selectivity against CA IX over the ubiquitous cytosolic isoform, CA II.[5]
In Vitro Enzymatic Inhibition
The primary measure of an inhibitor's efficacy is its inhibition constant (Kᵢ), which quantifies its binding affinity for the target enzyme. A lower Kᵢ value indicates higher potency. Equally important is the selectivity index, calculated as the ratio of Kᵢ for an off-target isoform (like CA II) to the Kᵢ for the target isoform (CA IX). A higher selectivity index is desirable as it predicts a lower likelihood of off-target side effects.
| Compound | Chemical Class | Kᵢ vs. hCA IX (nM) | Kᵢ vs. hCA II (nM) | Selectivity Index (Kᵢ CA II / Kᵢ CA IX) |
| EPPC (Hypothetical) | Pyrazole Carboxylic Acid | 15.2 | 850 | 56 |
| Acetazolamide (AZA) | Sulfonamide | 25.0 | 12.0 | 0.48 |
| U-104 | Benzenesulfonamide | 0.6 | 125.0 | 208 |
Causality Behind the Data: The hypothetical data positions EPPC as a potent inhibitor of CA IX, surpassing the potency of the non-selective standard, Acetazolamide. While not as potent as the highly optimized U-104, EPPC displays a favorable selectivity profile (56-fold) for CA IX over CA II. This is a significant improvement compared to Acetazolamide, which is actually more potent against the off-target CA II.[13] This suggests that the pyrazole carboxylic acid scaffold may offer a promising alternative to the classic sulfonamide for achieving isoform-selective inhibition.
Cellular Efficacy in a Hypoxic Environment
To translate enzymatic inhibition into a biological outcome, we evaluated the compounds' ability to reduce the viability of a human cancer cell line (HT-29 colon adenocarcinoma) cultured under hypoxic conditions (1% O₂) to induce CA IX expression. The half-maximal effective concentration (EC₅₀) represents the concentration of inhibitor required to reduce cell viability by 50%.
| Compound | EC₅₀ vs. HT-29 Cells (Hypoxia, 72h) (µM) |
| EPPC (Hypothetical) | 1.8 |
| Acetazolamide (AZA) | > 50 |
| U-104 | 0.25 |
Causality Behind the Data: The results of the cell-based assay correlate well with the enzymatic inhibition data. The highly potent and selective U-104 demonstrates sub-micromolar efficacy in reducing cancer cell viability. Our investigational compound, EPPC, also shows potent single-digit micromolar activity. In stark contrast, Acetazolamide is largely ineffective in this cellular context, likely due to a combination of lower potency against CA IX and poor membrane permeability, which limits its access to the extracellularly-oriented active site. This underscores the necessity of moving beyond purely biochemical assays to evaluate true therapeutic potential.[14]
Part 2: Self-Validating Experimental Protocols
The integrity of comparative data rests upon robust and well-validated experimental methodologies. The following protocols provide a detailed framework for generating the data presented above.
Experimental Workflow Overview
Protocol 1: In Vitro CA IX Inhibition Assay (Stopped-Flow CO₂ Hydration)
This is the gold-standard method for measuring the true catalytic activity of carbonic anhydrases.[15] It directly measures the enzyme-catalyzed hydration of CO₂, providing precise kinetic parameters.
1. Principle & Rationale: The assay measures the change in pH that occurs when CO₂ is hydrated to bicarbonate and a proton. The reaction is monitored by observing the color change of a pH indicator using a stopped-flow spectrophotometer, which allows for the measurement of initial reaction rates within milliseconds of mixing the enzyme and substrate.[16]
2. Reagents and Materials:
-
Recombinant human CA IX (catalytic domain) and CA II
-
Inhibitor stock solutions (in DMSO)
-
Assay Buffer: 20 mM HEPES-NaOH, pH 7.5
-
pH Indicator Solution: 0.2 mM Phenol Red in Assay Buffer
-
Substrate: CO₂-saturated deionized water (prepare by bubbling CO₂ gas into ice-cold water for at least 30 minutes prior to and during the experiment).[15]
3. Instrumentation:
-
Stopped-flow spectrophotometer equipped with absorbance optics.
4. Step-by-Step Procedure:
- Enzyme Preparation: Dilute recombinant CA IX to a final concentration of ~10 nM in the Assay Buffer.
- Inhibitor Incubation: Pre-incubate the diluted enzyme with varying concentrations of the inhibitor (e.g., 0.1 nM to 100 µM) for 15 minutes at room temperature to allow for binding equilibrium. A DMSO vehicle control is run in parallel.
- Instrument Setup: Set the stopped-flow instrument to monitor the absorbance of Phenol Red at 557 nm. The instrument will rapidly mix two solutions.
- Reaction Initiation:
- Syringe 1: Load with the enzyme/inhibitor mixture combined with the pH Indicator Solution.
- Syringe 2: Load with the CO₂-saturated water.
- Measurement: Trigger the instrument to inject and mix the contents of the two syringes into the observation cell. The reaction H₂O + CO₂ → H⁺ + HCO₃⁻ causes a pH drop, which is recorded as a change in the indicator's absorbance over time (typically 1-5 seconds).
- Data Acquisition: Record the initial linear rate of the reaction (V₀) for each inhibitor concentration.
5. Data Analysis & Self-Validation:
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO vehicle control.
- Plot percent inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
- Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for CO₂. This conversion provides a true measure of binding affinity, independent of assay conditions.
Protocol 2: Hypoxic Cell Viability Assay (MTT)
This assay assesses the impact of CA IX inhibition on the metabolic activity and survival of cancer cells under conditions that mimic the tumor microenvironment.[5]
1. Principle & Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
2. Reagents and Materials:
-
HT-29 human colon adenocarcinoma cell line
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Inhibitor stock solutions (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
3. Instrumentation:
-
Hypoxic chamber or incubator (capable of maintaining 1% O₂, 5% CO₂)
-
96-well plate reader (absorbance at 570 nm)
4. Step-by-Step Procedure:
- Cell Seeding: Seed HT-29 cells into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight under normoxic conditions (21% O₂).
- Induction of Hypoxia: Transfer the plate to a hypoxic incubator (1% O₂) for 24 hours to induce the expression of CA IX.
- Inhibitor Treatment: Prepare serial dilutions of the inhibitors (e.g., 0.01 µM to 100 µM) in hypoxic culture medium. Replace the medium in the wells with the inhibitor-containing medium. Include a DMSO vehicle control.
- Incubation: Incubate the cells for an additional 72 hours under hypoxic conditions.
- MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will metabolize the MTT into purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.
- Measurement: Read the absorbance at 570 nm using a microplate reader.
5. Data Analysis & Self-Validation:
- Subtract the background absorbance from a blank well (medium only).
- Calculate cell viability as a percentage relative to the DMSO vehicle control wells.
- Plot the percent viability versus log[Inhibitor] concentration and fit the data to a dose-response curve to determine the EC₅₀ value. The steepness and completeness of the curve validate the specific dose-dependent effect of the inhibitor.
Conclusion and Future Directions
This guide provides a framework for the rigorous comparative analysis of novel enzyme inhibitors. The hypothetical data for This compound (EPPC) positions it as a promising lead compound for the inhibition of Carbonic Anhydrase IX. It demonstrates superior potency and selectivity over the first-generation inhibitor Acetazolamide in biochemical assays, and this activity translates into a potent anti-proliferative effect in a relevant cancer cell model.
While its potency does not match that of the highly optimized selective inhibitor U-104, the distinct pyrazole carboxylic acid scaffold of EPPC represents a valuable chemical starting point. The favorable selectivity profile suggests a lower potential for off-target effects compared to non-selective agents.
The logical next steps in the development of this compound would involve:
-
Comprehensive Selectivity Profiling: Testing against a broader panel of CA isoforms to confirm its selectivity.
-
Mechanism of Action Studies: Determining the mode of inhibition (e.g., competitive, non-competitive) through detailed kinetic analysis.
-
ADMET Profiling: In vitro assessment of its absorption, distribution, metabolism, excretion, and toxicity properties.
-
In Vivo Efficacy Studies: Evaluating its anti-tumor activity in preclinical animal models.
By following a structured, multi-faceted approach that combines robust biochemical and cellular assays, researchers can confidently identify and advance promising new therapeutic candidates.
References
-
Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. (n.d.). MDPI. [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (n.d.). MDPI. [Link]
-
Dudutienė, V., et al. (2014). Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. Journal of Medicinal Chemistry. [Link]
-
Gieling, R. G., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS ONE. [Link]
-
Nocentini, A., & Supuran, C. T. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences. [Link]
-
Ronca, R., & Supuran, C. T. (2024). Carbonic anhydrase IX: An atypical target for innovative therapies in cancer. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]
-
Svastova, E., et al. (2012). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Frontiers in Physiology. [Link]
-
Wichert, M., et al. (2015). Esterase Activity of Carbonic Anhydrases Serves as Surrogate for Selecting Antibodies Blocking Hydratase Activity. Enzyme Inhibition in Drug Discovery. [Link]
-
Shivaraj, G., & Tafreshi, N. K. (2023). Acetazolamide. In StatPearls. StatPearls Publishing. [Link]
-
Geers, C., & Gros, G. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biophysical Journal. [Link]
-
Harris, A. L. (2002). Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target. British Journal of Cancer. [Link]
-
Travain, A., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Biosensors and Bioelectronics. [Link]
-
Ditte, P., et al. (2018). Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect. PLOS ONE. [Link]
-
Zhang, X., et al. (2023). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. Cancers. [Link]
-
Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. [Link]
-
Wichert, M., et al. (2015). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Taylor & Francis Online. [Link]
-
Request PDF: Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. (2015). ResearchGate. [Link]
-
De Simone, G., & Supuran, C. T. (2020). Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX: X-Ray Crystallographic and Inhibition Study of Lipophilic Inhibitors with Acetazolamide Backbone. Journal of Medicinal Chemistry. [Link]
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry. [Link]
-
Atta, W., & Azeiz, A. (2021). Effect of Modified HIF-1α Linked to Carbonic Anhydrase IX Inhibitor and Glycosylated Cisplatin on Solid Tumors: Short Review. Journal of Biosciences and Medicines. [Link]
-
Pastorekova, S., & Zatovicova, M. (2012). Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology. [Link]
-
Robertson, N., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research. [Link]
-
Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. (2019). ACS Catalysis. [Link]
-
Acetazolamide. (n.d.). Wikipedia. [Link]
-
The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. (2019). ResearchGate. [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. [Link]
-
A review on Carbonic Anhydrase IX and XII Inhibitors. (n.d.). Auctores Publishing. [Link]
-
Pastorek, J., & Pastorekova, S. (2009). Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? Neoplasma. [Link]
-
Svastova, E., et al. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. The FEBS Journal. [Link]
-
Discovery and Characterization of Novel Selective Inhibitors of Carbonic Anhydrase IX. (2014). Sci-Hub. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX downregulation linked to disruption of HIF-1, NFκB and STAT3 pathways as a new mechanism of ibuprofen anti-cancer effect | PLOS One [journals.plos.org]
- 5. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 6. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Acetazolamide - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 15. mdpi.com [mdpi.com]
- 16. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-Ethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,5-disubstituted pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid analogs. Our focus will be on understanding how subtle molecular modifications to this core structure can profoundly influence biological activity. We will explore the synthetic rationale, compare analogs with supporting data from closely related series, and provide detailed experimental protocols for researchers aiming to explore this chemical space.
The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms, which imparts a unique set of electronic and steric properties, making it a versatile scaffold in drug design.[2] Derivatives of pyrazole have demonstrated a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects.[2][3][4] The this compound core combines several key features: a phenyl ring at the N1 position, an ethyl group at the C5 position, and a carboxylic acid at the C4 position. Each of these can be systematically modified to probe the chemical space and optimize for a desired biological effect.
General Synthetic Strategy: A Pathway to Versatility
The construction of the 1,5-disubstituted pyrazole-4-carboxylic acid core is typically achieved through a well-established synthetic route involving a Claisen condensation followed by a cyclization reaction with a substituted hydrazine. This approach offers the flexibility to introduce diverse substituents on both the phenyl ring and at the 5-position of the pyrazole.
A general and adaptable synthetic protocol is outlined below. This multi-step synthesis allows for the introduction of diversity at key positions of the pyrazole scaffold.
Caption: General synthetic workflow for 5-substituted-1-phenyl-1H-pyrazole-4-carboxylic acids.
Structure-Activity Relationship (SAR) Analysis: A Comparative Look
While a comprehensive SAR study on a single biological target for the exact this compound scaffold is not extensively documented in a single source, we can synthesize a robust SAR profile by examining closely related analogs from various studies. The key points of modification are the 1-phenyl ring, the 5-alkyl/aryl group, and the 4-carboxylic acid moiety.
The substituent on the N1-phenyl ring plays a crucial role in the orientation of the molecule within a biological target and can significantly impact potency and selectivity. Studies on 1,5-diarylpyrazoles as selective COX-2 inhibitors have shown that a sulfonamide group at the para-position of the 1-phenyl ring is critical for high potency and selectivity.[5] This is exemplified by the drug Celecoxib, which features a p-sulfonamidophenyl group at the N1 position.[5]
In a different context, for xanthine oxidoreductase (XOR) inhibitors, various substituents on the 1-phenyl ring have been explored.[6] While a direct correlation to a single pharmacophore is less clear, the electronic nature and steric bulk of the substituent can modulate activity.
| Analog Series | Modification on 1-Phenyl Ring | Observed Effect on Activity | Reference |
| COX-2 Inhibitors | Introduction of a p-SO2NH2 group | Dramatically increased potency and selectivity for COX-2. | [5] |
| COX-2 Inhibitors | Unsubstituted Phenyl | Moderate activity. | [5] |
| XOR Inhibitors | Introduction of electron-withdrawing groups (e.g., Cl, CN) | Generally led to improved inhibitory potency. | [6] |
| XOR Inhibitors | Introduction of electron-donating groups (e.g., OMe) | Variable effects, often less potent than analogs with electron-withdrawing groups. | [6] |
From this, we can infer that for a hypothetical target, the electronic properties and the potential for specific interactions (like hydrogen bonding from a sulfonamide) of the substituent on the 1-phenyl ring are key areas for optimization.
The group at the C5 position of the pyrazole ring often occupies a hydrophobic pocket in many enzymes and receptors. In the case of COX-2 inhibitors, a p-methylphenyl group at this position was found to be optimal for potent and selective inhibition.[5] The size and nature of this group can influence the overall conformation of the molecule. Replacing the aryl group with smaller alkyl groups can sometimes be detrimental to activity, depending on the target.[1]
For our core scaffold, the 5-ethyl group provides a small, lipophilic substituent. Comparing this to other alkyl or aryl groups would be a critical step in optimizing for a specific biological target.
| Analog Series | Modification at C5-Position | Observed Effect on Activity | Reference |
| COX-2 Inhibitors | p-Methylphenyl | High potency. | [5] |
| COX-2 Inhibitors | Phenyl | Slightly reduced potency compared to p-methylphenyl. | [5] |
| General Pyrazole Analogs | Small alkyl groups (e.g., methyl, ethyl) | Activity is highly target-dependent; can be favorable in some cases. | [7][8] |
| Meprin Inhibitors | Cyclopentyl | Similar activity to a phenyl group, suggesting a preference for a certain steric bulk. | [1] |
The carboxylic acid at the C4 position is a key functional group, often involved in crucial hydrogen bonding interactions with the target protein. Its acidic nature also influences the pharmacokinetic properties of the molecule. Modification of this group can lead to profound changes in activity. Conversion to esters or amides can abolish activity if the free carboxylate is essential for binding, or in some cases, can act as a prodrug strategy.[9]
For instance, in a series of pyrazole-based ALKBH1 inhibitors, the carboxylic acid was found to be crucial for activity, but its poor cell permeability necessitated a prodrug approach where it was converted to an ester.[9] In other studies, the carboxylic acid has been replaced with other acidic bioisosteres, such as a tetrazole, with varying degrees of success.
| Modification of 4-Carboxylic Acid | Rationale | Potential Outcome | Reference |
| Esterification | Prodrug approach to improve cell permeability. | Loss of in vitro activity, but potential for in vivo efficacy after hydrolysis. | [9] |
| Amide Formation | To probe for additional hydrogen bond interactions. | Often leads to a significant change in activity, which can be an increase or decrease depending on the target. | [10][11] |
| Conversion to Bioisosteres (e.g., Tetrazole) | To modulate acidity and pharmacokinetic properties. | Can maintain or improve activity while altering properties like metabolic stability. | [12] |
Experimental Protocols: A Practical Guide
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative analog and a common biological assay.
This protocol is a representative example of how to synthesize a derivative with a key pharmacophore from the COX-2 inhibitor series on the 1-phenyl ring.
Sources
- 1. scispace.com [scispace.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One moment, please... [archives.ijper.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ijnrd.org [ijnrd.org]
In Vivo Validation of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic Acid: A Comparative Guide to its Anti-Inflammatory and Analgesic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the therapeutic potential of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid (designated as Compound-X for this guide) in the context of preclinical anti-inflammatory and analgesic validation. We will explore the scientific rationale behind its development, compare its hypothetical in vivo performance against established non-steroidal anti-inflammatory drugs (NSAIDs), and provide detailed experimental protocols for its evaluation.
Introduction: The Rationale for a Novel Pyrazole-Based Anti-Inflammatory Agent
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] Notably, the pyrazole moiety is a key feature of the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib, a widely prescribed anti-inflammatory drug.[3][4] The therapeutic efficacy of COX-2 inhibitors lies in their ability to selectively block the production of pro-inflammatory prostaglandins at the site of inflammation, while sparing the COX-1 isoform responsible for gastrointestinal cytoprotection.[5][6][7] This selectivity profile aims to reduce the gastrointestinal side effects associated with traditional non-selective NSAIDs like Diclofenac.[8]
Compound-X, this compound, has been synthesized as a novel analogue within this class. The structural design incorporates a phenyl group at the 1-position and an ethyl group at the 5-position of the pyrazole ring, modifications intended to optimize binding affinity and selectivity for the COX-2 enzyme. This guide outlines a hypothetical yet plausible in vivo validation pathway to assess its therapeutic potential as a potent and safe anti-inflammatory and analgesic agent.
Proposed Mechanism of Action: Selective COX-2 Inhibition
The primary proposed mechanism of action for Compound-X is the selective inhibition of the COX-2 enzyme. In the inflammatory cascade, cellular damage or stimulus triggers the release of arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins (like PGE2) and thromboxanes.[5][9] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is significantly upregulated during inflammation.[9] By selectively inhibiting COX-2, Compound-X is expected to reduce the synthesis of prostaglandins that mediate pain and inflammation.[6][10]
In Vivo Validation Workflow: A Step-by-Step Approach
A robust in vivo validation is crucial to determine the therapeutic window and efficacy of Compound-X. The following workflow outlines a standard preclinical evaluation for a novel anti-inflammatory and analgesic compound.
Comparative Performance Analysis
The following table presents a hypothetical but scientifically plausible comparison of Compound-X with a vehicle control, a traditional non-selective NSAID (Diclofenac), and a selective COX-2 inhibitor (Celecoxib). The data are based on established in vivo models.[11][12][13][14]
| Parameter | Vehicle Control | Compound-X (20 mg/kg) | Diclofenac (20 mg/kg) | Celecoxib (30 mg/kg) |
| Anti-inflammatory Activity (% Inhibition of Paw Edema) | 0% | 65% | 70% | 60% |
| Analgesic Activity (% Inhibition of Writhing) | 0% | 75% | 80% | 70% |
| Gastrointestinal Ulcer Index | 0 | 1.5 | 4.5 | 1.2 |
Interpretation of Results:
-
Anti-inflammatory and Analgesic Efficacy: The hypothetical data suggests that Compound-X exhibits potent anti-inflammatory and analgesic effects, comparable to and potentially slightly more effective than Celecoxib, and approaching the efficacy of the non-selective NSAID, Diclofenac.
-
Gastrointestinal Safety: A key differentiator is the significantly lower ulcer index of Compound-X compared to Diclofenac, suggesting a much-improved gastrointestinal safety profile. This profile is comparable to that of the selective COX-2 inhibitor, Celecoxib, supporting the proposed mechanism of action.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This model is a widely used and reproducible method for evaluating acute inflammation.[15][16][17]
Objective: To assess the anti-inflammatory activity of Compound-X by measuring the reduction of carrageenan-induced paw edema.
Materials:
-
Male Wistar rats (180-220 g)
-
Compound-X, Diclofenac sodium, Celecoxib
-
1% (w/v) Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight with free access to water.
-
Grouping: Randomly divide the animals into four groups (n=6 per group): Vehicle control, Compound-X (20 mg/kg), Diclofenac (20 mg/kg), and Celecoxib (30 mg/kg).
-
Drug Administration: Administer the respective compounds or vehicle orally via gavage.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).
-
Calculation: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [ ( (Vt - V0)control - (Vt - V0)treated ) / (Vt - V0)control ] x 100
Acetic Acid-Induced Writhing in Mice (Analgesic Assay)
This is a sensitive model for screening peripherally acting analgesic drugs.[18][19][20][21]
Objective: To evaluate the peripheral analgesic effect of Compound-X by quantifying the reduction in acetic acid-induced writhing responses.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Compound-X, Diclofenac sodium, Celecoxib
-
0.6% (v/v) Acetic acid solution
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Intraperitoneal injection needles
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least three days before the experiment.
-
Grouping: Randomly divide the animals into four groups (n=6 per group): Vehicle control, Compound-X (20 mg/kg), Diclofenac (20 mg/kg), and Celecoxib (30 mg/kg).
-
Drug Administration: Administer the compounds or vehicle orally 30 minutes before the induction of writhing.
-
Writhing Induction: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
-
Calculation: Calculate the percentage inhibition of writhing using the following formula: % Inhibition = [ ( Mean number of writhes in control group - Mean number of writhes in treated group ) / Mean number of writhes in control group ] x 100
Conclusion and Future Directions
The hypothetical in vivo data presented in this guide positions this compound (Compound-X) as a promising anti-inflammatory and analgesic drug candidate with a potentially superior safety profile compared to traditional NSAIDs. Its performance is comparable to the selective COX-2 inhibitor, Celecoxib, underscoring the value of the pyrazole scaffold in designing targeted anti-inflammatory agents.
Further preclinical development should include dose-response studies to establish the ED50, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and evaluation in chronic inflammation models (e.g., adjuvant-induced arthritis). These comprehensive studies will be essential to fully characterize the therapeutic potential of Compound-X and to justify its progression towards clinical trials.
References
-
Abdel-Mottaleb, M. M. A., & Al-shakliah, N. S. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 27(15), 4889. [Link]
-
Al-Ostoot, F. H., Al-Asmari, A. K., & Al-Otaibi, K. F. (2021). Chemical Composition, Antioxidant, Analgesic, and Wound-Healing Effects of Pinus pinaster Aiton and Pinus halepensis Mill Needles: A Natural Approach to Pain and Oxidative Stress Management. Processes, 9(11), 1953. [Link]
-
Al-Saeed, F. A. (2011). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 12(7), 1035–1046. [Link]
-
Bansal, Y., & Singh, R. (2020). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Letters in Drug Design & Discovery, 17(8), 1008-1021. [Link]
-
Bansal, Y., & Singh, R. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Bioactive Compounds, 20(1), e071223224241. [Link]
-
Bruno, O., Brullo, C., & Schenone, S. (2021). Celecoxib. In StatPearls. StatPearls Publishing. [Link]
-
Cordaro, M., Siracusa, R., & Impellizzeri, D. (2019). Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches. Pharmaceuticals, 12(3), 113. [Link]
-
Fehrenbacher, J. C., V సరస్వతి, & Hargreaves, K. M. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, 59(1), 5.4.1–5.4.7. [Link]
-
Goyal, S., & Gupta, Y. K. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of advanced pharmaceutical technology & research, 3(4), 252–253. [Link]
-
Ghorab, M. M., Ismail, Z. H., Abd El-Gawad, H., & Abdel-Gawad, S. M. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Journal of Heterocyclic Chemistry, 52(5), 1374-1385. [Link]
-
News-Medical. (2021). Celebrex (Celecoxib) Pharmacology. [Link]
-
Patel, M., & Patel, P. (2024). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Journal of Clinical and Diagnostic Research, 18(8). [Link]
-
Penning, T. D., Talley, J. J., & Bertenshaw, S. R. (1997). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
-
Kumar, A., & Kumar, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S6), 4648–4663. [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking of novel pyrazole derivatives. Drug design, development and therapy, 10, 3569–3583. [Link]
-
Rehman, A. U., & Khan, I. U. (2025). Modulation of Anti-Inflammatory Activity via Diclofenac Sodium-Based Nanostructured-Lipid Carriers: Physical Characterization and In Vivo Assessment. ASSAY and Drug Development Technologies. [Link]
-
RJPT SimLab. (2024). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]
-
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. [Link]
-
Ghorab, M. M., Ismail, Z. H., Abd El-Gawad, H., & Abdel-Gawad, S. M. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. ResearchGate. [Link]
-
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. [Link]
-
ResearchGate. (n.d.). Pyrazole Derivatives as Selective COX-2 Inhibitors. [Link]
-
ResearchGate. (n.d.). Structures of pyrazole derivatives with anti-inflammatory activity. [Link]
-
ResearchGate. (n.d.). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. [Link]
-
Tsvetanova, E., & Zhelyazkova, M. (2021). Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent. Molecules, 26(16), 4991. [Link]
-
Wikipedia. (n.d.). Celecoxib. [Link]
-
ResearchGate. (n.d.). Analgesic activity by acetic acid induced writhing model in mice. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, M., & El-Azab, A. S. (2011). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263-273. [Link]
-
AUB. (n.d.). PREEMPTIVE ANALGESIC EFFECT OF DICLOFENAC: EXPERIMENTAL STUDY IN RATS. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2022). A COMPARATIVE STUDY OF ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF DICLOFENAC SODIUM IN SOME GENERIC AND BRANDED DRUGS. [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]
-
World's Veterinary Journal. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. [Link]
-
El-Sayed, M. A. A., & Abdel-Aziz, M. (2019). New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. Future Medicinal Chemistry, 11(20), 2699-2715. [Link]
-
ResearchGate. (n.d.). Some examples of commercially available pyrazole derivatives as NSAIDs. [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2018). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic & medicinal chemistry letters, 28(15), 2577–2583. [Link]
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. Celecoxib - Wikipedia [en.wikipedia.org]
- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 17. criver.com [criver.com]
- 18. mdpi.com [mdpi.com]
- 19. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 21. rjptsimlab.com [rjptsimlab.com]
A Comparative Mechanistic Guide to 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential mechanism of action of 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid, contextualized within the broader family of pyrazole-based bioactive compounds. Due to the limited specific peer-reviewed literature on this exact molecule, this document synthesizes data from closely related analogs to propose likely biological targets and pathways. This comparative approach is designed to empower researchers with the foundational knowledge and experimental direction needed to investigate this and similar chemical entities.
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in the development of a wide array of therapeutic agents.[1][2] Its unique structural and electronic properties allow it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral effects.[1][2][3] The versatility of the pyrazole core allows for substitution at various positions, enabling fine-tuning of its physicochemical properties and biological activity. The compound of interest, this compound, belongs to this versatile class of molecules.
Synthesis of Substituted Pyrazole Carboxylic Acids
The synthesis of pyrazole derivatives is well-established, often involving the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1][4] This fundamental reaction allows for the introduction of a wide variety of substituents on the pyrazole ring.
Experimental Protocol: Representative Synthesis of a 1,5-disubstituted-1H-pyrazole-4-carboxylate
This protocol is adapted from the synthesis of similar pyrazole structures and serves as a general guideline.[5][6]
Objective: To synthesize an ethyl 1,5-disubstituted-1H-pyrazole-4-carboxylate.
Materials:
-
Ethyl 2-(phenylcarbonyl)-3-(dimethylamino)prop-2-enoate
-
tert-butyl hydrazine hydrochloride
-
Sodium bicarbonate
-
Absolute ethanol
-
1.5N Hydrochloric acid
-
Silica gel (60-120 mesh)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
A mixture of ethyl 2-(phenylcarbonyl)-3-(dimethylamino)prop-2-enoate (1 equivalent), tert-butyl hydrazine hydrochloride (1.1 equivalents), and sodium bicarbonate (3 equivalents) in absolute ethanol is refluxed for 2 hours.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is evaporated under reduced pressure.
-
The resulting residue is stirred with 1.5N HCl.
-
The solid that separates is filtered and dried under a vacuum.
-
The crude product is purified by column chromatography on silica gel using a petroleum ether-ethyl acetate gradient to yield the final product.
Workflow for Synthesis and Purification
Caption: Hypothesized inhibition of the cyclooxygenase (COX) pathway by the pyrazole compound.
Antimicrobial Activity
Numerous pyrazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. [1][7]The mechanism of antimicrobial action for pyrazole-containing compounds can vary widely, from inhibiting essential enzymes to disrupting cell membrane integrity.
Comparison with Known Antimicrobial Pyrazoles:
| Compound/Class | Organism(s) | Putative Mechanism of Action |
| Pyrazole-3-carboxylic acid derivatives | Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas putida | Inhibition of essential metabolic pathways |
| Pyrazolylpyrazolines | Gram-positive and Gram-negative bacteria | Disruption of cell wall synthesis |
| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Methicillin-susceptible and -resistant S. aureus | Interference with nucleic acid synthesis |
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in MHB in a 96-well plate.
-
Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Positive (bacteria in broth) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiviral Activity
Certain pyrazole derivatives have shown promise as antiviral agents, particularly against viruses like HIV and Hepatitis C. [2]These compounds often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or by targeting other viral enzymes.
Hypothesized Mechanism: Given the structural diversity of antiviral pyrazoles, this compound could potentially inhibit viral replication by interfering with key viral enzymes such as reverse transcriptase, protease, or polymerase.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. [3]
-
Position 1 (N1): The phenyl group at this position is common in many bioactive pyrazoles. Its electronic and steric properties can influence the overall conformation of the molecule and its binding to target proteins.
-
Position 4: The carboxylic acid group is a key feature. Its acidity and ability to form hydrogen bonds can be critical for target interaction. Esterification or amidation of this group would likely alter the biological activity profile.
-
Position 5: The ethyl group at this position contributes to the lipophilicity of the molecule, which can affect its cell permeability and pharmacokinetic properties.
Future Directions and Experimental Recommendations
To elucidate the precise mechanism of action of this compound, the following experimental approaches are recommended:
-
Broad-Spectrum Biological Screening: The compound should be tested against a wide panel of biological targets, including various enzymes (kinases, proteases, etc.) and receptors.
-
Target Identification Studies: Techniques such as affinity chromatography, chemical proteomics, or yeast three-hybrid screening can be employed to identify the specific cellular binding partners of the compound.
-
In Vitro Enzyme Inhibition Assays: Based on the results of the broad-spectrum screening, focused enzyme inhibition assays (e.g., COX-1/COX-2 inhibition assays) should be performed to quantify the inhibitory potency (IC50) of the compound.
-
Cell-Based Assays: The effect of the compound on relevant cellular pathways (e.g., prostaglandin production in inflammatory cells) should be investigated.
-
Computational Modeling: Molecular docking studies can be used to predict the binding mode of the compound to the active sites of potential target proteins, providing insights into the structural basis of its activity.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking in the peer-reviewed literature, a comparative analysis of structurally related pyrazole derivatives suggests that it holds potential as a bioactive molecule, likely exhibiting anti-inflammatory, antimicrobial, or antiviral properties. The synthetic accessibility of the pyrazole scaffold and the potential for chemical modification make this compound and its analogs attractive candidates for further investigation in drug discovery programs. The experimental strategies outlined in this guide provide a clear roadmap for elucidating its molecular mechanism of action and unlocking its therapeutic potential.
References
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 119. [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
-
Fun, H.-K., et al. (2011). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o130. [Link]
-
Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]
-
Hussain, A., et al. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(3), M1009. [Link]
-
Tiekink, E. R. T., et al. (2011). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2623. [Link]
-
Wang, X., et al. (2016). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Research on Chemical Intermediates, 42(2), 1165-1175. [Link]
-
Schonauer, C., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Archiv der Pharmazie, 352(10), e1900139. [Link]
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 119. [Link]
-
Kumar, K. A., et al. (2013). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Journal of Chemical and Pharmaceutical Research, 5(12), 629-634. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry, 18(6), 725-735. [Link]
-
PrepChem. (2023). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]
-
Patel, P. H., et al. (2018). Synthesis and pharmacological evaluation of pyrazole derivatives. Organic Chemistry: Current Research, 7(2). [Link]
-
PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. longdom.org [longdom.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthetic Routes of Pyrazole Carboxylic Acids: A Comparative Analysis
Introduction:
Pyrazole carboxylic acids represent a cornerstone of modern medicinal chemistry and agrochemical development. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, imparts unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and a rigid scaffold for orienting functional groups. The addition of a carboxylic acid moiety further enhances this value, providing a key handle for modulating polarity, engaging in critical binding interactions with biological targets, or serving as a synthetic precursor for amides, esters, and other functional groups.
Given their significance, the efficient and regioselective synthesis of pyrazole carboxylic acids is a critical challenge for process chemists and researchers. The choice of synthetic route can profoundly impact yield, purity, scalability, and the accessibility of specific isomers. This guide provides an in-depth, side-by-side comparison of the most prominent synthetic strategies, moving from classical condensation reactions to modern catalytic methods. We will dissect the mechanistic underpinnings of each route, provide field-proven experimental protocols, and offer a comparative analysis to guide your selection of the optimal pathway for your target molecule.
Route 1: The Knorr Pyrazole Synthesis and Related Condensations
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely used methods for constructing the pyrazole core.[1] It is a testament to the robustness of condensation chemistry, relying on the reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Mechanistic Rationale & Causality
The reaction proceeds via a well-established condensation-cyclization-dehydration sequence. The choice of reaction conditions, particularly pH, is critical. The initial nucleophilic attack of the hydrazine onto one of the carbonyl groups is reversible. Acidic conditions are typically employed to catalyze the subsequent dehydration steps, which drive the reaction towards the aromatic pyrazole product.[1]
The primary challenge in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines is controlling regioselectivity.[2][3] The reaction can produce a mixture of two constitutional isomers, depending on which nitrogen of the hydrazine attacks which carbonyl group first. The outcome is governed by a delicate interplay of steric and electronic factors:
-
Sterics: The less sterically hindered carbonyl is often the preferred site of initial attack.
-
Electronics: The more electrophilic (electron-deficient) carbonyl is more susceptible to nucleophilic attack.
-
Hydrazine Nucleophilicity: In substituted hydrazines (e.g., phenylhydrazine), the terminal -NH2 group is generally more nucleophilic and less sterically hindered than the substituted -NHR group.
Caption: Figure 1: Generalized workflow of the Knorr pyrazole synthesis.
Application: Synthesis of Pyrazole-3-carboxylates
A powerful adaptation of this method for synthesizing pyrazole carboxylic acids involves using a 1,3-dicarbonyl equivalent that already contains a latent carboxyl group, such as a dioxo-ester.[4] A classic approach is the Claisen condensation of an acetophenone with diethyl oxalate, followed by cyclization with hydrazine.
Representative Protocol: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate[4]
Step 1: Formation of the 1,3-Dicarbonyl Intermediate (Ethyl 2,4-dioxo-4-phenylbutanoate)
-
System Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium ethoxide (3.4 g, 50 mmol) and 50 mL of anhydrous diethyl ether.
-
Reactant Addition: While stirring, add a mixture of acetophenone (5.8 mL, 50 mmol) and diethyl oxalate (6.8 mL, 50 mmol) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 30°C.
-
Reaction: Stir the resulting thick slurry at room temperature for 12 hours.
-
Workup: Quench the reaction by carefully pouring the mixture into 100 mL of ice-cold 1M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude dioxo-ester, which can be used in the next step without further purification.
Step 2: Cyclization to form the Pyrazole Carboxylate
-
System Setup: Dissolve the crude dioxo-ester from Step 1 in 75 mL of glacial acetic acid in a 250 mL round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (2.5 mL, 50 mmol) dropwise to the solution. An exotherm may be observed.
-
Reaction: Heat the reaction mixture at reflux (approx. 118°C) for 4 hours. Monitor the reaction progress by TLC.
-
Isolation: Cool the reaction mixture to room temperature and pour it into 300 mL of ice water. A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to afford the desired ethyl 5-phenyl-1H-pyrazole-3-carboxylate. Typical yields are in the 70-85% range.
Route 2: [3+2] Cycloaddition Reactions
1,3-Dipolar cycloadditions offer a powerful and often highly regioselective alternative for constructing the pyrazole ring.[5] This strategy involves the reaction of a 1,3-dipole (e.g., a diazoalkane) with a dipolarophile (e.g., an alkyne or alkene). To synthesize pyrazole carboxylic acids, an appropriately substituted alkyne ester is a common choice for the dipolarophile.
Mechanistic Rationale & Causality
The reaction is a concerted pericyclic process where the Highest Occupied Molecular Orbital (HOMO) of one component interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is dictated by the electronic properties of the substituents on both the dipole and the dipolarophile. For the reaction of ethyl diazoacetate with an alkyne, the cycloaddition typically places the ester group at the 5-position of the resulting pyrazole.[2]
Caption: Figure 2: General scheme for [3+2] cycloaddition to form pyrazole esters.
Advantages & Limitations
This method offers excellent control over regioselectivity, a significant advantage over the Knorr synthesis.[5] However, the primary limitation is the handling of potentially explosive and toxic diazo compounds. In-situ generation of the diazo species is often preferred for safety. The substrate scope can also be limited by the availability of the required diazo and alkyne precursors.
Representative Protocol: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
Safety Note: Diazo compounds are potentially explosive and should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment.
-
System Setup: In a 100 mL flask, dissolve ethyl phenylpropiolate (3.48 g, 20 mmol) in 40 mL of anhydrous toluene.
-
Diazo Compound Generation (In-situ): In a separate flask, prepare a solution of diazomethane from a suitable precursor (e.g., Diazald®) in diethyl ether according to established procedures. Caution: Use non-etched glassware and a blast shield.
-
Reaction: Cool the toluene solution of the alkyne to 0°C. Slowly add the ethereal solution of diazomethane dropwise over 1 hour. A slight yellow color should persist, indicating a slight excess of diazomethane.
-
Completion: Allow the reaction to warm to room temperature and stir for 16 hours. The disappearance of the yellow color indicates consumption of the diazomethane.
-
Workup: Carefully quench any remaining diazomethane by the dropwise addition of glacial acetic acid until gas evolution ceases. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure pyrazole ester.
Route 3: Oxidation of Pre-installed Alkyl Groups
For pyrazoles where the core is more easily assembled with a methyl or other alkyl group, a post-modification strategy involving oxidation can be a highly effective route to the carboxylic acid. This is particularly valuable in industrial settings where the starting alkyl-pyrazoles may be readily available commodities.
Mechanistic Rationale & Causality
Classical methods often rely on strong oxidants like potassium permanganate (KMnO4). However, these methods suffer from poor yields (often <40%) and generate significant manganese waste, making them unsuitable for large-scale production.[6]
A more industrially viable approach is liquid-phase catalytic autoxidation. This method uses an oxygen-containing gas (like air or pure O2) in the presence of a heavy metal catalyst system, typically involving cobalt and manganese salts with a bromine source (e.g., NaBr) in an acidic solvent like acetic acid.[6] The mechanism involves a radical chain reaction where the metal catalysts facilitate the formation of radical species at the benzylic-like position of the alkyl group, which are then trapped by oxygen, leading to progressive oxidation to the carboxylic acid.
Caption: Figure 3: Workflow for the catalytic oxidation of an alkylpyrazole.
Representative Protocol: Synthesis of 1-Methylpyrazole-4-carboxylic Acid[6]
-
System Setup: Charge a 100 mL autoclave reactor (e.g., made of Hastelloy C) with 1,4-dimethylpyrazole (4.8 g, 50 mmol), cobalt acetate (0.249 g, 1 mmol), manganese acetate (0.123 g, 0.5 mmol), sodium bromide (0.204 g, 2 mmol), and 50 mL of glacial acetic acid.
-
Pressurization: Seal the autoclave and purge with nitrogen, then pressurize with oxygen gas to 40 kg/cm ² (approx. 570 psi).
-
Reaction: While stirring, heat the reactor to 140°C. Maintain this temperature for 2 hours. Monitor the pressure, as oxygen will be consumed during the reaction.
-
Isolation: Cool the reactor to room temperature and carefully vent the excess pressure.
-
Workup: Remove the reaction mixture from the autoclave. The product can be isolated by removing the acetic acid under reduced pressure. The resulting solid can be recrystallized from a suitable solvent (e.g., water/ethanol) to yield pure 1-methylpyrazole-4-carboxylic acid. The reported yield for this specific transformation is 87.7%.[6]
Side-by-Side Comparison of Synthetic Routes
The optimal synthetic route depends heavily on the specific target molecule, required scale, and available starting materials. The following table summarizes the key performance characteristics of each method.
| Feature | Route 1: Knorr Synthesis | Route 2: [3+2] Cycloaddition | Route 3: Alkyl Group Oxidation |
| Primary Precursors | 1,3-Dicarbonyls, Hydrazines | Diazo compounds, Alkynes | Alkyl-substituted Pyrazoles |
| Regioselectivity | Often poor; can yield mixtures | Generally excellent | Not applicable (post-modification) |
| Typical Yields | 60-90%[2][4] | 70-95%[5] | 85-95%[6] |
| Scalability | Excellent; widely used in industry | Moderate; limited by safety of diazo compounds | Excellent; designed for industrial scale |
| Key Advantages | Readily available, inexpensive starting materials; robust and well-understood. | High regioselectivity; mild reaction conditions (often room temp). | Direct route from common feedstocks; high yields and atom economy. |
| Key Disadvantages | Poor regioselectivity with unsymmetrical substrates; can require harsh conditions (reflux). | Use of hazardous/explosive diazo reagents; limited precursor availability. | Requires specialized high-pressure equipment (autoclave); metal catalysts. |
| Best Suited For... | Large-scale synthesis of simple, symmetrical pyrazoles or when regioselectivity is not a concern. | Synthesis of specific, complex isomers where regiocontrol is paramount. | Industrial production where the corresponding alkyl-pyrazole is a cheap and available starting material. |
Conclusion and Future Outlook
The synthesis of pyrazole carboxylic acids is a mature field with a diverse toolkit available to the modern chemist. The classical Knorr synthesis remains a workhorse for its simplicity and the low cost of its starting materials, though its persistent issue with regioselectivity requires careful consideration. [3+2] Cycloaddition reactions provide an elegant solution to the regioselectivity problem, offering precise control over isomer formation, albeit with the significant safety caveat of handling diazo compounds. For industrial applications, the catalytic oxidation of readily available alkyl-pyrazoles presents a highly efficient, high-yielding, and atom-economical pathway.
Looking forward, the field is increasingly moving towards direct C-H functionalization.[7] Methods involving transition-metal-catalyzed C-H carboxylation of the pyrazole ring itself using CO2 as a C1 source are gaining traction.[8] These approaches represent the next frontier, offering the potential to install the carboxylic acid group in a single step on a pre-formed pyrazole core, thereby minimizing step counts and maximizing synthetic efficiency. As these catalytic systems become more robust and accessible, they will undoubtedly become a primary strategy in the synthesis of this vital class of molecules.
References
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
-
Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(12), 10045-10085. [Link]
- Nishiyama, H., & Sakata, S. (1990). Method for preparing pyrazolecarboxylic acid and derivatives. (EP0350176A2).
-
Pawar, S. D., et al. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Pharmaceutical Research International, 33(46A), 429-436. [Link]
-
Shaikh, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6545. [Link]
-
Acha, E. R., & Odom, A. L. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 2348-2380. [Link]
-
Sharma, D., et al. (2019). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Medicinal Chemistry, 19(18), 1488-1502. [Link]
-
Fustero, S., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
Dawson, P. E., & Kent, S. B. H. (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Gökçe, M., & Utku, S. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. [Link]
-
Kanishchev, O. S., et al. (2015). Regioselectivity of the thermal van Alphen–Hüttel rearrangement of 4- and 5-mono- and 4,5-disubstituted 3,3-diphenyl-3H-pyrazoles. ResearchGate. [Link]
-
Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(20), 8265-8277. [Link]
-
Chen, J., & Daugulis, O. (2016). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 14(35), 8234-8245. [Link]
-
Kumar, A., & Kumar, V. (2023). Transition-Metal-Catalyzed Carboxylation. Encyclopedia.pub. [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 8(1), 41-46. [Link]
Sources
- 1. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. EP0350176A2 - Method for preparing pyrazolecarboxylic acid and derivatives - Google Patents [patents.google.com]
- 7. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. encyclopedia.pub [encyclopedia.pub]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
